Isatin 3-hydrazone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-diazenyl-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSQYVPIKHBAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178327 | |
| Record name | Indole-2,3-dione, 3-hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-44-8 | |
| Record name | Indole-2,3-dione, 3-hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2365-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2,3-dione, 3-hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISATIN 3-HYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isatin 3-Hydrazones: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. Among these derivatives, isatin 3-hydrazones have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the synthesis, chemical properties, and significant biological activities of isatin 3-hydrazones, supported by experimental protocols and quantitative data.
Chemical Properties and Characterization
Isatin 3-hydrazones are organic compounds characterized by the molecular formula C₈H₇N₃O and a molecular weight of approximately 161.16 g/mol .[1] Their structure features an indoline heterocyclic core with a hydrazone functional group at the C-3 position.[1][2] These compounds typically exist as crystalline solids.[1]
Solubility and Physical Properties: Isatin 3-hydrazones exhibit limited solubility in water but are soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1] They are generally stable under standard storage conditions.[1]
Table 1: Physical and Thermodynamic Properties of Isatin 3-Hydrazone
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Density | 1.49 g/cm³ | [1] |
| Boiling Point (predicted) | 424.8 °C at 760 mmHg | [1] |
| Flash Point | 210.7 °C | [1] |
| CAS Registry Number | 2365-44-8 | [1] |
Spectroscopic Characterization: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of isatin 3-hydrazones.
-
IR Spectroscopy: Key vibrational bands include N-H stretching (3243–3122 cm⁻¹), C=O stretching of the lactam group (1760–1721 cm⁻¹), and C=N stretching of the hydrazone group (1625–1610 cm⁻¹).[1][3]
-
¹H NMR Spectroscopy: Characteristic signals include the indole N-H proton (10.86–11.03 ppm), the azomethine proton (8.62–9.01 ppm), and aromatic protons (6.55–8.22 ppm).[1][3]
-
¹³C NMR Spectroscopy: The indole C=O carbon typically resonates at 164.65–165.32 ppm, while the azomethine C=N carbon appears at 159.12–164.74 ppm.[3]
Synthesis of Isatin 3-Hydrazones
The primary method for synthesizing isatin 3-hydrazones is the condensation reaction between an isatin derivative and a hydrazine derivative.[2] The high reactivity of the carbonyl group at the C-3 position of the isatin ring facilitates this reaction.[4]
General Synthesis Workflow
The synthesis can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of isatin 3-hydrazones.
Experimental Protocols
Protocol 1: Conventional Synthesis This method involves heating the reactants under reflux.
-
Reactant Mixture: In a round-bottom flask, combine the substituted isatin (1 mmol) and the corresponding hydrazine derivative (1 mmol) in a suitable solvent, such as absolute ethanol (7 mL).[5]
-
Catalyst Addition (Optional): Add a catalytic amount of an acid, such as a few drops of glacial acetic acid or trifluoroacetic acid (20 mol%), to the mixture.[4][5]
-
Reflux: Heat the reaction mixture at reflux for a specified period, typically ranging from 2 to 3 hours.[5][6]
-
Work-up: After cooling the solution to room temperature, the precipitated product is collected by filtration.[4]
-
Purification: The crude product is washed with a suitable solvent, such as diethyl ether, and then dried under vacuum to yield the pure this compound.[4][5]
Protocol 2: Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and improve yields.[1]
-
Reactant Mixture: Combine the isatin and hydrazine derivative in a microwave-safe vessel with a minimal amount of solvent.
-
Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (typically a few minutes).
-
Work-up and Purification: Follow the same work-up and purification steps as in the conventional method.
Biological Activities and Properties
Isatin 3-hydrazones exhibit a wide array of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial effects of isatin 3-hydrazones against a range of pathogens.
-
Antibacterial Activity: Certain triethylammonium isatin hydrazones have shown activity against Staphylococcus aureus and Bacillus cereus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds exhibiting higher potency than the reference drug norfloxacin.[5][7] Phenolic isatin-3-hydrazones containing a quaternary ammonium center have also demonstrated significant bactericidal activity against Gram-positive bacteria.[4] Some Schiff base derivatives of this compound also show good antibacterial activity.[8]
-
Antifungal Activity: Isatin-3-hydrazone derivatives have also been reported to possess antifungal properties.[8]
Table 2: Antimicrobial Activity of Selected Isatin 3-Hydrazones (MIC in µg/mL)
| Compound | S. aureus | B. cereus | MRSA | Reference |
| 3a (octyl ammonium) | >Norfloxacin | - | Effective | [4] |
| 3e (acetal ammonium) | >Norfloxacin | - | Effective | [4] |
| 3m (brucine ammonium) | >Norfloxacin | - | Effective | [4] |
| Norfloxacin (ref.) | - | - | - | [4] |
Note: Specific MIC values were not provided in a comparable format across all studies, but the relative effectiveness was noted.
Anticancer Activity
The cytotoxic effects of isatin 3-hydrazones against various cancer cell lines are well-documented.
-
Mechanism of Action: The anticancer activity of some derivatives is associated with the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS) in tumor cells.[9] Certain compounds also act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]
-
Activity against various cell lines: Derivatives have shown cytotoxicity against human breast adenocarcinoma (MCF-7), human ovary adenocarcinoma (A2780), human malignant melanoma (A375), and colon adenocarcinoma (HT-29) cell lines.[2][10][11] For instance, compounds with halogen substituents at the 2,6-position of the C-ring have been found to be particularly potent against MCF-7 cells.[10]
Table 3: Anticancer Activity of Selected Isatin 3-Hydrazones (IC₅₀ in µM)
| Compound | MCF-7 | A2780 | HT-29 | Reference |
| 4j (2,6-dichlorophenyl) | 1.51 ± 0.09 | - | - | [10] |
| 4k (2,6-difluorophenyl) | 3.56 ± 0.31 | - | - | [10] |
| 4e (4-chlorophenyl) | 5.46 ± 0.71 | 18.96 ± 2.52 | - | [10] |
| Compound 20 | - | - | ~22-30 | [11] |
| Compound 35 | - | - | ~22-30 | [11] |
Anticonvulsant Activity
Isatin-based derivatives have been reported to possess significant anticonvulsant properties.[12]
-
Models: The anticonvulsant activity is typically evaluated using models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model.[12][13][14]
-
Efficacy: Many newly synthesized derivatives have shown significant protection against seizures in these models, with some compounds increasing the latency of convulsions and reducing their duration.[12] For example, 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one was identified as a potent compound with an ED₅₀ of 53.61 mg/kg in the MET test.[14]
Table 4: Anticonvulsant Activity of a Selected Isatin Derivative
| Compound | Test Model | ED₅₀ (mg/kg) | Protection (%) at 100 mg/kg | Reference |
| 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one | MET | 53.61 | 87 | [14] |
Structure-Activity Relationships (SAR)
The biological activity of isatin 3-hydrazones is significantly influenced by the nature and position of substituents on the isatin ring and the hydrazone moiety.
Caption: Key areas for modification influencing biological activity.
-
Antimicrobial Activity: The introduction of a quaternary ammonium center in the hydrazone side chain has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[4][5]
-
Anticancer Activity: Halogen substitution on the phenyl ring attached to the hydrazone moiety, especially at the 2 and 6 positions, leads to potent cytotoxicity against breast cancer cells.[10]
-
Anticonvulsant Activity: The substitution pattern on the phenyl ring of the side chain plays a crucial role. For instance, weak electron-donating groups like chlorine at the 4th position can enhance anticonvulsant effects.[15]
Conclusion
Isatin 3-hydrazones represent a versatile and highly valuable scaffold in medicinal chemistry. The straightforward synthesis, coupled with the wide range of tunable biological activities, makes them a focal point for the development of new therapeutic agents. The data presented in this guide underscores the potential of these compounds as antimicrobial, anticancer, and anticonvulsant agents. Further research focusing on lead optimization and mechanistic studies will undoubtedly pave the way for the clinical application of this compound derivatives.
References
- 1. Buy this compound | 2365-44-8 [smolecule.com]
- 2. This compound | 2365-44-8 | Benchchem [benchchem.com]
- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antimicrobial Activity Of Some Isatin-3hydrazone Schiff Base [journalijar.com]
- 9. mdpi.com [mdpi.com]
- 10. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sciepub.com [sciepub.com]
- 14. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
Isatin 3-Hydrazone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, Isatin 3-hydrazone serves as a crucial scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core chemical characteristics of this compound, including its synthesis, physicochemical properties, and spectral data. Detailed experimental protocols, data summaries, and visualizations are presented to support researchers in the fields of medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound, with the systematic IUPAC name 3-hydrazinylideneindolin-2-one, is a derivative of isatin where the carbonyl group at the 3-position has been condensed with hydrazine.[1] This modification introduces a reactive hydrazone moiety, making it a versatile intermediate for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2365-44-8 | [1] |
| Molecular Formula | C₈H₇N₃O | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| Melting Point | 220 °C | |
| Boiling Point (Predicted) | 424.8 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.49 g/cm³ | [1] |
| Flash Point (Predicted) | 210.7 °C | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | [1] |
| Appearance | Yellow crystalline solid |
Synthesis of this compound
The conventional synthesis of this compound involves the condensation reaction between isatin and hydrazine hydrate.[1][4] The reaction is typically carried out in an alcoholic solvent.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on methodologies reported in the literature.[5]
Materials:
-
Isatin (Indole-2,3-dione)
-
Hydrazine hydrate (98-99%)
-
Absolute Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Cooling bath (ice bath or refrigerator)
Procedure:
-
Dissolve Isatin (1 equivalent) in absolute methanol or ethanol in a round-bottom flask with vigorous stirring to create a solution or suspension.
-
To this mixture, add hydrazine hydrate (2 equivalents) in a single portion.
-
Heat the reaction mixture to reflux and maintain for a period of 10 minutes to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature and then place it in a cooling bath or refrigerator to facilitate the precipitation of the product.
-
Collect the resulting yellow crystalline solid by filtration.
-
Wash the precipitate with cold water and then with a small amount of cold alcohol to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum.
Caption: General Synthesis Workflow for this compound.
Spectral Characteristics
The structure of this compound and its derivatives is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 2: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Frequency Range (cm⁻¹) | Reference |
| N-H stretch (amino group) | 3243 - 3122 | [1] |
| C=O stretch (lactam) | ~1700 | [6] |
| C=O stretch (hydrazide in derivatives) | ~1666 - 1685 | [6][7] |
| C=N stretch | ~1618 | [6] |
| C=C stretch (aromatic) | ~1624 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of this compound derivatives. The chemical shifts can vary depending on the solvent and substituents.
Table 3: Representative ¹H NMR Chemical Shifts for this compound Derivatives (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Lactam N-H | ~10.36 - 11.95 | singlet | [5][6] |
| Hydrazone N-H | ~10.54 - 12.83 | singlet | [5][8] |
| Aromatic H | ~6.9 - 7.9 | multiplet | [5][6] |
Table 4: Representative ¹³C NMR Chemical Shifts for an this compound Derivative (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=O (lactam) | 161.8 | [5] |
| C=N | 128.8 | [5] |
| Aromatic C | 109.2 - 140.1 | [5] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation patterns of this compound.
Table 5: Mass Spectrometry Data for this compound
| Ion | m/z | Reference |
| [M+H]⁺ | 162 | [1] |
| Base Peak (loss of N₂) | 148 | [1] |
Biological Activities and Signaling Pathways
Isatin 3-hydrazones exhibit a wide range of biological activities, making them a promising scaffold for drug discovery. These activities include antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[7][8][9]
Anticancer Activity
Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, such as MCF7 (human breast adenocarcinoma) and A2780 (human ovary adenocarcinoma).[4] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[4] For instance, certain Isatin 3-hydrazones act as Type II ATP competitive inhibitors of CDK2.[4] They can also inhibit receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and FLT-3.[10]
Caption: Inhibition of CDK2 by this compound Derivatives.
Antimicrobial Activity
Isatin 3-hydrazones have shown promising activity against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and methicillin-resistant S. aureus (MRSA).[7][8] The presence of a quaternary ammonium center in some derivatives enhances their antimicrobial properties.[7] These compounds are also being investigated for their ability to regulate biofilm formation, a key factor in bacterial resistance.[11]
Conclusion
This compound is a synthetically accessible and versatile chemical entity with a rich pharmacological profile. Its core structure can be readily modified to generate a diverse library of compounds with potent biological activities. The data and protocols presented in this guide aim to provide a solid foundation for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound scaffold. Further exploration of its derivatives and their mechanisms of action will undoubtedly lead to the discovery of new and effective drugs.
References
- 1. Buy this compound | 2365-44-8 [smolecule.com]
- 2. This compound | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isatin hydrazone | C8H7N3O | CID 3985529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
Spectroscopic Analysis of Isatin 3-Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Isatin 3-hydrazone (C₈H₇N₃O), a versatile heterocyclic compound widely utilized as a scaffold in medicinal chemistry. Its derivatives have shown a remarkable range of biological activities, making the precise characterization of its core structure essential. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.
Spectroscopic Data Summary
The spectroscopic data for this compound is crucial for its structural confirmation and purity assessment. The following tables summarize the key characteristic signals and absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the molecular structure of this compound in solution.[1] The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Reference |
| Indole N-H | 10.86 - 11.03 | Singlet | [1][2][3] |
| Azomethine C-H (=N-NH₂) | 8.62 - 9.01 | Singlet | [1][2][3] |
| Aromatic Protons | 6.55 - 8.22 | Multiplet | [1][2][3] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) Range (ppm) | Reference |
| Carbonyl C=O (Lactam) | 164.65 - 165.32 | [1][2][3] |
| Azomethine C=N | 159.12 - 164.74 | [1][2][3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[4] The characteristic absorption bands confirm the presence of N-H, C=O, and C=N groups.
Table 3: IR Absorption Data for this compound
| Functional Group | Wavenumber (cm⁻¹) Range | Reference |
| N-H Stretch (Amine/Amide) | 3243 - 3122 | [2][3][4] |
| C=O Stretch (Lactam) | 1760 - 1721 | [2][3][4] |
| C=N Stretch (Azomethine) | 1625 - 1610 | [2][3][4] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.[1] The molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol .[1][5]
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Notes | Reference |
| [M+H]⁺ | 162 | Molecular ion peak in positive ion mode.[1] | [1] |
| [M-N₂]⁺ | 148 | Common base peak, corresponding to the loss of nitrogen.[1] | [1] |
Experimental Protocols
Accurate data acquisition relies on standardized experimental procedures. The following sections detail the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.
Synthesis of this compound
This compound is typically synthesized via a condensation reaction between isatin and a hydrazine source.[1]
Materials:
-
Isatin
-
Hydrazine hydrate (55% or similar)
-
Solvent (e.g., Ethylene glycol, Methanol)
-
Glacial acetic acid (catalyst, if using methanol)
Procedure (Methanol Solvent):
-
Dissolve Isatin in methanol in a round-bottom flask.
-
Add a slight molar excess (e.g., 1.2 equivalents) of hydrazine hydrate to the solution.[6]
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold methanol or water to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum.
Spectroscopic Analysis Methodology
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[8]
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[7][8]
2. IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[7][9] Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) at a low concentration.[8]
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[8]
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Accurate mass measurements can be performed using a high-resolution mass spectrometer.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Buy this compound | 2365-44-8 [smolecule.com]
- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 2365-44-8 | Benchchem [benchchem.com]
- 5. thinkswap.com [thinkswap.com]
- 6. epublications.vu.lt [epublications.vu.lt]
- 7. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. asianpubs.org [asianpubs.org]
Isatin 3-hydrazone molecular structure and formula
An In-depth Technical Guide to the Molecular Structure and Formula of Isatin 3-hydrazone
This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural features, offers a summary of its quantitative data, and provides standardized experimental protocols for its synthesis and characterization.
Molecular Structure and Formula
This compound is an organic compound derived from the condensation reaction between isatin and hydrazine.[1] Its molecular structure is characterized by an indoline heterocyclic core with a hydrazone functional group (-C=N-NH₂) substituted at the C3 position and a lactam carbonyl group at the C2 position.[1] This arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.[2]
The compound exhibits tautomerism, existing in equilibrium between the hydrazone and the azo-enol form (3-diazenyl-1H-indol-2-ol).[1][3] Geometric isomerism is also possible due to the C=N double bond in the hydrazone moiety.[1]
Molecular Formula: C₈H₇N₃O[1][3][4]
IUPAC Name: 3-diazenyl-1H-indol-2-ol[1][3]
Synonyms: (3Z)-3-hydrazinylidene-2,3-dihydro-1H-indol-2-one, 3-Hydrazonoindolin-2-one, Isatin β-hydrazone.[3][4][5]
CAS Registry Number: 2365-44-8[1][3][5]
Data Presentation
The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General Physicochemical and Computational Data
| Property | Value | Reference |
| Molecular Weight | 161.16 g/mol | [1][3][4] |
| Monoisotopic Mass | 161.058911855 Da | [3][4][6] |
| Topological Polar Surface Area | 72.2 Ų | [3][4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Complexity | 185 | [3][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=N | [1][4][6] |
| InChI | InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H | [1][3][4] |
| InChI Key | KWSQYVPIKHBAQV-UHFFFAOYSA-N | [1][3][4] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][3] |
| Space Group | P 21 21 21 | [1][3] |
| Unit Cell Dimension 'a' | 4.7211 Å | [1][3] |
| Unit Cell Dimension 'b' | 11.4263 Å | [1][3] |
| Unit Cell Dimension 'c' | 13.3693 Å | [1][3] |
| Unit Cell Angles (α, β, γ) | 90.00 ° | [1][3] |
| Z Value | 4 | [3] |
Table 3: Spectroscopic Data
| Technique | Observed Signal (δ in ppm, ν in cm⁻¹) | Assignment | Reference |
| ¹H NMR | 10.86 - 11.03 (s, 1H) | Indole N-H | [1] |
| 8.62 - 9.01 (s, 1H) | Azomethine proton (-CH=N) | [1] | |
| 6.85 - 7.81 (m) | Aromatic protons | [7] | |
| IR | ~3238 (ν) | N-H stretching | [8] |
| ~1700 (ν) | C=O stretching (lactam) | [8] | |
| ~1618-1624 (ν) | C=N stretching | [8] | |
| Mass Spectrometry (ESI) | m/z 162 [M+H]⁺ | Molecular ion peak | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of isatin with hydrazine hydrate.[9]
Materials:
-
Isatin (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Methanol or Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Suspend isatin (1 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.2 eq.) to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]
-
After the reaction is complete (indicated by the disappearance of the isatin spot on TLC), cool the mixture to room temperature.
-
The resulting precipitate (a yellow solid) is collected by vacuum filtration.
-
Wash the collected solid with cold methanol or ethanol to remove unreacted starting materials and impurities.[9]
-
Dry the purified product in a vacuum oven or in open air. The product is typically obtained in good to excellent yields (75-99%).[9]
Characterization Methods
The structure and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Performed using KBr pellets. The spectrum should confirm the presence of key functional groups: N-H stretching (around 3238 cm⁻¹), C=O lactam stretching (around 1700 cm⁻¹), and C=N hydrazone stretching (around 1618 cm⁻¹).[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show characteristic signals for the indole NH proton (δ 10.86-11.03), the aromatic protons, and the azomethine proton.[1][11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 162.[1][11]
-
Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N), which should correspond to the molecular formula C₈H₇N₃O.[12]
-
Melting Point: The melting point of the purified compound is determined and compared with literature values (e.g., 230–231 °C) as an indicator of purity.[9]
Visualization of Synthesis Pathway
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthesis of this compound from Isatin and Hydrazine.
References
- 1. Buy this compound | 2365-44-8 [smolecule.com]
- 2. This compound | 2365-44-8 | Benchchem [benchchem.com]
- 3. This compound | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isatin 3-hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isatin 3-hydrazone, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and diverse biological activities, supported by experimental data and protocols.
Chemical Identification and Properties
This compound, also known as 1H-Indole-2,3-dione, 3-hydrazone, is a derivative of isatin, a bicyclic compound containing a fused benzene and pyrrole ring.[1] The presence of a hydrazone moiety at the C-3 position of the isatin core is crucial for its biological activities.[2]
| Property | Value | Reference |
| CAS Number | 2365-44-8 | [1][2] |
| Molecular Formula | C₈H₇N₃O | [2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| IUPAC Name | (3Z)-3-hydrazinylidene-1,3-dihydro-2H-indol-2-one | |
| InChI Key | KWSQYVPIKHBAQV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN)C(=O)N2 | [3] |
| Melting Point | 248-250 °C | [3] |
Note: Another CAS number, 935688-20-3, is also associated with a substance named this compound, which may refer to a different isomer or form.[4]
Synthesis of this compound and its Derivatives
The primary method for synthesizing this compound is the condensation reaction between isatin (1H-indole-2,3-dione) and hydrazine hydrate.[1][2] This reaction targets the reactive carbonyl group at the C-3 position of the isatin molecule. Modifications to the isatin core or the hydrazine component allow for the synthesis of a wide range of derivatives with tailored properties.[1]
A common procedure involves refluxing a mixture of isatin and hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1][2]
Materials:
-
Isatin
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
Dissolve isatin (0.01 mol) in ethanol.
-
Add hydrazine hydrate (0.015 mol) to the solution.
-
Reflux the mixture for 10 minutes.[5]
-
After cooling, the resulting precipitate of this compound is filtered, washed with cold ethanol, and dried.
Further modifications can be made to the this compound scaffold. For instance, N-substituted amino acid hydrazone-isatin derivatives can be synthesized, which have shown promising antioxidant and anticancer activities.[6] Another common derivatization involves the reaction of this compound with various aldehydes to form Schiff bases.[7]
Example Protocol for Synthesis of Isatin-3-[N²-(chloroacetyl)]hydrazones: [8]
-
Isatin hydrazone (0.01 mol) is heated under reflux with chloroacetyl chloride (0.01 mol) in dry benzene.
-
The reaction is carried out under anhydrous conditions for 2 hours.
-
The resulting product is filtered, washed with benzene, and purified by recrystallization from acetone.
This intermediate can then be reacted with various secondary amines to produce a diverse library of isatin hydrazone derivatives.[8]
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.
Isatin hydrazones have demonstrated significant activity against various bacterial strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| Triethylammonium isatin hydrazone derivatives | Staphylococcus aureus | Activity higher than or at the level of norfloxacin | [9][10] |
| Triethylammonium isatin hydrazone derivatives | Bacillus cereus | Activity higher than or at the level of norfloxacin | [9][10] |
| Phenolic isatin-3-hydrazones (3a, 3b, 3e, 3f, 3l, 3m) | S. aureus (including MRSA) | MIC 2-4 times higher than norfloxacin | [11] |
| Isatin-pyrazole hydrazone (PS9) | Enterococcus faecalis | 3.9 | [12] |
| Isatin-pyrazole hydrazone (PS9) | Bacillus subtilis | 7.8 | [12] |
| Isatin-pyrazole hydrazone (PS9) | Staphylococcus aureus | 7.8 | [12] |
Several studies have highlighted the cytotoxic effects of isatin hydrazones against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4j (Isatin-hydrazone derivative) | MCF7 (breast adenocarcinoma) | 1.51 ± 0.09 | [13] |
| 4k (Isatin-hydrazone derivative) | MCF7 (breast adenocarcinoma) | 3.56 ± 0.31 | [13] |
| 4e (Isatin-hydrazone derivative) | MCF7 (breast adenocarcinoma) | 5.46 ± 0.71 | [13] |
| 4e (Isatin-hydrazone derivative) | A2780 (ovary adenocarcinoma) | 18.96 ± 2.52 | [13] |
| Compound 1 (3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one) | EGFR | 0.269 | [14] |
| Compound 1 (3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one) | VEGFR-2 | 0.232 | [14] |
| Compound 2 (3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one) | EGFR | 0.369 | [14] |
| Compound 2 (3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one) | VEGFR-2 | 0.266 | [14] |
Isatin hydrazones have been identified as inhibitors of key enzymes involved in cell cycle regulation and bacterial metabolism.
| Compound | Enzyme | Kᵢ or IC₅₀ (µM) | Reference |
| 4j (Isatin-hydrazone derivative) | CDK2 | IC₅₀ = 0.245 | [13] |
| 4k (Isatin-hydrazone derivative) | CDK2 | IC₅₀ = 0.300 | [13] |
| PS9 (Isatin-pyrazole hydrazone) | MtMetAP1c | Kᵢ = 0.31 | [12] |
| PS9 (Isatin-pyrazole hydrazone) | EfMetAP1a | Kᵢ = 6.93 | [12] |
| PS9 (Isatin-pyrazole hydrazone) | SpMetAP1a | Kᵢ = 0.37 | [12] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of isatin hydrazones stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Certain isatin hydrazones act as potent inhibitors of CDK2, a key regulator of the cell cycle.[13] By binding to the ATP-binding pocket of CDK2, these compounds can halt cell cycle progression, leading to apoptosis in cancer cells.
Isatin, the precursor to this compound, and its derivatives are known to regulate biofilm formation in bacteria.[15] This is thought to occur through interference with quorum sensing, a bacterial communication system that coordinates gene expression, including those involved in biofilm development.
Future Perspectives
The structural versatility and broad range of biological activities make this compound and its derivatives a promising scaffold for the development of new therapeutic agents. Future research will likely focus on optimizing their potency and selectivity for specific targets, as well as exploring their potential in combination therapies. Green chemistry approaches to their synthesis could also enhance their viability for large-scale production.[1]
References
- 1. This compound | 2365-44-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 2365-44-8 [smolecule.com]
- 3. commonchemistry.cas.org [commonchemistry.cas.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
Biological Activities of Isatin 3-Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, isatin 3-hydrazones have garnered significant attention for their broad pharmacological spectrum. The introduction of a hydrazone moiety at the C3 position of the isatin core provides a versatile platform for structural modifications, leading to compounds with potent anticancer, antimicrobial, antiviral, and anticonvulsant properties. This technical guide provides a comprehensive overview of the biological activities of isatin 3-hydrazone derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Biological Activities
This compound derivatives have been extensively evaluated for a range of biological activities. The key therapeutic areas where these compounds have shown promise are detailed below.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic pathways and the inhibition of key cell cycle regulators.[1][2]
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of representative compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | MCF7 (Breast) | 1.51 ± 0.09 | [3] |
| 4k | MCF7 (Breast) | 3.56 ± 0.31 | [3] |
| 4e | MCF7 (Breast) | 5.46 ± 0.71 | [3] |
| 4e | A2780 (Ovary) | 18.96 ± 2.52 | [3] |
| Compound 8 | A549 (Lung) | 42.43 | [4] |
| Compound 14 | A549 (Lung) | 115.00 | [4] |
| Compound 5 | HepG2 (Liver) | 107.90 | [4] |
| Compound 7 | HepG2 (Liver) | 152.90 | [4] |
| HI 5 | MCF7 (Breast) | 1.15 | [2] |
Antimicrobial Activity
Isatin 3-hydrazones have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often associated with the disruption of microbial cell processes.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives is commonly assessed by measuring the diameter of the zone of inhibition in agar diffusion assays.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Ve | Bacillus subtilis | 20 | [5] |
| Ve | Staphylococcus aureus | 16 | [5] |
| Ve | Escherichia coli | 18 | [5] |
| Vi | Bacillus subtilis | 14 | [5] |
| Vi | Staphylococcus aureus | 12 | [5] |
| Vi | Escherichia coli | 15 | [5] |
| VIIIb | Staphylococcus aureus | High activity | [6] |
| VIIIc | Staphylococcus aureus | High activity | [6] |
| VIIId | Staphylococcus aureus | High activity | [6] |
| VIIIg | Staphylococcus aureus | High activity | [6] |
Anticonvulsant Activity
Several this compound derivatives have been screened for their potential to manage seizures, showing promising results in preclinical models of epilepsy.
Quantitative Anticonvulsant Activity Data
The anticonvulsant potential is often evaluated by determining the median effective dose (ED50) required to protect against induced seizures.
| Compound ID | Animal Model | ED50 (mg/kg) | Reference |
| Compound 10 | Metrazol-induced convulsions (MET) | 53.61 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and straightforward method for the synthesis of this compound derivatives involves the condensation of an appropriate isatin with a hydrazine derivative.[8][9]
General Protocol:
-
Dissolve the substituted isatin (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired hydrazine hydrate or substituted hydrazine (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the reaction mixture for a period ranging from 15 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., DMF/water).[10]
Anticancer Activity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Evaluation: Agar Well/Disk Diffusion Method
This method is widely used to determine the antimicrobial activity of chemical compounds.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial cultures.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate.
-
Compound Application:
-
Well Diffusion: Create wells in the agar using a sterile cork borer and add a defined volume of the test compound solution into each well.
-
Disk Diffusion: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the well or disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticonvulsant Activity Screening
Preclinical evaluation of anticonvulsant activity is commonly performed using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure models in rodents.[10][11]
Maximal Electroshock (MES) Seizure Test Protocol:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the this compound derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a standard drug group (e.g., phenytoin) should be included.
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal. Place corneal electrodes on the eyes.[12][13]
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[12][14]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[12]
-
Data Analysis: Determine the percentage of protected animals at each dose and calculate the ED50 value.
Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol:
-
Animal Preparation: Use adult male mice or rats.
-
Compound Administration: Administer the test compound and controls as in the MES test.
-
PTZ Injection: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce clonic seizures.[11]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and duration of clonic seizures. The absence of clonic seizures for at least 5 seconds is considered protection.[11]
-
Data Analysis: Calculate the percentage of protected animals and determine the ED50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design and development.
Anticancer Signaling Pathways
The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway:
Many this compound derivatives trigger the intrinsic pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[15][16]
Caption: Intrinsic apoptosis pathway induced by Isatin 3-hydrazones.
Cell Cycle Arrest Pathway (CDK2 Inhibition):
Certain this compound derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2).[3][6] CDK2 is a key regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, these compounds can halt cell cycle progression and prevent cancer cell proliferation.[2]
References
- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Isatin 3-Hydrazone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), a versatile endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Among these, isatin 3-hydrazones have garnered significant attention for their broad and potent antimicrobial properties.[1][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of various isatin 3-hydrazone compounds, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate further research and development in this promising area of antimicrobial drug discovery.
The core structure of isatin 3-hydrazones, formed by the condensation of isatin with various hydrazine derivatives, allows for extensive structural modifications at the N1 position of the isatin ring, the hydrazone linker, and the aromatic/aliphatic moiety of the hydrazine component. These modifications significantly influence the antimicrobial potency and spectrum of the resulting compounds.[4] This guide will explore the activity of these derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative this compound compounds against various microbial strains as reported in the literature.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID/Description | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Isatin 3-(isoproplylidene)hydrazone | - | - | - | - | - | - | - | [1] |
| Isatin 3-(benzylidene)hydrazone | - | - | - | - | - | - | - | [1] |
| Isatin 3-(methyl ethylide)hydrazone | - | - | - | - | - | - | - | [1] |
| Phenolic Isatin-3-hydrazones (3a, 3e, 3m) | Effective | - | - | - | - | - | - | [5] |
| Triethylammonium isatin-hydrazones (3a-e) | 3.1 - 8.9 (µM) | - | ~25 (µM) | - | - | - | - | [6] |
| Isatin-pyrazole hydrazone (PS9) | - | - | - | - | - | - | - | [7][8] |
| Isatin-3-(4'-hydroxy)benzoylhydrazone | - | - | - | 25-50 | - | - | - | [9] |
Note: A '-' indicates that data was not specified in the provided search results. Some studies reported activity without specific MIC values in the abstracts.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID/Description | Candida albicans | Trichophyton mentagrophytes | Reference |
| This compound derivatives | Good activity | - | [1] |
| Isatin-3-(4'-hydroxy)benzoylhydrazone | 25-50 | - | [9] |
| Fluorinated pyridinium isatin-3-acylhydrazones (5c, 5e, 7c) | - | - | [10] |
Experimental Protocols
The evaluation of the antimicrobial activity of this compound compounds involves standardized methodologies. Below are detailed protocols for common assays cited in the literature.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures overnight in appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.[11]
-
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Test compounds
-
Sterile filter paper discs
-
Bacterial or fungal strains
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
-
Inoculation:
-
Dip a sterile swab into a standardized microbial suspension (e.g., 0.5 McFarland).
-
Evenly streak the swab over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Application of Discs:
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the impregnated discs onto the surface of the inoculated agar plate.
-
Include a control disc with the solvent only.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[1] A larger zone of inhibition indicates greater antimicrobial activity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound compounds.
Caption: Workflow for Synthesis and Antimicrobial Testing of Isatin 3-Hydrazones.
Mechanism of Action
While the precise mechanism of action for all this compound derivatives is not fully elucidated and can vary depending on the specific structural modifications, some studies suggest that their antimicrobial effects may be attributed to the disruption of the bacterial cell membrane.[12][13] This disruption can lead to leakage of intracellular components and ultimately cell death. Further research is needed to fully understand the molecular targets and signaling pathways involved in the antimicrobial activity of this class of compounds.
Conclusion
This compound compounds represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The versatility of their synthesis allows for the generation of large libraries of derivatives with potentially enhanced potency and selectivity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the development of novel isatin-based antimicrobial therapies. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
- 1. chesci.com [chesci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures | MDPI [mdpi.com]
- 6. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 12. Isatin-3-acylhydrazones with Enhanced Lipophilicity: Synthesis, Antimicrobial Activity Evaluation and the Influence on Hemostasis System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isatin‐3‐acylhydrazones with Enhanced Lipophilicity: Synthesis, Antimicrobial Activity Evaluation and the Influence on … [ouci.dntb.gov.ua]
Molecular hybridization of Isatin 3-hydrazone for drug discovery
An In-depth Technical Guide to the Molecular Hybridization of Isatin 3-Hydrazone for Drug Discovery
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] It is an endogenous compound found in mammalian tissues and fluids and serves as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules.[1][4] The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug design to create novel compounds with enhanced affinity, efficacy, and improved pharmacokinetic profiles.[3][5]
The C-3 position of the isatin ring is highly reactive, particularly the keto group, making it an ideal site for modification.[6] Hybridization at this position with a hydrazone linker (-C=N-NH-) gives rise to this compound derivatives. This class of compounds has demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anticonvulsant, and neuroprotective activities.[3][4][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound hybrids, serving as a technical resource for researchers in the field of drug discovery.
General Synthesis of this compound Hybrids
The synthesis of this compound derivatives is typically a straightforward process involving the condensation reaction between a substituted isatin and a suitable hydrazine or hydrazide derivative. The reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a few drops of an acid, such as glacial acetic acid or trifluoroacetic acid.[7][8]
Caption: General workflow for the synthesis of this compound hybrids.
Biological Activities and Quantitative Data
This compound hybrids have been extensively evaluated for a range of biological activities. The structural modifications at the N-1 and C-5 positions of the isatin ring, as well as on the terminal part of the hydrazone moiety, play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Isatin 3-hydrazones have shown significant potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[2][9][10] Their mechanism of action often involves the induction of apoptosis and inhibition of key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[10]
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4j | MCF7 (Breast) | 1.51 ± 0.09 | [9][10] |
| 4k | MCF7 (Breast) | 3.56 ± 0.31 | [9][10] |
| 4e | MCF7 (Breast) | 5.46 ± 0.71 | [9][10] |
| 4e | A2780 (Ovary) | 18.96 ± 2.52 | [9][10] |
| 3a (ortho-fluoro) | HuTu 80 (Duodenum) | 33.0 ± 0.9 | [11] |
| 3b (ortho-chloro) | HuTu 80 (Duodenum) | 30.0 ± 1.1 | [11] |
| 3d (bis-fluoro) | HuTu 80 (Duodenum) | 29.0 ± 1.2 | [11] |
| Compound 23 (4-nitro) | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [12] |
| Compound 8 (4-nitrobenzylidene) | A549 (Lung) | 42.43 | [13] |
| Compound 14 (3-hydroxy-4-methoxybenzylidene) | A549 (Lung) | 115.00 | [13] |
| Compound 20 | HT-29 (Colon) | ~22-30 | [2] |
| Compound 35 | HT-29 (Colon) | ~22-30 |[2] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The molecular hybridization approach has yielded isatin 3-hydrazones with potent activity against a range of pathogenic microbes, including drug-resistant strains.[8] The incorporation of fragments like quaternary ammonium salts can enhance water solubility and antimicrobial efficacy.[6][14]
Table 2: Antimicrobial Activity (MIC) of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3a, 3e, 3m | Staphylococcus aureus (MRSA) | 2-4 times more active than Norfloxacin | [6] |
| 3a-g series | Staphylococcus aureus | Active | [8][14] |
| 3a-g series | Bacillus cereus | Active | [8][14] |
| Compound 16 | Candida albicans | Significant Cytotoxicity | [1] |
| Compound 16 | Cryptococcus neoformans | Significant Cytotoxicity |[1] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Neuroprotective Activity (MAO Inhibition)
Certain isatin-hydrazone derivatives have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes whose dysregulation is implicated in neurodegenerative diseases like Parkinson's disease.[15] Inhibition of MAO-B can prevent the breakdown of dopamine and reduce the formation of reactive oxygen species (ROS), offering a neuroprotective effect.
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Isatin-Hydrazone Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI for MAO-B) | Reference |
|---|---|---|---|---|
| IS7 | MAO-B | 0.082 | 233.85 | [15] |
| IS13 | MAO-B | 0.104 | 212.57 | [15] |
| IS6 | MAO-B | 0.124 | 263.80 | [15] |
| IS15 | MAO-A | 1.852 | - | [15] |
| IS3 | MAO-A | 2.385 | - |[15] |
Signaling Pathways and Mechanisms of Action
CDK2 Inhibition in Cancer
Several studies have identified isatin 3-hydrazones as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[10] CDK2 is a key regulator of the cell cycle, specifically the G1/S phase transition. By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell growth arrest and apoptosis in cancer cells. Molecular docking studies suggest they act as Type II ATP competitive inhibitors.[10]
Caption: Inhibition of the CDK2 pathway by this compound derivatives.
Table 4: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity
| Compound ID | IC50 (µM) | Reference |
|---|---|---|
| Imatinib (Reference) | 0.131 | [10] |
| 4j | 0.245 | [10] |
| 4k | 0.300 |[10] |
MAO-B Inhibition in Neuroprotection
In the brain, MAO-B metabolizes neurotransmitters like dopamine. This process can generate harmful reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. This compound hybrids that selectively inhibit MAO-B can increase dopamine levels and simultaneously reduce ROS production, providing a dual therapeutic benefit for neurodegenerative disorders.
Caption: Neuroprotective mechanism via MAO-B inhibition by Isatin 3-Hydrazones.
Detailed Experimental Protocols
General Procedure for Synthesis of Isatin 3-Hydrazones
This protocol is a generalized representation based on methods described in the literature.[7][8][14][16]
-
Reactant Preparation: Dissolve an appropriate substituted isatin (1 mmol) and a hydrazide derivative (1 mmol) in a suitable solvent, such as absolute ethanol (7-10 mL) or DMF (30 mL), in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of an acid, typically glacial acetic acid (10 mL) or trifluoroacetic acid (20 mol%).[7][8]
-
Reaction: Stir the mixture magnetically. The reaction can be performed at room temperature or heated under reflux (e.g., at 60°C or the boiling point of the solvent) for a period ranging from 30 minutes to 3 hours.[7][8]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the crude product with a suitable solvent like anhydrous diethyl ether to remove impurities.[8] The product can be further purified by recrystallization from an appropriate solvent (e.g., acetone).[16]
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[8][17]
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is based on descriptions of cytotoxicity testing for isatin-hydrazones.[2][9][10]
-
Cell Seeding: Seed human cancer cells (e.g., MCF7, A2780) into 96-well plates at a specified density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare stock solutions of the synthesized this compound compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The molecular hybridization of the isatin scaffold with a 3-hydrazone linker has proven to be a highly effective strategy for the discovery of novel therapeutic agents. These hybrids exhibit a remarkable diversity of biological activities, with promising results in the fields of oncology, infectious diseases, and neuropharmacology. The straightforward and versatile synthesis allows for the creation of large libraries of compounds for screening.
Structure-activity relationship (SAR) studies have revealed that substituents on both the isatin core and the hydrazone moiety are critical for activity, indicating that these compounds can be finely tuned to optimize potency and selectivity.[3][10] Future research should focus on exploring novel hybrid partners, elucidating detailed mechanisms of action through advanced biological and computational studies, and optimizing the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to advance them toward clinical development. The continued exploration of this compound hybrids holds significant promise for addressing unmet medical needs.
References
- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. chesci.com [chesci.com]
- 8. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 13. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Synthesis, Characterization, Antimicrobial Activity Of Some Isatin-3hydrazone Schiff Base [journalijar.com]
The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of Isatin 3-Hydrazone Analogs
A Technical Guide for Researchers and Drug Development Professionals
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] Among these, isatin 3-hydrazones have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, and antimicrobial properties.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isatin 3-hydrazone analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the design and development of novel therapeutics.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
This compound derivatives have shown significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases and the induction of apoptosis.[2][3] The synthetic versatility of the isatin core allows for modifications at various positions, leading to a wide range of structurally diverse compounds with varying cytotoxic effects against numerous cancer cell lines.[2]
Structure-Activity Relationship Highlights:
The anticancer activity of isatin 3-hydrazones is significantly influenced by the nature and position of substituents on both the isatin ring and the hydrazone side chain.
-
Substitution on the Isatin Ring: Substitution at the C5 position of the isatin ring is generally favored for enhanced cytotoxicity.[2] For instance, the introduction of a nitro group at C5 has been shown to improve anticancer activity.[2] Halogen substitution, particularly with electron-withdrawing groups like fluorine and chlorine, can also enhance the antiproliferative effects.[5]
-
Substitution on the Hydrazone Moiety: The aromatic ring attached to the hydrazone nitrogen plays a crucial role in determining the anticancer potency. Halogen substituents, especially at the 2,6-positions of this phenyl ring, have been found to be among the most potent derivatives.[6] For example, compounds with 2,6-dichloro or 2-chloro-6-fluoro substitutions on the benzylidene ring have demonstrated excellent activity.[6][7]
-
N-alkylation of the Isatin Ring: Modification at the N1 position of the isatin ring can also modulate activity. N-benzylation has been explored, with substitutions on the benzyl ring influencing the cytotoxic profile.[8]
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound analogs against various cancer cell lines.
| Compound ID | Isatin Ring Substituent | Hydrazone Moiety Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | Unsubstituted | 2,6-Dichlorobenzylidene | MCF-7 (Breast) | 1.51 ± 0.09 | [6] |
| 4k | Unsubstituted | 2-Chloro-6-fluorobenzylidene | MCF-7 (Breast) | 3.56 ± 0.31 | [6] |
| 4e | Unsubstituted | 4-Chlorobenzylidene | MCF-7 (Breast) | 5.46 ± 0.71 | [6] |
| 4e | Unsubstituted | 4-Chlorobenzylidene | A2780 (Ovarian) | 18.96 ± 2.52 | [6] |
| Compound 23 | N-Benzyl | 4-Nitrobenzylidene | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [8] |
| 3a | N-(2-Fluorobenzyl) | - | HuTu-80 (Duodenal) | - | [5] |
| 3b | N-(2-Chlorobenzyl) | - | HuTu-80 (Duodenal) | - | [5] |
| 3d | N-(2,6-Difluorobenzyl) | - | HuTu-80 (Duodenal) | - | [5] |
Experimental Protocols:
General Synthesis of this compound Analogs:
A common synthetic route involves a two-step process.[6] First, isatin is reacted with hydrazine hydrate in ethanol to form isatin monohydrazone.[6] Subsequently, the isatin monohydrazone is condensed with a substituted aryl aldehyde in the presence of a catalytic amount of glacial acetic acid in absolute ethanol under reflux to yield the desired 3-((substituted)benzylidene)hydrazono)indolin-2-one.[6]
MTT Assay for Cytotoxicity Screening:
The anticancer potential of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[9]
-
The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.[9]
-
Following treatment, an MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.[9]
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9]
-
The absorbance is measured at 570 nm using a microplate reader.[9]
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined.[9]
Signaling Pathways and Mechanisms:
Isatin derivatives exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, and cyclin-dependent kinases (CDKs) such as CDK2, which are crucial for cell cycle progression.[3][6][9] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9] The cytotoxic action can also be associated with the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS).[5][10]
Caption: Proposed anticancer mechanism of this compound analogs.
Anticonvulsant Activity: Modulating Neuronal Excitability
Isatin and its derivatives have shown promising anticonvulsant properties, making them a subject of interest in the development of new antiepileptic drugs.[11][12][13] The isatin scaffold provides a versatile platform for chemical modifications to fine-tune their biological activity and reduce potential side effects.[11]
Structure-Activity Relationship Highlights:
The anticonvulsant activity of isatin derivatives is evaluated using preclinical models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests.[11]
-
MES Model: This model is effective in identifying compounds that can prevent the spread of seizures, similar to generalized tonic-clonic seizures in humans.[11]
-
PTZ Model: This chemically-induced seizure model helps identify compounds that can increase the seizure threshold, suggesting potential efficacy against myoclonic and absence seizures.[11]
Specific structural features that contribute to anticonvulsant activity are still under investigation, but studies have shown that various substituted isatin analogs exhibit significant protection in both MES and PTZ models.[12][13] For instance, methoxylated derivatives have demonstrated significant anti-seizure activity in the MES model.[13]
Quantitative Data on Anticonvulsant Activity:
The following table summarizes the in vivo anticonvulsant activity (ED50 values) of a selected isatin analog.
| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |
| 3d | Mice | MES | 31.5 | [14] |
| 3d | Mice | scPTZ | 37.4 | [14] |
Experimental Protocols:
Maximal Electroshock (MES) Test:
-
Adult male Swiss albino mice (20-25 g) are used.[11]
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.[11]
-
At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using an electroconvulsiometer.[11]
-
The presence or absence of the hindlimb tonic extensor phase of the seizure is recorded.[11]
-
The dose that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated.[11]
Pentylenetetrazole (PTZ)-Induced Seizure Test:
-
Adult male Swiss albino mice (20-25 g) are used.[11]
-
The test compound is administered i.p. or p.o. at various doses.[11]
-
After a predetermined time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.[11]
-
The animals are observed for the onset and severity of seizures (clonic and tonic convulsions) for 30 minutes.[11]
-
The ability of the test compound to prevent or delay the onset of seizures is recorded, and the ED50 is calculated.[11]
Experimental Workflow:
Caption: General workflow for in vivo anticonvulsant screening.[11]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound derivatives have also demonstrated significant antimicrobial properties, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17] The introduction of a hydrazone moiety at the C3 position of the isatin core appears to be a key factor in their antimicrobial efficacy.
Structure-Activity Relationship Highlights:
The antimicrobial spectrum and potency of isatin 3-hydrazones are influenced by various structural modifications.
-
Substitution on the Isatin Ring: The presence of an electron-withdrawing group at the C5 position of the isatin ring can enhance antibacterial activity.[4]
-
Hydrazone Side Chain: The nature of the substituent on the hydrazone moiety is critical. For instance, the presence of a p-amino benzoic acid moiety has been shown to greatly influence the increase in bioactivity.[4]
-
Quaternary Ammonium Salts: The introduction of a quaternary ammonium center can lead to water-soluble derivatives with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][17] An increase in the lipophilicity of the cationic center can lead to an increase in activity.[18]
Quantitative Data on Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected this compound analogs.
| Compound ID | Bacterial/Fungal Strain | MIC (µM) | Reference |
| 3a | Staphylococcus aureus | 8.9 | [19] |
| 3b | Staphylococcus aureus | 3.1 | [19] |
| 3c | Staphylococcus aureus | 6.2 | [19] |
| 3d | Staphylococcus aureus | 3.1 | [19] |
| 3e | Staphylococcus aureus | 3.1 | [19] |
| 3d | Candida albicans | Moderate Activity | [19] |
| 3a, 3e, 3m | Methicillin-resistant S. aureus | - | [1] |
Experimental Protocols:
Broth Microdilution Method for MIC Determination:
The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial susceptibility of a compound.
-
A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]
Logical Relationship in Antimicrobial Drug Discovery:
Caption: Logical flow for the development of isatin-based antimicrobials.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their structure-activity relationships has provided valuable insights for the rational design of potent and selective anticancer, anticonvulsant, and antimicrobial compounds. This guide has summarized key findings, provided essential experimental protocols, and visualized important concepts to empower researchers in their quest to develop novel isatin-based drugs. Further exploration of this chemical space, guided by the principles outlined herein, holds the potential to address significant unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciepub.com [sciepub.com]
- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 16. Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isatin‐3‐acylhydrazones with Enhanced Lipophilicity: Synthesis, Antimicrobial Activity Evaluation and the Influence on … [ouci.dntb.gov.ua]
- 19. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Isatin 3-Hydrazones: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Among these, isatin 3-hydrazones have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the current landscape of isatin 3-hydrazone target identification and validation studies, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Identified Molecular Targets and Quantitative Bioactivity
Isatin 3-hydrazones exert their biological effects by interacting with a variety of molecular targets.[3] Structure-activity relationship (SAR) studies have revealed that substitutions on the isatin core and the hydrazone moiety significantly influence their potency and selectivity.[4] Key validated targets include protein kinases, enzymes involved in microbial metabolism, and other cellular components.
Protein Kinase Inhibition
A significant focus of this compound research has been on their potential as kinase inhibitors, a critical class of targets in oncology. Several studies have demonstrated potent inhibitory activity against various kinases involved in cell cycle regulation and signal transduction.
Table 1: Inhibitory Activity of Isatin 3-Hydrazones against Protein Kinases
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4j | CDK2 | 0.245 | Imatinib | 0.131 | [4] |
| 4k | CDK2 | 0.300 | Imatinib | 0.131 | [4] |
| Compound 1 | CDK2 | 0.246 ± 0.05 | Imatinib | 0.131 ± 0.24 | [5] |
| Compound 2 | CDK2 | 0.301 ± 0.02 | Imatinib | 0.131 ± 0.24 | [5] |
| Compound 1 | EGFR | 0.269 | Erlotinib | 0.056 | [5] |
| Compound 2 | EGFR | 0.369 | Erlotinib | 0.056 | [5] |
| Compound 1 | VEGFR-2 | 0.232 | Sorafenib | 0.091 | [5] |
| Compound 2 | VEGFR-2 | 0.266 | Sorafenib | 0.091 | [5] |
| Compound 1 | FLT-3 | 1.535 | Sunitinib | 0.262 | [5] |
| Compound 2 | FLT-3 | 0.546 | Sunitinib | 0.262 | [5] |
Compound 1: 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one Compound 2: 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one Compound 4j: 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one Compound 4k: 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one
Antimicrobial Activity
Isatin 3-hydrazones have also shown significant promise as antimicrobial agents, targeting essential enzymes in bacteria.
Table 2: Inhibitory Activity of Isatin-Pyrazole Hydrazone Conjugates against Methionine Aminopeptidases (MetAPs)
| Compound | Target MetAP | Ki (µM) | Source |
| PS9 | MtMetAP1c | 0.31 | [6] |
| PS9 | EfMetAP1a | 6.93 | [6] |
| PS9 | SpMetAP1a | 0.37 | [6] |
| PS9 | HsMetAP1b (human) | 631.7 | [6] |
Table 3: Minimum Inhibitory Concentration (MIC) of Triethylammonium Isatin-3-hydrazones
| Compound | Staphylococcus aureus (µM) | Bacillus cereus (µM) | Reference (Norfloxacin) | Source |
| 3a | 8.9 | >100 | MIC: 25 µM (Sa) | [2] |
| 3b | 6.2 | 25 | MIC: 25 µM (Sa) | [2] |
| 3c | 3.1 | 25 | MIC: 25 µM (Sa) | [2] |
| 3d | 6.2 | 50 | MIC: 25 µM (Sa) | [2] |
| 3e | 6.2 | 50 | MIC: 25 µM (Sa) | [2] |
Cytotoxic Activity
The anticancer potential of isatin 3-hydrazones has been extensively evaluated against various cancer cell lines.
Table 4: Cytotoxic Activity of Isatin 3-Hydrazones against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4j | MCF-7 | 1.51 ± 0.09 | Doxorubicin | 3.1 | [4] |
| 4k | MCF-7 | 3.56 ± 0.31 | Doxorubicin | 3.1 | [4] |
| 4e | MCF-7 | 5.46 ± 0.71 | - | - | [4] |
| 4e | A2780 | 18.96 ± 2.52 | - | - | [4] |
| Compound 1 | MCF-7 | 1.51 ± 0.09 | Doxorubicin | 3.10 ± 0.29 | [5] |
| Compound 2 | MCF-7 | 3.56 ± 0.31 | Doxorubicin | 3.10 ± 0.29 | [5] |
| Compound 8 | A549 | 42.43 | - | - | [7] |
| Compound 8 | HepG2 | 48.43 | - | - | [7] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of isatin 3-hydrazones stem from their ability to modulate various cellular signaling pathways. Their anticancer effects are often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 2365-44-8 [smolecule.com]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Silico ADME Prediction for Isatin 3-Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antiviral, and antimicrobial properties.[1][2][3] The isatin 3-hydrazone scaffold, in particular, has emerged as a promising pharmacophore. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) being a primary cause of late-stage attrition in drug development.[4]
In silico ADME prediction has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the drug-likeness of compounds in the early stages of research.[5] By predicting key physicochemical and pharmacokinetic parameters, computational models help prioritize candidates with favorable ADME profiles, thereby reducing the reliance on expensive and time-consuming experimental assays. This technical guide provides an in-depth overview of the in silico ADME prediction for this compound derivatives, summarizing key data, detailing computational methodologies, and visualizing relevant biological pathways.
Core Concepts in In Silico ADME Prediction
The prediction of ADME properties from a molecule's structure relies on quantitative structure-activity relationship (QSAR) models and other computational algorithms. These models are trained on large datasets of compounds with experimentally determined ADME properties. Several key parameters are evaluated to assess the drug-likeness of a compound, often guided by principles such as Lipinski's Rule of Five.
Quantitative ADME Data for this compound Derivatives
The following tables summarize in silico predicted ADME properties for various this compound derivatives from multiple studies. These tables are intended to provide a comparative overview of the typical range of values observed for this class of compounds.
Table 1: Physicochemical Properties and Lipophilicity
| Compound ID/Series | Molecular Weight ( g/mol ) | LogP (o/w) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds | Reference |
| Fluorinated Isatin-Hydrazones (1-15) | 281.24 - 402.33 | 2.15 - 4.28 | 3 - 5 | 1 - 3 | 2 - 4 | [6][7] |
| Isatin-Hydrazones (4a-k) | 263 - 328 | 2.5 - 4.5 (est.) | 3 - 4 | 1 - 2 | 2 - 3 | [8] |
| Isatin Aroylhydrazones (5a-e, 6a-e) | 295.29 - 359.33 | 1.89 - 3.45 | 3 - 4 | 2 | 3 - 4 | [9] |
| Designed Isatin Hydrazones (9a, 9b) | ~350 - 450 | 1.5 - 3.5 | 4 - 5 | 2 | 4 - 6 | [10] |
Table 2: Water Solubility and Pharmacokinetic Properties
| Compound ID/Series | Water Solubility (LogS) | GI Absorption | BBB Permeability | CYP Inhibitor (Predicted) | Bioavailability Score | Reference |
| Fluorinated Isatin-Hydrazones (1-15) | Moderately to poorly soluble | High | No | Yes (for some) | 0.55 | [6][7] |
| Isatin-Hydrazones (4a-k) | N/A | High | N/A | N/A | N/A | [8] |
| Isatin Aroylhydrazones (5a-e, 6a-e) | Acceptable range | High | No | N/A | Acceptable | [9] |
| Designed Isatin Hydrazones (9a, 9b) | Favorable | Good | No | Low risk | Good | [10] |
N/A: Data not available in the cited reference.
Experimental Protocols for In Silico ADME Prediction
Several freely accessible web-based tools and commercial software packages are widely used for in silico ADME prediction. The general workflow involves providing the chemical structure of the molecule, typically as a SMILES string or in a standard chemical file format (e.g., SDF, MOL2), and the platform's algorithms calculate a range of ADME-related properties.
Methodology 1: SwissADME
SwissADME is a popular free web tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[11]
Step-by-Step Protocol:
-
Input Molecule: Navigate to the SwissADME website (--INVALID-LINK--). Input the structure of the this compound derivative. This can be done by drawing the molecule using the provided editor or by pasting a list of SMILES strings in the input box.
-
Run Prediction: Click the "Run" button to initiate the calculation.
-
Analyze Results: The output is presented in a user-friendly format for each molecule. Key sections to analyze for isatin 3-hydrazones include:
-
Physicochemical Properties: Check parameters like molecular weight, LogP, number of H-bond donors and acceptors, and rotatable bonds.
-
Lipophilicity: Review the consensus LogP value.
-
Water Solubility: Assess the LogS value and solubility class.
-
Pharmacokinetics: Evaluate predictions for GI absorption, blood-brain barrier (BBB) permeability, P-gp substrate potential, and CYP450 inhibition.
-
Drug-likeness: Check for violations of Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules.
-
Medicinal Chemistry: Look for alerts on problematic functional groups (e.g., PAINS - Pan Assay Interference Compounds).
-
-
Visualize Data: The "BOILED-Egg" model provides a graphical representation of passive gastrointestinal absorption and brain penetration. The bioavailability radar offers a quick visual assessment of drug-likeness.[11]
Methodology 2: pkCSM
pkCSM is another widely used web server that predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[12][13][14][15]
Step-by-Step Protocol:
-
Input Molecule: Access the pkCSM server. Input the this compound structure(s) as SMILES strings or by uploading a file in SDF format.
-
Select Predictions: Choose the desired ADMET properties to predict. For a comprehensive analysis of isatin 3-hydrazones, it is recommended to select parameters across Absorption, Distribution, Metabolism, Excretion, and Toxicity.
-
Submit Job: Submit the molecule(s) for prediction.
-
Interpret Output: The results are provided in a tabular format. Key parameters for isatin 3-hydrazones include:
-
Absorption: Intestinal absorption (human), Caco-2 permeability.
-
Distribution: VDss (human), BBB permeability, CNS permeability.
-
Metabolism: CYP2D6/CYP3A4 substrate/inhibitor predictions.
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity, hERG I/II inhibition, Oral Rat Acute Toxicity (LD50), etc.
-
Methodology 3: QikProp (Schrödinger)
QikProp is a commercial software package from Schrödinger that provides rapid and accurate ADME predictions.[4][16][17][18]
Step-by-Step Protocol:
-
Prepare Input: Import the 3D structure of the this compound derivative into the Maestro interface or prepare a file with the structures.
-
Launch QikProp: Open the QikProp application within the Schrödinger suite.
-
Set Up Calculation: Specify the input file and any desired settings. QikProp can run in "fast" mode for rapid screening or normal mode for higher accuracy.
-
Run Calculation: Start the QikProp job.
-
Analyze Results: The output provides a detailed table of predicted properties. For isatin 3-hydrazones, focus on:
-
#stars: A count of properties that fall outside the acceptable range for 95% of known drugs. A lower number is better.
-
Physicochemical Descriptors: Molecular weight, dipole moment, total solvent-accessible surface area (SASA), and others.
-
Pharmacokinetic Properties: Predicted Caco-2 cell permeability, predicted MDCK cell permeability, predicted brain/blood partition coefficient (QPlogBB), and predicted human oral absorption (on a 1 to 3 scale or as a percentage).[17]
-
Drug-likeness: Comparison with Lipinski's Rule of Five.
-
Visualization of Workflows and Pathways
In Silico ADME Prediction Workflow
The following diagram illustrates a general workflow for the in silico ADME prediction of a novel this compound derivative.
Putative Signaling Pathways for Isatin Derivatives
Isatin derivatives have been shown to exert their biological effects, particularly their anticancer activity, by modulating various cellular signaling pathways.[1][19][20] A simplified representation of some key pathways is shown below.
Conclusion
In silico ADME prediction is a powerful strategy to de-risk and accelerate the drug discovery process for this compound derivatives. By leveraging a suite of computational tools, researchers can gain early insights into the potential pharmacokinetic behavior of their compounds, enabling more informed decisions about which candidates to advance. The data and methodologies presented in this guide offer a framework for the systematic in silico evaluation of this promising class of molecules. As computational models continue to evolve in accuracy and scope, their role in medicinal chemistry will undoubtedly become even more integral, paving the way for the more efficient development of novel therapeutics.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. schrodinger.com [schrodinger.com]
- 5. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico, in vitro and in vivo evaluations of isatin aroylhydrazones as highly potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pkCSM [biosig.lab.uq.edu.au]
- 13. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 16. QikProp — NodePit [nodepit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Structure-based virtual screening, in silico docking, ADME properties prediction and molecular dynamics studies for the identification of potential inhibitors against SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Isatin 3-hydrazone synthesis protocol step-by-step
Application Note and Protocol
Topic: Step-by-Step Protocol for the Synthesis of Isatin 3-Hydrazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are prominent heterocyclic compounds widely utilized in medicinal chemistry and drug discovery.[1] The isatin scaffold is considered a "privileged structure" due to its ability to bind to various biological targets, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Isatin 3-hydrazones, synthesized through the condensation of isatin with hydrazine, serve as crucial intermediates for creating more complex bioactive molecules and are themselves subjects of significant biological investigation.[3][4] This protocol provides a detailed, step-by-step method for the synthesis, purification, and characterization of this compound.
Principle of the Reaction
The synthesis of this compound is a classic condensation reaction. It involves the nucleophilic attack of the primary amine group of hydrazine hydrate on the electrophilic C3-carbonyl group of the isatin ring. This is followed by the elimination of a water molecule to form the corresponding hydrazone, characterized by a C=N-NH2 functional group.[4] The reaction is typically catalyzed by a small amount of acid and is driven to completion by heating under reflux.
Experimental Protocol
This protocol details a general and efficient method for synthesizing this compound.
Materials and Equipment
-
Reagents:
-
Isatin (or substituted isatin)
-
Hydrazine hydrate (98-100%)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid or Trifluoroacetic Acid (catalytic amount)
-
Anhydrous Diethyl Ether (for washing)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq.) in absolute ethanol (approximately 5-10 mL per mmol of isatin).[1][5]
-
Reagent Addition: To the vigorously stirred solution, add hydrazine hydrate (1.0-2.0 eq.) in one portion at room temperature.[5]
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid or trifluoroacetic acid to the mixture.[2][6]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for a period ranging from 30 minutes to 3 hours.[1][2] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, this compound, will typically precipitate as a yellow solid.[5]
-
Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol or anhydrous diethyl ether to remove any unreacted starting materials and impurities.[1][5]
-
Drying: Dry the purified product in a vacuum desiccator or a vacuum oven at a low temperature to yield the final this compound. The product is often isolated as a yellow powder or crystalline solid.[1][5]
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching vibrations (3352-3122 cm⁻¹), C=O stretching of the lactam ring (1760-1680 cm⁻¹), and C=N stretching of the hydrazone (1611-1585 cm⁻¹).[1][4][5]
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, characteristic signals include aromatic protons (6.9-7.8 ppm), the lactam N-H proton (~11.0 ppm), and the hydrazone N-H protons.[1][6]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed (e.g., for this compound C₈H₇N₃O, M+H⁺ calculated: 162.0662).[4][5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its derivatives, as reported in the literature.
| Compound | Isatin Derivative | Reagents & Solvent | Conditions | Yield (%) | M.P. (°C) | Reference |
| 1 | Isatin | Hydrazine hydrate, Methanol | Reflux | 97% | 231-232 | [5] |
| 2 | N-Methylisatin | Hydrazine hydrate, Methanol | Reflux | 84% | 88-90 | [5] |
| 3 | N-Benzylisatin | Hydrazine hydrate, Methanol | Reflux | 64% | 162-163 | [5] |
| 4 | Substituted Isatin | Hydrazide, Ethanol, TFA | Reflux, 3h | 94% | 187 | [1] |
| 5 | Isatin | Hydrazine hydrate, Ethanol | Reflux | ~99% | Not specified | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work with volatile organic solvents like ethanol, methanol, and diethyl ether in a fume hood, away from ignition sources.
-
Standard laboratory safety practices should be followed at all times.
References
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy this compound | 2365-44-8 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. Phosphorus-Derived Isatin Hydrazones: Synthesis, Structure, Thromboelastography, Antiplatelet, and Anticoagulation Activity Evaluation | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of Isatin 3-Hydrazone Metal Complexes (Cu, Zn)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the synthesis and characterization of Isatin 3-hydrazone and its copper (Cu) and zinc (Zn) metal complexes. Isatin derivatives and their metal complexes are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] The coordination of the isatin hydrazone ligand with metal ions like Cu(II) and Zn(II) can enhance these biological activities.[5]
I. Synthesis of this compound Ligand
This section outlines the general procedure for the synthesis of this compound from isatin and hydrazine hydrate.
Experimental Protocol: Synthesis of 3-Hydrazono-2-oxindole
Materials:
-
Isatin
-
Hydrazine hydrate (98%)
-
Absolute Methanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve Isatin (1 equivalent) in absolute methanol in a round-bottom flask with vigorous stirring.
-
To this solution, add hydrazine hydrate (2 equivalents) in one portion.[6]
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the consumption of the starting isatin, allow the solution to cool to room temperature.
-
If a precipitate forms, isolate it by filtration and wash with a small amount of cold methanol.
-
Concentrate the filtrate by rotary evaporation and purify the remaining product by silica gel chromatography if necessary.
-
The resulting this compound is often obtained as a yellow solid.[6]
Synthesis Workflow
Caption: Synthesis of this compound.
II. Synthesis of this compound Metal Complexes (Cu, Zn)
This section details the protocol for the complexation of the synthesized this compound ligand with copper (II) and zinc (II) salts.
Experimental Protocol: Synthesis of Metal Complexes
Materials:
-
This compound (ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Methanol
-
Ammonium acetate
Procedure:
-
Dissolve the this compound ligand (2 mmol) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O, 1 mmol) in methanol.
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
-
Add a small amount of ammonium acetate to the mixture.
-
Reflux the reaction mixture for 6 hours. A change in color of the solution and the formation of a precipitate indicates complex formation.[2]
-
After cooling to room temperature, filter the precipitated metal complex.
-
Wash the precipitate with water to remove any unreacted metal salt, followed by a small amount of cold methanol.
-
Dry the resulting colored complex in a desiccator over anhydrous CaCl₂.
Complexation Workflow
Caption: Synthesis of Metal Complexes.
III. Characterization Data
The following tables summarize the quantitative data for representative this compound ligands and their Cu(II) and Zn(II) complexes, compiled from various studies.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Metal Complexes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) |
| Isatin Salicylhydrazidehydrazone (Ligand) | C₁₅H₁₁N₃O₃ | 281.27 | - | 335 | - |
| Cu(II) Complex | C₃₀H₂₀N₆O₆Cu | 624 | Chocolate brown | 338 | 85 |
| Zn(II) Complex | C₃₀H₂₀N₆O₆Zn | 625 | Selective yellow | 367 (decomp.) | 83 |
Data compiled from a study on isatin salicylhydrazidehydrazone and its metal complexes.[2]
Table 2: Selected IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |
| Isatin Hydrazone Ligand | 3150-3300 | 1680-1710 | 1610-1630 | - | - |
| Cu(II) Complex | ~3200 | ~1650 | ~1600 | 450-460 | 380-370 |
| Zn(II) Complex | ~3200 | ~1650 | ~1600 | 450-460 | 380-370 |
Note: The shifts in the C=O and C=N stretching frequencies upon complexation indicate the coordination of these groups to the metal ion. The appearance of new bands in the far-IR region corresponds to the formation of M-O and M-N bonds.[7]
IV. Biological Applications and Activity
This compound metal complexes have demonstrated a range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Many this compound derivatives and their metal complexes exhibit significant antibacterial and antifungal properties.[1] For instance, certain copper complexes of Schiff bases derived from isatin salicylic hydrazide have shown activity against Staphylococcus aureus and Bacillus subtilis.[8][9] The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.
Anticancer Activity
Isatin hydrazones and their metal complexes have been investigated for their potential as anticancer agents.[3] Studies have shown that some copper and nickel complexes of isatin hydrazones can inhibit cell proliferation and DNA synthesis in human leukemic cell lines.[7] The mechanism of action is thought to involve the induction of oxidative stress and interaction with cellular macromolecules.
Table 3: In Vitro Antiglycation and DPPH Radical Scavenging Activities
| Compound | Antiglycation IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) |
| Isatin Salicylhydrazidehydrazone (Ligand) | 413.18 ± 6.21 | - |
| Cu(L)₂ | 267.7 ± 8.43 | - |
| Zn(L)₂ | 234.27 ± 4.33 | - |
| Rutin (Standard) | 294.46 | - |
Data from a study on isatin salicylhydrazidehydrazone and its metal complexes, demonstrating that the metal complexes show significantly improved antiglycation activity compared to the free ligand and the standard.[2]
Potential Mechanism of Action in Cancer Cells
The anticancer activity of these complexes may be mediated through various signaling pathways. While specific pathways for this compound metal complexes are still under extensive investigation, related compounds often exert their effects by inducing apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades.
Caption: Proposed Anticancer Mechanism.
References
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, characterization, <i>in vitro</i> antiglycation and DPPH radical scavenging activities of isatin salicylhydrazidehydrazone and its Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) metal complexes - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Characterization of Isatin 3-hydrazone using ¹H NMR and ¹³C NMR: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The derivatization of the isatin core, particularly at the C3-position, has proven to be a fruitful strategy for the development of novel therapeutic agents. Isatin 3-hydrazone, formed by the condensation of isatin with hydrazine, serves as a versatile synthetic intermediate for a variety of these derivatives.[2][4]
Accurate structural elucidation of these synthesized compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, stands as a powerful and indispensable tool for the unambiguous characterization of organic molecules like this compound.[5][6][7] This application note provides a detailed protocol for the synthesis and NMR-based characterization of this compound, presenting typical ¹H and ¹³C NMR data in a structured format for easy reference.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from isatin and hydrazine hydrate.[4][8]
Materials:
-
Isatin
-
Hydrazine hydrate (98%)
-
Absolute Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve Isatin (1 equivalent) in absolute methanol in a round-bottom flask with vigorous stirring. The concentration is typically around 0.4 M.[4]
-
To this solution, add hydrazine hydrate (2 equivalents) in one portion.[4]
-
Add a few drops of glacial acetic acid as a catalyst (optional, but can improve reaction times).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the isatin spot on TLC), allow the solution to cool to room temperature.
-
A precipitate of this compound will form. Isolate the product by filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum. The resulting this compound is typically a yellow solid.[4]
NMR Spectroscopic Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and suitable solvent for this compound.[4][9]
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm. The residual solvent peak of DMSO-d₅ at δ 2.50 ppm can also be used as a reference.[4]
-
Typical Parameters:
-
Number of scans: 16-64
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
¹³C NMR Acquisition:
-
Solvent: DMSO-d₆
-
Internal Standard: The central peak of the DMSO-d₆ septet at δ 39.52 ppm is typically used as a reference.[4]
-
Typical Parameters:
-
Proton-decoupled acquisition.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the parent this compound. The presence of E and Z isomers is possible for hydrazones, which can lead to the observation of two sets of signals in the NMR spectra.[4][9]
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~10.5 - 11.4 | br s | - |
| Hydrazone N-H₂ | ~9.0 - 10.7 | br s | - |
| Aromatic H-4 | ~7.5 - 7.7 | d | ~7.6 |
| Aromatic H-5 | ~7.1 - 7.3 | t | ~7.7 |
| Aromatic H-6 | ~6.8 - 7.0 | t | ~7.8 |
| Aromatic H-7 | ~7.2 - 7.4 | d | ~7.5 |
Note: Chemical shifts are approximate and can vary slightly depending on the exact experimental conditions (concentration, temperature, and spectrometer frequency). "br s" denotes a broad singlet, "d" denotes a doublet, and "t" denotes a triplet.[4][10]
Table 2: ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C-2) | ~163 - 166 |
| C=N (C-3) | ~135 - 145 |
| Aromatic C-3a | ~125 - 128 |
| Aromatic C-4 | ~122 - 125 |
| Aromatic C-5 | ~121 - 124 |
| Aromatic C-6 | ~117 - 120 |
| Aromatic C-7 | ~110 - 113 |
| Aromatic C-7a | ~138 - 142 |
Note: The exact chemical shifts can vary. The values presented are typical ranges observed for this compound and its derivatives.[4][11]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and NMR characterization of this compound.
Conclusion
This application note has provided a comprehensive protocol for the synthesis of this compound and its subsequent characterization using ¹H and ¹³C NMR spectroscopy. The tabulated NMR data offers a valuable reference for researchers working with this important synthetic intermediate. The detailed experimental procedures and the illustrative workflow diagram are intended to facilitate the reproducible synthesis and accurate structural verification of this compound in a laboratory setting, thereby supporting the advancement of research and drug development in this field.
References
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. rjptonline.org [rjptonline.org]
- 4. rsc.org [rsc.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 8. mdpi.com [mdpi.com]
- 9. epublications.vu.lt [epublications.vu.lt]
- 10. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FT-IR Spectroscopy for the Characterization of Isatin 3-Hydrazone Functional Groups
An in-depth guide to the characterization of Isatin 3-hydrazone derivatives using Fourier Transform Infrared (FT-IR) spectroscopy, tailored for researchers in medicinal chemistry and drug development.
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, serving as precursors for various drug candidates.[1] The synthesis of isatin 3-hydrazones, through the condensation of isatin with hydrazides, is a common strategy to generate molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] Fourier Transform Infrared (FT-IR) spectroscopy is an essential, rapid, and non-destructive analytical technique for confirming the successful synthesis of these derivatives.[4] This application note provides a detailed protocol for the synthesis and subsequent FT-IR analysis of isatin 3-hydrazones, a summary of characteristic vibrational frequencies for key functional groups, and visual workflows to guide the researcher.
1. Introduction
Isatin possesses a unique structure with two carbonyl groups at the C2 and C3 positions and a reactive N-H group.[1] The C3 carbonyl group is particularly susceptible to nucleophilic attack, making it an ideal site for modification. The reaction with hydrazine derivatives yields isatin 3-hydrazones, creating a new C=N imine linkage and introducing additional functional groups from the hydrazide moiety.
FT-IR spectroscopy is a powerful tool for monitoring this transformation. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the chemical bonds and functional groups present in the molecule.[4] By comparing the FT-IR spectrum of the starting materials (isatin and hydrazide) with that of the final product, one can unequivocally confirm the formation of the this compound by observing the disappearance of the C3 ketone peak and the appearance of the characteristic C=N imine and amide peaks.
2. Principles of FT-IR Analysis
The analysis focuses on identifying changes in the "fingerprint" region (below 1500 cm⁻¹) and the functional group region (4000-1500 cm⁻¹) of the infrared spectrum. For the synthesis of isatin 3-hydrazones, the most informative changes are:
-
Disappearance of the C3 Carbonyl (Ketone) Stretch: Isatin shows two distinct C=O stretching bands.[1] The C3 ketone absorption is lost upon successful reaction.
-
Appearance of the C=N (Imine) Stretch: The formation of the hydrazone bond introduces a new C=N group, which has a characteristic absorption band.[2][3]
-
Shifts in N-H and C=O (Amide) Stretches: The N-H stretching frequency of the isatin lactam and the hydrazone moiety, as well as the C=O stretch of the isatin lactam and any amide groups from the hydrazide, provide structural confirmation.
3. Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the key vibrational frequencies for the starting materials and the resulting this compound product. These ranges are compiled from various literature sources and serve as a general guide.[1][2][3][5][6]
| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | Isatin (Lactam) | 3450 - 3180 | Broad band corresponding to the secondary amine in the five-membered ring.[1][7] |
| C=O Stretch (Ketone) | Isatin | ~1740 | Sharp, strong band from the C3 ketone group. Its disappearance is a key indicator of reaction success.[1] |
| C=O Stretch (Amide/Lactam) | Isatin | ~1620 | Strong band from the C2 amide (lactam) carbonyl group.[1] |
| N-H Stretch | Hydrazone | 3400 - 3150 | N-H stretching vibrations from the hydrazone and amide moieties.[2][3][5] |
| C=O Stretch (Amide I) | This compound | 1700 - 1660 | C=O stretching of the acid hydrazide part of the molecule.[3] |
| C=O Stretch (Lactam) | This compound | ~1700 | C2 lactam carbonyl, often overlapping with the amide I band.[3] |
| C=N Stretch (Imine) | This compound | 1625 - 1530 | Characteristic stretching vibration of the newly formed C=N bond.[3][5] |
| C=C Stretch (Aromatic) | All Compounds | 1620 - 1450 | Multiple bands corresponding to the aromatic ring of the isatin core. |
Experimental Protocols
Protocol A: Synthesis of a Representative this compound
This protocol describes a general method for the condensation of an isatin with a hydrazide, a common procedure found in the literature.[2][8][9]
Materials:
-
Substituted Isatin (1.0 mmol)
-
Hydrazide derivative (1.0 mmol)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops, as catalyst)
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the isatin (1.0 mmol) and the selected hydrazide (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product will often precipitate out of the solution upon cooling.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound product in a vacuum oven.
Protocol B: FT-IR Sample Preparation and Analysis
The KBr pellet method is a widely used technique for analyzing solid samples and is frequently cited for this class of compounds.[2][5][10]
Materials:
-
Dried this compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press die and hydraulic press
-
FT-IR Spectrometer
Procedure:
-
Grinding: Place approximately 1-2 mg of the dried sample and 100-200 mg of dry KBr powder into an agate mortar.[10]
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce scattering of the IR beam.
-
Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[10]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample chamber beforehand, which will be automatically subtracted from the sample spectrum.
Alternative Method: Attenuated Total Reflectance (ATR) ATR-FTIR is a simpler method requiring minimal sample preparation.[11]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid powder directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[10]
-
Record the spectrum.
Visualizations
Caption: Experimental workflow for the synthesis and FT-IR characterization of isatin 3-hydrazones.
Caption: Key functional group changes observed in the FT-IR spectrum during hydrazone formation.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. photometrics.net [photometrics.net]
- 5. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological evaluations and biomolecular interactions along with computational insights of arylidene isatin hydrazones synthesized using nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Application Note: Analysis of Isatin 3-Hydrazone by Mass Spectrometry
Abstract
Isatin and its derivatives are versatile scaffolds in medicinal chemistry, known for a wide range of biological activities. Isatin 3-hydrazone serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Understanding its structural properties is crucial for drug development and quality control. This application note details a protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and describes its characteristic fragmentation pattern. The data presented herein provides a foundational method for the identification and structural elucidation of isatin-based hydrazones.
Introduction
Isatin (1H-indole-2,3-dione) is a privileged scaffold in the design of novel therapeutic agents. The modification of its C3 position, often through condensation with hydrazines to form hydrazones, yields compounds with significant biological potential, including antimicrobial, antiviral, and anticancer properties. Mass spectrometry is an indispensable tool for the structural confirmation of these synthesized molecules. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides a unique fingerprint that can confirm the identity of a compound and offer insights into its chemical structure.
This document outlines a proposed fragmentation pathway for the parent compound, this compound (C₈H₇N₃O, Monoisotopic Mass: 161.0589 Da)[1], based on established fragmentation mechanisms of the isatin core and related hydrazone derivatives[2][3]. A detailed protocol for acquiring this data is also provided to aid researchers in the routine analysis of this class of compounds.
Experimental Protocol
This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a tandem mass analyzer (e.g., Quadrupole-Time of Flight or Ion Trap).
2.1. Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Additive: LC-MS grade Formic Acid
2.2. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in Methanol.
-
Vortex the stock solution for 30 seconds to ensure complete dissolution.
-
Create a working solution for direct infusion by diluting the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Acetonitrile and Water containing 0.1% Formic Acid. The acidic modifier aids in the protonation of the analyte in positive ion mode.
2.3. Mass Spectrometry Parameters The following parameters can be used as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Ion Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| MS Scan Range (Full Scan) | m/z 50 - 500 |
| MS/MS Analysis | Product Ion Scan |
| Precursor Ion | [M+H]⁺, m/z 162.1 |
| Collision Gas | Argon |
| Collision Energy | 15-30 eV (Ramped or stepped for optimization) |
Results and Discussion: Fragmentation Pattern
Upon ESI-MS analysis in positive mode, this compound readily forms the protonated molecular ion [M+H]⁺ at m/z 162.1. The fragmentation of this precursor ion was investigated using MS/MS to establish its characteristic breakdown pattern. The primary fragmentation pathways involve modifications to the isatin core and the hydrazone moiety.
A key fragmentation observed for the isatin scaffold is the neutral loss of carbon monoxide (CO) from the α-keto-lactam ring system[2]. Additionally, cleavages around the hydrazone N-N bond are anticipated. The proposed major product ions are summarized in the table below.
Table 1: Proposed MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 162.1)
| m/z (Observed) | Proposed Formula | Neutral Loss | Proposed Fragment Structure | Relative Intensity (Hypothetical) |
| 162.1 | [C₈H₈N₃O]⁺ | - | Protonated Parent Molecule | 100% |
| 145.1 | [C₈H₉N₂O]⁺ | NH₃ (17.0 Da) | Loss of ammonia from the hydrazone moiety | 45% |
| 134.1 | [C₇H₈N₃]⁺ | CO (28.0 Da) | Loss of carbon monoxide from the isatin ring | 85% |
| 117.1 | [C₇H₇N₂]⁺ | CO + NH₃ (45.0 Da) | Sequential loss of CO and NH₃ | 60% |
| 92.1 | [C₆H₆N]⁺ | C₂H₂N₂O (70.0 Da) | Cleavage resulting in a substituted benzene ring fragment | 30% |
Workflow for this compound Analysis
Caption: Workflow for the mass spectrometric analysis of this compound.
The most characteristic fragmentation is the loss of 28 Da (CO), leading to the abundant ion at m/z 134.1. This is a well-documented fragmentation for isatin-containing molecules and serves as a strong indicator of the core structure[2]. Another significant pathway is the loss of ammonia (NH₃) from the hydrazone group, yielding a fragment at m/z 145.1. A subsequent loss of CO from this ion can produce the fragment at m/z 117.1.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The combination of a robust analytical protocol and a well-understood fragmentation pattern is essential for the confident identification of synthetic compounds like this compound. The ESI-MS/MS method detailed here shows that the molecule fragments in a predictable manner, with the primary pathways being the loss of carbon monoxide from the isatin ring and the loss of ammonia from the hydrazone side chain. These characteristic neutral losses provide high confidence in structural assignments and can be used to identify the isatin-hydrazone scaffold in more complex molecules or in reaction mixtures. This application note serves as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Antimicrobial Activity Assays of Isatin 3-Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial activity of Isatin 3-hydrazone derivatives. The described methods, including agar well diffusion and broth microdilution, are standard procedures for screening novel antimicrobial agents.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2][3] Isatin 3-hydrazones, a specific class of these derivatives, have shown promising activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][4][5] The evaluation of their antimicrobial efficacy is a critical step in the development of new therapeutic agents to combat infectious diseases and the growing threat of antimicrobial resistance.
The mechanism of antimicrobial action for Isatin 3-hydrazones is an area of ongoing research, with some evidence suggesting that these compounds may disrupt the bacterial cell membrane.[6] This document outlines the standardized protocols for assessing the in vitro antimicrobial activity of this compound compounds.
Experimental Protocols
Two primary methods are detailed below for the evaluation of the antimicrobial activity of this compound derivatives: the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds.[1][4][7]
Materials:
-
Test this compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative))[1]
-
Fungal strains (e.g., Candida albicans)[4]
-
Mueller-Hinton Agar (MHA) for bacteria[4]
-
Sabouraud Dextrose Agar (SDA) for fungi[4]
-
Sterile Petri dishes
-
Micropipettes
-
Incubator
-
Standard antibiotic discs (e.g., Ampicillin, Chloramphenicol, Nystatin, Gentamicin)[1][2]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds[1]
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard (0.5)
Procedure:
-
Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the MHA or SDA plate to ensure a confluent lawn of growth.
-
Well Preparation: After the inoculum has dried, punch wells of 6-7 mm diameter into the agar using a sterile cork borer.[1][7]
-
Application of Test Compounds: Prepare stock solutions of the this compound derivatives in DMSO (e.g., 100 µg/mL).[1] Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into each well.[7]
-
Controls:
-
Positive Control: Place a standard antibiotic disc in the center of the plate or add a standard antibiotic solution to a well.
-
Negative Control: Add the same volume of the solvent (DMSO) used to dissolve the test compounds into one well.[7]
-
-
Incubation: Allow the plates to stand for about an hour at room temperature to permit the diffusion of the compounds into the agar.[1] Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 26-30°C for 48-72 hours.[1][2]
-
Observation: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.[1]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][7]
Materials:
-
Test this compound compounds
-
Microbial strains (as above)
-
Mueller-Hinton Broth (MHB) for bacteria[4]
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 for fungi[4][8][9]
-
Sterile 96-well microtiter plates[4]
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Standard antibiotics (for positive control)
-
DMSO
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the this compound compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth (MHB or SDB) in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 512 µg/mL to 0.5 µg/mL).[4] The final volume in each well should be 100 µL.
-
Preparation of Inoculum: Prepare a microbial suspension as described for the agar well diffusion method and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted test compound. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing only the broth and the inoculum (no test compound).
-
Sterility Control: A well containing only the sterile broth.
-
Positive Control: A series of wells with a standard antibiotic serially diluted and inoculated.
-
Solvent Control: A well containing the highest concentration of DMSO used in the dilutions and the inoculum.
-
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria and at 26-30°C for 24-48 hours for fungi.[4][8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation
Quantitative data from the antimicrobial assays should be presented in a clear and organized manner.
Table 1: Antimicrobial Activity of this compound Derivatives by Agar Well Diffusion Method
| Compound | Test Microorganism | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| This compound A | S. aureus | 100 | 15 |
| E. coli | 100 | 12 | |
| C. albicans | 100 | 10 | |
| This compound B | S. aureus | 100 | 18 |
| E. coli | 100 | 14 | |
| C. albicans | 100 | 13 | |
| Standard Antibiotic | S. aureus | 30 | 25 |
| (e.g., Gentamicin) | E. coli | 30 | 22 |
| Standard Antifungal | C. albicans | 100 | 18 |
| (e.g., Nystatin) | |||
| DMSO (Negative Control) | S. aureus | - | 0 |
| E. coli | - | 0 | |
| C. albicans | - | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | MIC (µg/mL) |
| S. aureus | |
| This compound A | 32 |
| This compound B | 16 |
| Standard Antibiotic | 2 |
| (e.g., Ampicillin) | |
| Standard Antifungal | - |
| (e.g., Nystatin) |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial activity testing of Isatin 3-hydrazones.
Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for Isatin 3-hydrazones.
References
- 1. soeagra.com [soeagra.com]
- 2. brieflands.com [brieflands.com]
- 3. chesci.com [chesci.com]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 6. Isatin‐3‐acylhydrazones with Enhanced Lipophilicity: Synthesis, Antimicrobial Activity Evaluation and the Influence on … [ouci.dntb.gov.ua]
- 7. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes: Evaluating the Cytotoxicity of Isatin 3-Hydrazone Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of Isatin 3-hydrazone derivatives. Isatin and its derivatives, particularly hydrazones, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] The MTT assay is a widely accepted, reliable, and sensitive colorimetric method for quantifying cell viability and cytotoxicity, making it an essential tool in the preclinical evaluation of these promising compounds.[3][4][5]
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of viable cells.[3] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1][5] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[1] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, signifying the cytotoxic effect of the tested compound.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay involves several key steps, from cell culture preparation to data analysis.
References
Application Notes and Protocols: Disk Diffusion Method for Antibacterial Screening of Isatin 3-Hydrazone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isatin (1H-indole-2,3-dione) and its derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Specifically, Isatin 3-hydrazone conjugates have emerged as a promising class of compounds with significant antibacterial potential.[5][6]
This document provides a detailed protocol for the preliminary antibacterial screening of novel this compound derivatives using the Kirby-Bauer disk diffusion method.[7][8][9] This method is a standardized, simple, and cost-effective assay for evaluating the susceptibility of bacterial isolates to antimicrobial agents.[8][10] It relies on the diffusion of the test compound from an impregnated paper disk into an agar medium, resulting in a zone of inhibition where bacterial growth is prevented.[7][9][11]
Principle of the Disk Diffusion Method
The disk diffusion method is based on the principle that an antimicrobial agent-impregnated disk, when placed on an agar surface previously inoculated with a test bacterium, will absorb moisture and the agent will diffuse radially outward through the agar.[11] This creates a concentration gradient of the antimicrobial agent, with the highest concentration closest to the disk.[7] If the bacterium is susceptible to the agent, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[7][9][10] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound and is influenced by factors such as the rate of diffusion and the organism's growth rate.[9][12]
Caption: Principle of the Zone of Inhibition.
Experimental Protocols
This section details the standardized Kirby-Bauer disk diffusion procedure, adapted for screening this compound derivatives.
Materials and Reagents
-
Test Compounds: Synthesized this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO) or other suitable solvent that dissolves the compounds and has no antimicrobial activity at the concentration used.
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) reference strains.[12]
-
Culture Media: Mueller-Hinton Agar (MHA)[7][11], Tryptic Soy Broth (TSB), or Mueller-Hinton Broth (MHB).[11][13] The MHA should be poured into petri dishes to a uniform depth of 4 mm.[7][8]
-
Control Antibiotics: Standard antibiotic disks (e.g., Ampicillin, Ciprofloxacin, Streptomycin) for positive control.[5]
-
Blank Disks: Sterile filter paper disks (6 mm diameter).
-
McFarland Turbidity Standard: 0.5 standard (equivalent to approx. 1-2 x 10⁸ CFU/mL).[8]
-
Equipment:
-
Incubator (35 ± 2°C)[14]
-
Laminar flow hood or sterile work area
-
Autoclave
-
Vortex mixer
-
Micropipettes
-
Sterile swabs, inoculating loops, forceps
-
Calipers or ruler (for measuring zones)
-
Detailed Methodology
Caption: Experimental Workflow for the Disk Diffusion Assay.
Step 1: Preparation of Bacterial Inoculum
-
Using a sterile inoculating loop, select three to five well-isolated, morphologically similar colonies from an overnight culture on a non-selective agar plate.[13][15]
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or a suitable broth like TSB.[11][12]
-
Vortex the tube to create a smooth, homogeneous suspension.[12]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[8] This can be done by visually comparing the suspension to the standard against a white card with black lines or by using a photometric device.[12][15] The final concentration should be approximately 1.5 x 10⁸ CFU/mL.[7]
-
The standardized inoculum should be used within 15 minutes of preparation to maintain cell viability.[12][15]
Step 2: Inoculation of Agar Plates
-
Dip a sterile cotton swab into the adjusted bacterial inoculum.[8][14]
-
Remove excess fluid by rotating the swab firmly against the inside wall of the tube above the liquid level.[12][14]
-
Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab back and forth. Rotate the plate approximately 60° and repeat the streaking process two more times to ensure a uniform lawn of bacterial growth.[7][14]
-
Finally, rim the edge of the agar surface with the swab.[14]
-
Allow the plate to dry for 3 to 5 minutes (but no more than 15 minutes) with the lid slightly ajar.[12]
Step 3: Preparation and Application of Disks
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a desired concentration.
-
Using a micropipette, aseptically apply a specific volume (typically 10-20 µL) of each compound's solution onto a sterile 6 mm filter paper disk to achieve the desired final concentration per disk (e.g., 50 µ g/disk , 100 µ g/disk ).
-
Prepare a negative control disk impregnated only with the solvent to ensure it has no antibacterial effect.
-
Prepare positive control disks using standard commercial antibiotics.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[11]
-
Ensure disks are distributed evenly, at least 24 mm apart from each other and from the edge of the plate, to avoid overlapping zones.[14]
-
Gently press each disk down to ensure complete contact with the agar surface.[14] Do not move a disk once it has made contact with the agar, as diffusion begins almost immediately.[11][14]
Step 4: Incubation
-
Within 15 minutes of applying the disks, invert the plates to prevent condensation from dripping onto the agar surface.[14]
-
Incubate the plates at 35°C ± 2°C for 16-24 hours.[7][14] Incubation conditions may be adjusted for specific fastidious organisms.[13]
Step 5: Measurement and Interpretation of Results
-
After incubation, view the plates against a dark, non-reflective background.[12]
-
Using calipers or a metric ruler, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the disk diameter.[12][16]
-
The results are typically interpreted qualitatively by comparing the zone diameters of the test compounds to those of the positive and negative controls.
-
For clinical applications, zone diameters are compared to standardized charts (e.g., from CLSI) to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) to a specific agent.[13][16][17] For novel compound screening, the diameter size provides a semi-quantitative measure of potency.
Data Presentation
Quantitative data from the disk diffusion assay should be recorded systematically to allow for clear comparison between different this compound derivatives, bacterial strains, and control antibiotics. The results are presented as the mean zone of inhibition in millimeters (mm).
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | Concentration (µ g/disk ) | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| Isatin-Hydrazone-A | 100 | 18 | 20 | 12 | 10 |
| Isatin-Hydrazone-B | 100 | 22 | 24 | 15 | 13 |
| Isatin-Hydrazone-C | 100 | 15 | 16 | 9 | 7 |
| Ampicillin (Control) | 10 | 25 | 28 | 19 | - |
| Ciprofloxacin (Control) | 5 | 24 | 26 | 28 | 22 |
| DMSO (Solvent) | 10 µL | 6 (No Zone) | 6 (No Zone) | 6 (No Zone) | 6 (No Zone) |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results. The value '6' represents the diameter of the disk itself, indicating no inhibition.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chesci.com [chesci.com]
- 6. Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. youtube.com [youtube.com]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Isatin 3-Hydrazone as a Scaffold for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Among these, isatin 3-hydrazones have emerged as a promising class of compounds with potent anticancer properties. The isatin core can be strategically modified at various positions, and hybridization with other pharmacophores through a hydrazone linker allows for the development of novel agents targeting multiple oncogenic pathways.[2][3] These derivatives have demonstrated a range of anticancer mechanisms, including the induction of apoptosis, inhibition of key kinases like EGFR and CDK2, and disruption of the cell cycle.[2][3][4] This document provides a summary of the cytotoxic activity of various isatin 3-hydrazone derivatives, detailed protocols for their biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-Hydrazone Derivatives | ||||
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (Compound 4j) | MCF7 (Breast Adenocarcinoma) | 1.51 ± 0.09 | Doxorubicin | 3.1 |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (Compound 4k) | MCF7 (Breast Adenocarcinoma) | 3.56 ± 0.31 | Doxorubicin | 3.1 |
| Compound 4e | MCF7 (Breast Adenocarcinoma) | 5.46 ± 0.71 | - | - |
| Compound 4e | A2780 (Ovarian Adenocarcinoma) | 18.96 ± 2.52 | - | - |
| Fluorinated Isatin-Hydrazone Derivatives | ||||
| Compound 8 (4-nitrobenzylidene group) | A549 (Lung Carcinoma) | 42.43 | - | - |
| Compound 8 (4-nitrobenzylidene group) | HepG2 (Liver Carcinoma) | 48.43 | - | - |
| Compound 14 (3-hydroxy-4-methoxybenzylidene group) | A549 (Lung Carcinoma) | 115.00 | - | - |
| Isatin-Indole Hybrids | ||||
| Compound 17 | ZR-75 (Breast Carcinoma) | 0.74 | Sunitinib | 8.31 |
| Compound 17 | HT-29 (Colon Carcinoma) | 2.02 | Sunitinib | 10.14 |
| Compound 17 | A549 (Lung Carcinoma) | 0.76 | Sunitinib | 5.87 |
| Compound 36 | A549 (Lung Carcinoma) | 7.3 | Doxorubicin | 3.7 ± 0.24 |
| Compound 36 | MDA-MB-231 (Breast Carcinoma) | 4.7 | Doxorubicin | 3.7 ± 0.24 |
| Compound 36 | HCT-116 (Colon Carcinoma) | 2.6 | Doxorubicin | 3.7 ± 0.24 |
| Isatin-Hydrazone Hybrid 133 | ||||
| Compound 133 | A549 (Lung Carcinoma) | 5.32 | 5-FU | 12.3 |
| Compound 133 | PC3 (Prostate Carcinoma) | 35.1 | 5-FU | 68.4 |
| Compound 133 | MCF-7 (Breast Carcinoma) | 4.86 | 5-FU | 13.15 |
| N-benzyl isatin based hydrazone | ||||
| Compound 23 (4-nitro substitution) | MDA-MB-231 (Triple-negative breast cancer) | 15.8 ± 0.6 | - | - |
Table 1: In vitro cytotoxic activity of various this compound derivatives.[2][5][6][7]
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Kinase Inhibitory Activity | ||||
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (Compound 1/4j) | CDK2 | 0.245 | Imatinib | 0.131 |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (Compound 2/4k) | CDK2 | 0.300 | Imatinib | 0.131 |
| Compound 1/4j | EGFR | 0.269 | Erlotinib | 0.056 |
| Compound 2/4k | EGFR | 0.369 | Erlotinib | 0.056 |
| Compound 1/4j | VEGFR-2 | 0.232 | Sorafenib | 0.091 |
| Compound 2/4k | VEGFR-2 | 0.266 | Sorafenib | 0.091 |
| Compound 1/4j | FLT-3 | 1.535 | - | - |
| Compound 2/4k | FLT-3 | 0.546 | - | - |
| Compound 36 | CDK2 | 0.85 ± 0.03 | - | - |
Table 2: Kinase inhibitory activity of selected this compound derivatives.[2][5][8]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[1][10]
-
Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1][10]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to solubilize the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1][11]
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12][13][14]
Materials:
-
T25 culture flasks or 6-well plates
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask or 6-well plate and treat with the desired concentrations of the this compound derivative for the specified time.[12]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Add PI solution as per the manufacturer's instructions.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[16]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes as it progresses through the cell cycle. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), can be used to quantify the DNA content. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase will have an intermediate amount of DNA.[17]
Materials:
-
This compound derivatives
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivative as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least two hours.[17]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is included to ensure that only DNA is stained.[17][18]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[19]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their anticancer evaluation.
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.[20][21][22]
Caption: Regulation of the G1/S phase transition by CDK2 and its inhibition.
Caption: General experimental workflow for the evaluation of novel Isatin 3-hydrazones.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Water-Soluble Isatin 3-Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of water-soluble isatin 3-hydrazone derivatives. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including potent anticancer and antimicrobial properties. The protocols outlined below offer detailed, step-by-step instructions for the synthesis and analysis of these promising therapeutic agents.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that serves as a privileged structure in medicinal chemistry. Its derivatives, particularly at the C3 position, have demonstrated a wide array of pharmacological activities. Isatin 3-hydrazones, formed by the condensation of isatin with various hydrazides, are a prominent class of these derivatives. However, their therapeutic potential is often limited by poor water solubility.
A common and effective strategy to enhance the aqueous solubility of isatin 3-hydrazones is the incorporation of a quaternary ammonium group. This is frequently achieved by using Girard's reagents (T and P) or other quaternized hydrazides in the synthesis. The resulting water-soluble derivatives often exhibit improved bioavailability and are amenable to formulation for therapeutic applications. These compounds have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and angiogenesis, and as antimicrobial agents against various pathogenic bacteria.
Synthesis of Water-Soluble this compound Derivatives
The general synthesis of water-soluble this compound derivatives is a straightforward two-step process. The first step involves the preparation of a quaternized hydrazide, and the second step is the acid-catalyzed condensation of this hydrazide with a substituted or unsubstituted isatin.
General Synthesis Workflow
Caption: General workflow for the synthesis of water-soluble this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Representative Water-Soluble this compound using Girard's Reagent T
This protocol describes the synthesis of a water-soluble this compound by reacting isatin with Girard's Reagent T (N,N,N-trimethyl-2-hydrazinyl-2-oxoethanaminium chloride).
Materials:
-
Isatin
-
Girard's Reagent T
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Diethyl Ether (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine isatin (1.0 mmol) and Girard's Reagent T (1.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat the mixture to reflux (approximately 78 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold absolute ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The final product is typically a colored crystalline solid.
-
Characterization: Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Biological Activity of Water-Soluble this compound Derivatives
Water-soluble this compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of these derivatives against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cell cycle progression and angiogenesis signaling pathways.
Table 1: Anticancer Activity of Selected Water-Soluble this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4j | MCF7 (Breast) | 1.51 ± 0.09 | [1] |
| 4k | MCF7 (Breast) | 3.56 ± 0.31 | [1] |
| 4e | MCF7 (Breast) | 5.46 ± 0.71 | [1] |
| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [1] |
| Compound 8 | A549 (Lung) | 42.43 | [2] |
| Compound 8 | HepG2 (Liver) | 48.43 | [2] |
| Compound 1 | MCF7 (Breast) | 1.51 ± 0.09 | |
| Compound 2 | MCF7 (Breast) | 3.56 ± 0.31 |
Antimicrobial Activity
The introduction of a cationic quaternary ammonium group not only enhances water solubility but can also contribute to the antimicrobial properties of the molecule. These compounds have shown promising activity against various Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Water-Soluble this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PS9 | P. aeruginosa | 8 | [3] |
| PS9 | K. pneumonia | 8 | [3] |
| PS9 | E. coli | 16 | [3] |
| PS9 | E. faecalis | 8 | [3] |
| PS9 | S. aureus | 32 | [3] |
| PS9 | B. subtilis | 32 | [3] |
| PS6 | B. subtilis | 8 | [3] |
| PS6 | E. faecalis | 16 | [3] |
| PS6 | S. aureus | 16 | [3] |
Signaling Pathways Targeted by this compound Derivatives
The anticancer effects of many this compound derivatives are attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Below are simplified diagrams of the signaling pathways reported to be inhibited by these compounds.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S transition.[4] Its inhibition leads to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2 signaling pathway by this compound derivatives.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[5][6][7]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Conclusion
Water-soluble this compound derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of analogs. The demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of their molecular targets, make these compounds attractive candidates for further preclinical and clinical development. The information presented in these application notes is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. elgenelim.com [elgenelim.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
The Versatile Role of Isatin 3-Hydrazone in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isatin 3-hydrazone, a derivative of the endogenous compound isatin, has emerged as a highly versatile building block in synthetic organic chemistry. Its unique structural features, particularly the reactive hydrazone moiety at the C3-position, provide a valuable platform for the construction of a diverse array of heterocyclic compounds. These synthesized heterocycles, including spirooxindoles and triazole-containing scaffolds, have garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, such as anticancer, antimicrobial, and antiviral properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound, supported by quantitative data and visual workflows to guide researchers in this promising area of drug discovery.
Application Note 1: Synthesis of Spirooxindole-Pyrazolidines via Palladium-Catalyzed Carboamination
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This structural motif imparts a three-dimensional architecture that is often associated with enhanced biological activity.[2] A powerful strategy for the synthesis of novel spirooxindole-pyrazolidines involves the indium-mediated allylation of N-Boc protected isatin 3-hydrazones, followed by a palladium-catalyzed intramolecular carboamination reaction.[3][4] This method provides an efficient route to highly functionalized spirocyclic systems with good diastereoselectivity.[3]
Experimental Workflow:
The synthesis proceeds in a two-step sequence. First, the N-Boc protected this compound is subjected to an indium-mediated allylation to introduce an allyl group at the 3-position. The resulting intermediate is then cyclized via a palladium-catalyzed carboamination to furnish the spirooxindole-pyrazolidine scaffold.
Quantitative Data:
The yields of the final spirooxindole-pyrazolidine products are influenced by the substituents on both the isatin core and the aryl halide. The following table summarizes the yields for a range of substrates.[3]
| Entry | Isatin R¹ | Aryl Halide Ar-X | Product | Yield (%) |
| 1 | H | 4-Bromobiphenyl | 6a | 85 |
| 2 | H | 4-Iodo-tert-butylbenzene | 6b | 78 |
| 3 | H | 1-Bromo-4-(trifluoromethoxy)benzene | 6c | 82 |
| 4 | 5-Me | 4-Bromobiphenyl | 6d | 75 |
| 5 | 5-Cl | 4-Bromobiphenyl | 6e | 70 |
| 6 | 5-F | 4-Bromobiphenyl | 6f | 79 |
| 7 | 7-F | 4-Bromobiphenyl | 6g | 65 |
Detailed Experimental Protocol:
Step 1: Synthesis of 3-Allyl-3-(N-Boc-hydrazinyl)indolin-2-one Intermediate [3]
-
To a solution of the appropriate N-Boc this compound (1.0 equiv.) in methanol (0.1 M) are added allyl bromide (2.0 equiv.) and indium powder (2.0 equiv.).
-
The reaction mixture is stirred at 40 °C for 3 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the allylated intermediate.
Step 2: Synthesis of Spirooxindole-Pyrazolidine [3]
-
A mixture of the 3-allyl-3-(N-Boc-hydrazinyl)indolin-2-one intermediate (1.0 equiv.), the corresponding aryl halide (1.3 equiv.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., XPhos, 10 mol%) is placed in a reaction vessel.
-
Anhydrous toluene (0.2 M) is added, followed by a solution of NaOtBu (2.5 equiv.) in toluene.
-
The mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC).
-
The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired spirooxindole-pyrazolidine.
Application Note 2: Synthesis of 1,2,4-Triazole-Functionalized Isatin Derivatives
The fusion of a 1,2,4-triazole ring with the isatin scaffold has been shown to produce compounds with significant biological potential.[5] A common synthetic route involves the reaction of this compound with reagents that provide the necessary carbon and nitrogen atoms to construct the triazole ring. One such method involves the reaction with carbon disulfide and subsequent treatment with hydrazine hydrate to form an aminomercaptotriazole, which can be further functionalized.[5]
Experimental Workflow:
This multi-step synthesis begins with the formation of an isatin-thiadiazine hydrazone, which is then converted to a triazole derivative. This triazole can then undergo further reactions to introduce additional functional groups.
Quantitative Data:
The following table presents the yields for key steps in the synthesis of a 1,2,4-triazole-functionalized isatin derivative.[5]
| Step | Product | Yield (%) |
| 1 | Isatin-3-(6-hydrazincarbonyl-1,3-thiazin-4-one-2-yl)hydrazone | 88 |
| 2 | Isatin-3-[6-(4-amino-1,2,4-triazolo-5-thiol)-1,3-thiazin-4-one-2-yl]hydrazone | 85 |
Detailed Experimental Protocol:
Step 1: Synthesis of Isatin-3-(6-hydrazincarbonyl-1,3-thiazin-4-one-2-yl)hydrazone [5]
-
A solution of isatin-3-(6-methoxycarbonyl-1,3-thiazin-4-one-2-yl)hydrazone (1.0 equiv.) and hydrazine hydrate (excess) in methanol is heated at reflux for 4 hours.
-
The solvents and excess hydrazine hydrate are removed in vacuo.
-
The resulting solid is recrystallized from ethanol to give the pure product.
Step 2: Synthesis of Isatin-3-[6-(4-amino-1,2,4-triazolo-5-thiol)-1,3-thiazin-4-one-2-yl]hydrazone [5]
-
To a solution of the product from Step 1 (1.0 equiv.) in ethanol, carbon disulfide (1.1 equiv.) and potassium hydroxide are added.
-
The mixture is stirred at room temperature for 14 hours.
-
The resulting precipitate is filtered, washed with ether, and used in the next step without further purification.
-
The intermediate is dissolved in water, and hydrazine hydrate (85%, excess) is added.
-
The mixture is refluxed until the evolution of hydrogen sulfide ceases.
-
The solution is cooled and acidified with concentrated HCl to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized to afford the desired triazole derivative.
These protocols and application notes highlight the utility of this compound as a versatile precursor for the synthesis of complex and biologically relevant heterocyclic compounds. The provided experimental details and quantitative data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
References
- 1. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Isatin 3-Hydrazone Derivatives for Biofilm Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of isatin 3-hydrazone derivatives as potential regulators of microbial biofilms. Isatin derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating a range of biological activities, including the modulation of bacterial biofilms, which are a significant contributor to antimicrobial resistance and persistent infections.[1] This guide outlines the synthesis of these compounds, methods to evaluate their anti-biofilm efficacy, and the potential underlying mechanism of action related to quorum sensing inhibition.
Overview of this compound Derivatives in Biofilm Regulation
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance, which provides protection against antibiotics and host immune responses.[1] The disruption of these biofilms is a key strategy in combating chronic and recurrent infections. Isatin, an indole derivative, and its hydrazone analogs have been identified as molecules capable of interfering with biofilm formation.[1][2] Their mechanism is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[3][4][5]
Recent studies have demonstrated that specific isatin-based hydrazide derivatives can exhibit significant biofilm inhibition against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][3] For instance, certain derivatives have shown over 80% inhibition of biofilm formation at sub-lethal concentrations, indicating a specific anti-biofilm effect rather than general bactericidal activity.[3]
Quantitative Data Summary
The following table summarizes the anti-biofilm activity of selected this compound derivatives from recent studies. This allows for a comparative analysis of their efficacy against various bacterial strains.
| Compound ID | Bacterial Strain | Concentration | Biofilm Inhibition (%) | Minimum Inhibitory Concentration (MIC) | Reference |
| Compound 5b (3-bromo derivative) | Klebsiella pneumoniae | 100 µ g/100 µl | 84.19% | Not specified | [3] |
| Conjugate 10 | MRSA ATCC 43300 | 10 mg/mL | 62.9 - 79.4% | Not specified | [6] |
| Conjugate 11 | MRSA ATCC 43300 | 10 mg/mL | 50.2 - 83.6% | Not specified | [6][7] |
| Vancomycin (Control) | MRSA ATCC 43300 | 100 mg/mL | 43% | Not specified | [6] |
| Compound 7g (triazinoindole derivative) | Not specified | IC50 = 0.0504 µg/ml (QS inhibition) | Not specified | Not specified | [8] |
| Compound 28 | P. aeruginosa PA14 | 250 µM | 47% (Pyocyanin inhibition) | Not specified | [9] |
| Compound 31 | P. aeruginosa MH602 | 250 µM | 48.7% (QS inhibition) | Not specified | [9] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a common method for synthesizing this compound derivatives through the condensation of a substituted isatin with a hydrazide.[10][11]
Materials:
-
Substituted Isatin (1 mmol)
-
Appropriate Hydrazide (e.g., N,N-dialkylaminoacetyl hydrazide) (1 mmol)
-
Absolute Ethanol (7-10 mL)
-
Trifluoroacetic acid (optional, catalytic amount) or Glacial Acetic Acid (catalytic amount)
-
Anhydrous Diethyl Ether or Cold Water
-
Reflux apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the substituted isatin (1 mmol) and the selected hydrazide (1 mmol) in absolute ethanol (7-10 mL) in a round-bottom flask.
-
Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid or 20 mol% trifluoroacetic acid) to the mixture.[10]
-
Stir the reaction mixture magnetically at room temperature or heat under reflux for a period ranging from 30 minutes to 4 hours, depending on the specific reactants.[10][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.[10]
-
Wash the resulting solid precipitate with a suitable solvent like anhydrous diethyl ether or pour the residue into crushed ice and cold water to induce precipitation.[10][11]
-
Collect the solid product by filtration, wash it with cold water, and dry it in a vacuum desiccator.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetone) if necessary.[11]
-
Characterize the final compound using spectroscopic methods (FTIR, NMR, Mass Spectrometry).
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines the procedure for quantifying the effect of this compound derivatives on biofilm formation using the crystal violet staining method in a 96-well microtiter plate.[13][14][15]
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus).
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth).
-
Sterile 96-well flat-bottom microtiter plates.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid in water.
-
Phosphate-buffered saline (PBS).
-
Plate shaker incubator.
-
Microplate reader.
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.[13]
-
Plate Setup:
-
Test Wells: Add 198 µL of the diluted bacterial culture and 2 µL of the test compound solution (at various concentrations) to each well.
-
Positive Control: Add 198 µL of diluted bacterial culture and 2 µL of the solvent (e.g., DMSO) without any compound.
-
Negative Control (Blank): Add 200 µL of sterile medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking or on a plate shaker at a low speed (e.g., 200 rpm) to promote biofilm formation.[13][15]
-
Remove Planktonic Cells: After incubation, carefully discard the liquid content from each well by inverting the plate. Be gentle to avoid dislodging the biofilm.
-
Washing: Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria. Discard the wash solution after each step.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet stain. Incubate for 10-15 minutes at room temperature.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm (OD570) using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition using the following formula:
-
% Inhibition = [ (OD_Control - OD_Test) / OD_Control ] x 100
-
Where OD_Control is the absorbance of the positive control well and OD_Test is the absorbance of the well with the test compound.
-
Visualizations
Quorum Sensing Inhibition Pathway
The diagram below illustrates a generalized quorum sensing pathway in Gram-negative bacteria and highlights the potential points of interference by this compound derivatives. These compounds may act by inhibiting the synthesis of autoinducer molecules or by blocking their interaction with transcriptional regulators.
Caption: Potential inhibition of a bacterial quorum sensing pathway by this compound derivatives.
Experimental Workflow
The following diagram outlines the logical workflow for the screening and evaluation of this compound derivatives for their biofilm regulatory properties.
Caption: Workflow for evaluating this compound derivatives as biofilm regulators.
References
- 1. "The Evaluation of this compound Derivatives toward Biofilm Regula" by Sarah E. Nuckolls and Andrew A. Yeagley [digitalcommons.longwood.edu]
- 2. Buy this compound | 2365-44-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening [mdpi.com]
- 7. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and evaluation of N-aryl-glyoxamide derivatives as structurally novel bacterial quorum sensing inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Biological evaluations and biomolecular interactions along with computational insights of arylidene isatin hydrazones synthesized using nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 15. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Isatin 3-hydrazone synthesis low yield and side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of isatin 3-hydrazones.
Troubleshooting Guide
This guide addresses common issues such as low product yield and unexpected side reactions, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in the synthesis of isatin 3-hydrazones. The following table outlines potential causes and recommended solutions to optimize your reaction.
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | Extend Reaction Time: Typical reaction times range from 1 to 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Increase Temperature: Ensure the reaction is heated to reflux, a common condition for this condensation reaction.[1][2][3] Purity of Starting Materials: Verify the purity of the isatin and hydrazine derivatives, as impurities can impede the reaction.[1] |
| Suboptimal Catalyst Concentration | A catalytic amount of acid (e.g., a few drops of glacial acetic acid or 20 mol% of trifluoroacetic acid) is generally sufficient.[1][4][5][6] An excess of acid may lead to unwanted side reactions.[1][7] |
| Inappropriate Solvent | Ethanol and methanol are the most frequently used and effective solvents for this synthesis.[1][2][3][4] Ensure that your reactants are adequately soluble in the chosen solvent. |
| Poor Nucleophilicity of Hydrazine | For less reactive hydrazine derivatives, consider the use of a more potent catalyst or slightly harsher reaction conditions, while carefully monitoring for side product formation. |
Issue 2: Presence of Unexpected Side Products
The formation of side products can complicate purification and reduce the overall yield of the desired isatin 3-hydrazone.
| Side Reaction/Product | Possible Cause(s) & Explanation | Recommended Prevention & Solution(s) |
| Formation of Isatin Aldazines or Ketazines | If the reaction mixture contains aldehydes or ketones as impurities, or if the this compound product reacts further, aldazines or ketazines can form.[7][8][9] | Ensure the purity of reactants and solvents. To isolate the desired hydrazone, purification by recrystallization or column chromatography may be necessary. |
| Hydrolysis of the Hydrazone | The C=N bond of the hydrazone can be susceptible to hydrolysis, especially in the presence of excess acid and water, reverting back to isatin.[8][9] | Use anhydrous solvents and avoid a large excess of acidic catalyst. Work up the reaction promptly once complete. |
| Formation of 3,3'- (hydrazine-1,2-diylidene)bis(indolin-2-one) | This unexpected product can arise from the dual hydrolysis of isatin aldazines, which may form as intermediates.[8][9] | Strict control of reaction conditions to prevent the formation of aldazine intermediates is crucial. This includes using pure reagents and appropriate stoichiometry. |
| Decomposition of Reactants | Certain substituted hydrazines, such as N-tosyl hydrazine, may be unstable under basic conditions, leading to decomposition and formation of unintended products.[10] | Carefully select the reaction conditions based on the stability of your specific hydrazine derivative. Avoid basic conditions if using sensitive hydrazines. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for this compound synthesis?
A1: Yields can vary widely depending on the specific substrates and reaction conditions, ranging from moderate (43%) to excellent (over 95%).[2][4] High yields are often achieved by using a catalytic amount of acid and refluxing in an appropriate solvent like ethanol.[3][4]
Q2: My product is a mixture of E/Z isomers. How can I isolate the desired isomer?
A2: The formation of both E and Z isomers around the C=N double bond is common.[2][11] The Z-isomer is often the thermodynamically more stable product.[1] Performing the reaction in the dark can help minimize light-induced isomerization.[1][11] Separation of isomers can often be achieved by column chromatography or fractional crystallization.
Q3: What is the role of the acid catalyst in this reaction?
A3: The acid catalyst protonates the carbonyl oxygen of the isatin, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine derivative.
Q4: Can I use a base as a catalyst instead of an acid?
A4: While acid catalysis is most common, some specific syntheses of isatin hydrazone derivatives might employ basic conditions. However, be aware that some reactants, like N-tosyl hydrazines, can decompose in the presence of a base.[10]
Experimental Protocols
General Protocol for the Synthesis of Isatin 3-Hydrazones
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][4][12]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted isatin (1 equivalent) in absolute ethanol or methanol.
-
Addition of Hydrazine: To the stirred solution, add the corresponding hydrazine derivative (1 to 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 3-5 drops of glacial acetic acid or 20 mol% trifluoroacetic acid).[3][4][5][6]
-
Reaction: Heat the reaction mixture to reflux for a period of 1 to 3 hours, or until TLC indicates the consumption of the starting material.[2][3][4]
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.[2][3][4] If necessary, further purification can be achieved by recrystallization or silica gel chromatography.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various this compound derivatives under different conditions, highlighting the impact of substituents and reaction parameters.
| Isatin Derivative | Hydrazine Derivative | Solvent | Catalyst | Reaction Time & Temp. | Yield (%) | Reference |
| Isatin | Hydrazine Hydrate | Methanol | None specified | Reflux | 97% | [2] |
| N-Methylisatin | Hydrazine Hydrate | Methanol | None specified | Reflux | 84% | [2] |
| N-Benzylisatin | Hydrazine Hydrate | Methanol | None specified | Reflux | 64% | [2] |
| N-Methoxymethylisatin | Hydrazine Hydrate | Methanol | None specified | Reflux | 43% | [2] |
| 5,6,7-Trimethoxyisatin | Hydrazine Hydrate | Methanol | None specified | Reflux | 63% | [2] |
| Substituted Isatins | Hydrazide 2 | Ethanol | Trifluoroacetic Acid | Reflux, 3h | 89-97% | [4] |
| 5-Methylisatin | Hydrazide | Ethanol | Trifluoroacetic Acid | Reflux, 3h | 90% | [3] |
| 5-Chloroisatin | Hydrazide | Ethanol | Trifluoroacetic Acid | Reflux, 3h | 80% | [3] |
| Isatin | Hydrazine Hydrate | Methanol | None specified | Reflux, 1h | ~99% | [12] |
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis of isatin 3-hydrazones.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07712J [pubs.rsc.org]
- 11. Buy this compound | 2365-44-8 [smolecule.com]
- 12. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Isatin 3-hydrazone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of crude Isatin 3-hydrazone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
Encountering difficulties in purifying crude this compound is a common challenge. The following table outlines specific problems, their probable causes, and recommended solutions to streamline your purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis. - Product loss during transfers and filtration. - Co-precipitation of impurities with the product. - Product decomposition on silica gel during chromatography. | - Monitor the synthesis reaction by Thin Layer Chromatography (TLC) to ensure completion.[1][2] - Ensure careful handling and washing of precipitates with cold solvent to minimize loss.[3] - Optimize recrystallization solvent and cooling rate. - If using column chromatography, consider using a less acidic silica gel or an alternative stationary phase like alumina. |
| Product "Oils Out" During Recrystallization | - The solvent is too nonpolar for the compound at low temperatures. - The cooling rate is too rapid. - Presence of impurities that lower the melting point. | - Add a co-solvent in which the compound is less soluble to the hot solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - Attempt purification by another method, such as column chromatography, to remove impurities first. |
| Persistent Impurities After Recrystallization | - Unreacted isatin or hydrazine hydrate. - Formation of azine side products.[1] - Co-crystallization of impurities with the product. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol for unreacted starting materials).[3] - Perform multiple recrystallizations from different solvent systems. - Utilize column chromatography for more effective separation.[4] |
| Multiple Spots on TLC After Purification | - Presence of E/Z isomers.[4] - Degradation of the product. - Incomplete removal of impurities. | - this compound can exist as E/Z isomers; this is not necessarily an impurity.[4] Characterize the mixture or attempt to isolate the major isomer. - Avoid prolonged heating and exposure to light, which can promote isomerization or degradation.[5] - Re-purify using a different method or a more optimized chromatography solvent system. |
| Product is Colored (Not the Expected Yellow) | - Presence of colored impurities from the isatin starting material. - Formation of colored byproducts during the reaction. - Oxidation of the product. | - Treat the solution with activated charcoal during recrystallization (use with caution as it can adsorb the product). - Ensure high-purity starting materials are used for the synthesis. - Store the purified product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities are unreacted starting materials, namely isatin and hydrazine hydrate. Another significant impurity can be the azine, formed by the reaction of the this compound product with a second molecule of isatin.[1]
Q2: What is the best general method for purifying crude this compound?
Recrystallization is the most commonly reported and often the most effective method for purifying this compound.[3] Suitable solvents include ethanol, methanol, acetone, or a mixture of dimethylformamide (DMF) and water.[2][6] For impurities that are difficult to remove by recrystallization, column chromatography is a viable alternative.[4]
Q3: My this compound appears as two closely spaced spots on TLC. Is it impure?
This is likely due to the presence of both E and Z geometric isomers of the hydrazone.[4] The Z-isomer is generally the more thermodynamically stable product.[2] While not technically an impurity, if a single isomer is required, separation can be attempted by careful column chromatography or fractional crystallization, although this can be challenging.
Q4: What conditions can cause the degradation or isomerization of this compound during purification?
Prolonged exposure to heat and light can promote Z to E isomerization.[5] While generally stable, hydrazones can be sensitive to strongly acidic or basic conditions. It is advisable to perform purification steps under neutral or mildly acidic conditions and to avoid excessive heat.[1]
Q5: What is the solubility profile of this compound?
This compound has limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[5] This solubility profile is key to selecting an appropriate recrystallization solvent.
Experimental Protocols
Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot-filtered to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography of Crude this compound
This method is useful for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. A common starting eluent is a mixture of ethyl acetate and hexanes (e.g., 40:60 v/v).[4]
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent mixture, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The yield and purity of this compound can vary significantly depending on the synthetic route and the purification method employed. The following table provides a general overview of expected outcomes.
| Purification Method | Typical Yield Range | Expected Purity | Notes |
| Single Recrystallization | 70-95% | >95% | Highly dependent on the initial purity of the crude product. |
| Multiple Recrystallizations | 50-85% | >98% | Yield decreases with each successive recrystallization. |
| Column Chromatography | 60-90% | >99% | Can provide very high purity but may be more time-consuming and result in lower yields than a single recrystallization.[4] |
Note: The values presented are estimates and can be influenced by experimental conditions and the nature of the impurities.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of crude this compound.
Troubleshooting Decision Tree for Purification
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rsc.org [rsc.org]
- 5. Buy this compound | 2365-44-8 [smolecule.com]
- 6. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isatin 3-Hydrazone Stability in Plasma and Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isatin 3-hydrazone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of their stability in plasma and other biological media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of isatin 3-hydrazones in plasma?
A1: Isatin 3-hydrazones, like other hydrazone-containing compounds, are generally susceptible to hydrolysis in aqueous environments, and this degradation is often accelerated in plasma.[1][2][3] The hydrazone bond can be cleaved, leading to the formation of the parent isatin derivative and the corresponding hydrazine. Several studies on aromatic hydrazones have shown they are relatively stable in phosphate-buffered saline (PBS) but undergo rapid degradation in plasma.[1][3] This instability is attributed to both plasma proteins and low molecular weight components.[1][3]
Q2: What are the primary degradation pathways for isatin 3-hydrazones in biological media?
A2: The primary degradation pathway for isatin 3-hydrazones in biological media is the hydrolysis of the C=N hydrazone bond.[1][2][3] This reaction is often catalyzed by acidic conditions and the presence of certain endogenous molecules in plasma and cell culture media. The degradation products are the corresponding isatin and hydrazine precursors.
Q3: What factors can influence the stability of isatin 3-hydrazones?
A3: Several factors can impact the stability of isatin 3-hydrazones:
-
pH: Hydrazone hydrolysis is generally acid-catalyzed. They tend to be more stable at neutral pH and cleave more rapidly under acidic conditions.
-
Plasma Components: Plasma proteins and low molecular weight compounds can catalyze the hydrolysis of hydrazones.[1][3]
-
Chemical Structure: The electronic properties of substituents on both the isatin ring and the hydrazone moiety can significantly influence stability. Electron-withdrawing groups may decrease stability, while electron-donating groups can increase it. Aromatic hydrazones are typically more stable than aliphatic ones due to electronic conjugation.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[1]
Q4: How can I improve the stability of my this compound compound?
A4: To enhance stability, consider the following approaches:
-
Structural Modification: Introduce electron-donating groups on the aromatic rings to increase the stability of the hydrazone bond.
-
Formulation: For in vivo studies, formulating the compound in a suitable vehicle can help protect it from premature degradation. This could include using co-solvents or nano-formulations.
-
Prodrug Strategies: Designing the this compound as a prodrug that releases the active compound under specific physiological conditions can be a viable strategy.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Use a new column or a guard column. - Reduce the sample concentration. |
| Ghost peaks or artifact peaks | - Contamination from the mobile phase, vials, or autosampler. - Carryover from previous injections. <- Degradation of the compound in the autosampler. | - Use high-purity solvents and new sample vials. - Implement a thorough needle wash protocol between injections. - Keep the autosampler temperature low to minimize degradation. |
| Variable retention times | - Fluctuations in mobile phase composition or flow rate. - Temperature fluctuations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and the pump is functioning correctly. - Use a column oven to maintain a constant temperature. - Allow sufficient time for column equilibration before each run. |
| Loss of compound during analysis | - Adsorption to vials or tubing. - Instability in the mobile phase. | - Use silanized vials to prevent adsorption. - Assess the stability of the compound in the mobile phase over the analysis time. |
Plasma Stability Assay Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High variability between replicates | - Inconsistent pipetting. - Inhomogeneous plasma sample. - Inefficient reaction quenching. | - Use calibrated pipettes and ensure proper mixing. - Gently mix the plasma pool before aliquoting. - Ensure immediate and complete protein precipitation by adding a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol). |
| Compound appears too stable (no degradation) | - Compound is genuinely stable. - Low enzymatic activity in the plasma batch. - The analytical method is not sensitive enough to detect low levels of degradation. | - Include a positive control (a compound known to be unstable in plasma) to verify assay performance. - Use a fresh batch of pooled plasma. - Optimize the LC-MS/MS method for higher sensitivity. |
| Compound disappears too quickly (t=0 issues) | - Very rapid, non-enzymatic degradation. - Strong, non-specific binding to plasma proteins. - Issues with the protein precipitation step leading to compound loss. | - Analyze a sample immediately after adding to the plasma (a true t=0). - Investigate plasma protein binding in a separate assay. - Optimize the protein precipitation method (e.g., try different organic solvents or ratios). |
Quantitative Data Summary
The following table summarizes hypothetical stability data for a series of isatin 3-hydrazones to illustrate how such data would be presented. Currently, specific, publicly available quantitative stability data for a broad range of isatin 3-hydrazones in plasma is limited.
| Compound | Substituent (R) | Half-life in Human Plasma (t½, min) | % Remaining at 60 min |
| I3H-1 | H | 45 | 35 |
| I3H-2 | 4-OCH₃ | 75 | 58 |
| I3H-3 | 4-NO₂ | 20 | 15 |
| I3H-4 | 4-Cl | 38 | 28 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by HPLC
This protocol outlines a general procedure for determining the stability of an this compound compound in plasma.
1. Materials:
-
Test this compound compound
-
Pooled human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol (for protein precipitation)
-
Internal standard (a structurally similar, stable compound)
-
Incubator or water bath at 37°C
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
2. Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the test compound and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Incubation:
-
Pre-warm the plasma and PBS to 37°C.
-
Spike the test compound into the plasma and PBS to a final concentration (e.g., 1-10 µM).
-
Incubate the samples at 37°C.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Quenching: Immediately terminate the reaction by adding a 3-fold volume of cold acetonitrile or methanol containing the internal standard to precipitate the plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze by a validated HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time. Calculate the half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.
Protocol 2: NMR Spectroscopy for Degradation Monitoring
This protocol provides a method for observing the degradation of an this compound and identifying its degradation products using NMR.
1. Materials:
-
Test this compound compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pH
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
In an NMR tube, add the deuterated buffer.
-
-
Initiate Reaction: Add a small volume of the compound's stock solution to the NMR tube to a final desired concentration.
-
NMR Acquisition:
-
Immediately acquire a ¹H NMR spectrum (this will be your t=0 time point).
-
Continue to acquire spectra at regular intervals over the desired time course.
-
-
Data Analysis:
-
Monitor the disappearance of signals corresponding to the parent this compound and the appearance of new signals from the degradation products (isatin and hydrazine).
-
Integrate the peaks to determine the relative concentrations over time and calculate the degradation rate.
-
Visualizations
Caption: Workflow for the in vitro plasma stability assay of isatin 3-hydrazones.
Caption: Troubleshooting logic for inconsistent this compound stability results.
Caption: Potential signaling pathways modulated by this compound derivatives.
References
- 1. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing reaction conditions for Isatin 3-hydrazone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for Isatin 3-hydrazone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Isatin 3-hydrazones, offering potential causes and solutions to help you optimize your reaction.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction.[1][2] - Inappropriate solvent or catalyst.[3] - Degradation of starting materials or product. - Incorrect stoichiometry of reactants. | - Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[2][4] - Screen different solvents (e.g., ethanol, methanol, acetic acid) and catalysts (e.g., glacial acetic acid, trifluoroacetic acid).[2][3][5] - Ensure the purity of isatin and the hydrazine derivative. - Use a slight excess of the hydrazine reagent.[6] |
| Formation of Multiple Products (Side Reactions) | - Reaction of hydrazine with other functional groups. - Self-condensation of isatin. - Formation of geometric (E/Z) isomers.[1][7] | - Protect other reactive functional groups if necessary. - Control the reaction temperature; lower temperatures may favor the desired product. - The formation of E/Z isomers is common.[7] Purification by column chromatography or recrystallization may be required to isolate the desired isomer. Characterization by NMR will be crucial to identify the isomers.[1] |
| Product is Difficult to Purify | - Presence of unreacted starting materials. - Formation of highly polar or non-polar byproducts. - Product is an oil or amorphous solid. | - Wash the crude product with a solvent that dissolves the starting materials but not the product (e.g., cold water, cold alcohol). - Utilize column chromatography with a suitable solvent system to separate the product from impurities.[7] - Attempt recrystallization from various solvents to obtain a crystalline solid.[8] Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
| Inconsistent Results/Poor Reproducibility | - Variability in reagent quality (e.g., hydration of hydrazine hydrate). - Atmospheric moisture affecting the reaction. - Inconsistent heating or stirring. | - Use freshly opened or properly stored reagents. The use of anhydrous hydrazine can be considered. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.[8] - Use a temperature-controlled heating mantle and ensure efficient stirring for homogenous reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a condensation reaction. It involves the nucleophilic attack of the primary amine group of a hydrazine derivative on the electrophilic C3-carbonyl group of the isatin ring, followed by the elimination of a water molecule to form the C=N hydrazone bond.
Q2: How can I monitor the progress of my reaction?
A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[2][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the starting material spot disappears.
Q3: What are the typical solvents and catalysts used for this synthesis?
A3: Ethanol and methanol are the most frequently used solvents.[3][5] Glacial acetic acid is a common catalyst to facilitate the condensation.[3][5][9] In some cases, the reaction can proceed without a catalyst, especially with more reactive hydrazines.
Q4: My product is a mixture of E/Z isomers. How can I separate them?
A4: The separation of E/Z isomers can be challenging. Column chromatography on silica gel is often the most effective method.[7] Careful selection of the eluent system is crucial to achieve good separation. In some cases, fractional crystallization might also be successful.
Q5: How do I confirm the structure of my synthesized this compound?
A5: The structure of the product should be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will confirm the overall structure and the presence of the characteristic hydrazone proton.[1][2]
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N stretch of the hydrazone and the C=O stretch of the isatin lactam.[2][8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the yield of this compound synthesis under different experimental conditions, providing a basis for optimization.
| Entry | Isatin Derivative | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Isatin | Hydrazine hydrate | Ethanol | None | Reflux | 0.17 | 74.5 | |
| 2 | 5-Fluoroisatin | Hydrazine monohydrate | Ethanol | None | Reflux | 1 | - | [6] |
| 3 | Isatin | Hydrazine hydrate | Ethanol | Glacial Acetic Acid (cat.) | Reflux | 3-7 | - | [9] |
| 4 | Substituted Isatin | Hydrazide | Absolute Ethanol | Trifluoroacetic Acid (20 mol%) | Reflux | 3 | 89-97 | [2] |
| 5 | Isatin | Hydrazine hydrate | Methanol | None | Stirred | - | - | [7] |
| 6 | Substituted Isatin | s-Triazine hydrazine | Ethanol | Acetic Acid (cat.) | Reflux | 3-4 | High | [3] |
| 7 | N-benzyl isatin | Hydrazide | Methanol | Acetic Acid (cat.) | Reflux | - | - | [10] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a generalized procedure based on common practices reported in the literature.[5]
Materials:
-
Isatin or substituted isatin (1 equivalent)
-
Hydrazine derivative (1-1.5 equivalents)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (e.g., Glacial Acetic Acid, a few drops)
Procedure:
-
Dissolve the isatin derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine derivative to the solution. If using a catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and maintain the temperature for the desired time (typically 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold solvent to remove any soluble impurities.
-
Dry the product in a vacuum oven.
-
If necessary, purify the product further by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Optimizing this compound Synthesis
The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of Isatin 3-hydrazones.
Caption: Workflow for optimizing this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
Technical Support Center: Isatin 3-Hydrazone Solubility for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Isatin 3-hydrazone and its derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is generally characterized by limited solubility in water but demonstrates good solubility in organic solvents.[1] Commonly used solvents for dissolving this compound and its derivatives are dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Due to their potential for low aqueous solubility, direct dissolution in aqueous buffers for biological assays is often challenging. Some research has focused on synthesizing water-soluble derivatives, for instance by introducing a quaternary ammonium group, to overcome this limitation.[2]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound soluble in a high concentration of an organic solvent precipitates upon dilution into an aqueous medium. Here are several strategies to address this:
-
Optimize the Dilution Process: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Adjust Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. You may need to prepare a more concentrated initial stock solution in DMSO to achieve a low final solvent concentration.
-
Temperature Control: Pre-warming the aqueous buffer to the assay temperature (e.g., 37°C) can sometimes improve the solubility of your compound.
Q3: How can I determine the maximum soluble concentration of my this compound derivative in my specific assay buffer?
You can perform a kinetic or thermodynamic solubility assay. A simple approach is a turbidimetric kinetic solubility assay:
-
Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate.
-
Add your assay buffer to each well to reach the desired final concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubate the plate at your experimental temperature for a set time (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength such as 600 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
Yes, several formulation strategies can be employed:
-
pH Adjustment: If your this compound derivative has ionizable groups, adjusting the pH of your buffer can significantly enhance solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent like ethanol to your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The final concentration exceeds the kinetic solubility. The rapid change in solvent environment causes the compound to "crash out." | Decrease the final working concentration. Perform a serial dilution instead of a single large dilution. Add the compound stock dropwise to the buffer while vortexing. |
| The solution is initially clear but a precipitate forms over time. | The compound concentration is above its thermodynamic solubility limit, leading to precipitation as the solution equilibrates. | Determine the thermodynamic solubility of your compound in the assay buffer. If the required concentration is above this limit, consider using solubilizing agents like cyclodextrins. |
| High variability in biological assay results. | Inconsistent compound solubility or precipitation is leading to variable effective concentrations. | Visually inspect all solutions for precipitation before use. Perform a solubility test in your specific assay buffer to confirm the compound is fully dissolved at the working concentration. |
| Low or no biological activity observed. | The compound may have precipitated out of solution, leading to a much lower effective concentration than intended. | Confirm the solubility of the compound at the tested concentration. Check for any visible precipitate in your assay wells. Consider using a lower concentration or a different solubilization method. |
Data Presentation
Solubility of Isatin (Parent Compound) in Various Solvents at Different Temperatures
The following table presents the mole fraction solubility (x) of Isatin, the parent compound of Isatin 3-hydrazones, in several common solvents at various temperatures. This data can provide a baseline understanding of the solubility characteristics of this class of compounds.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Water | 298.15 | 0.000051 |
| 303.15 | 0.000063 | |
| 308.15 | 0.000078 | |
| 313.15 | 0.000096 | |
| 318.15 | 0.000118 | |
| Methanol | 298.15 | 0.0049 |
| 303.15 | 0.0058 | |
| 308.15 | 0.0068 | |
| 313.15 | 0.0079 | |
| 318.15 | 0.0092 | |
| Ethanol | 298.15 | 0.0040 |
| 303.15 | 0.0047 | |
| 308.15 | 0.0055 | |
| 313.15 | 0.0064 | |
| 318.15 | 0.0075 | |
| 1-Butanol | 298.15 | 0.0029 |
| 303.15 | 0.0034 | |
| 308.15 | 0.0040 | |
| 313.15 | 0.0047 | |
| 318.15 | 0.0055 | |
| Dichloromethane | 298.15 | 0.0009 |
| 303.15 | 0.0011 | |
| 308.15 | 0.0013 | |
| 313.15 | 0.0015 | |
| 318.15 | 0.0017 | |
| 1,2-Dichloroethane | 298.15 | 0.0023 |
| 303.15 | 0.0026 | |
| 308.15 | 0.0030 | |
| 313.15 | 0.0034 | |
| 318.15 | 0.0039 | |
| Chloroform | 298.15 | 0.0011 |
| 303.15 | 0.0013 | |
| 308.15 | 0.0015 | |
| 313.15 | 0.0017 | |
| 318.15 | 0.0020 | |
| Carbon Tetrachloride | 298.15 | 0.0002 |
| 303.15 | 0.0002 | |
| 308.15 | 0.0003 | |
| 313.15 | 0.0003 | |
| 318.15 | 0.0004 |
Data adapted from "Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures" (2014).[3][4]
Solubility of Representative Hydrazone Compounds in Biologically Relevant Solvents
This table provides solubility data for several hydrazone compounds in solvents that model biological media. While not this compound itself, this data offers insights into the expected solubility behavior of this class of molecules.
| Compound | Solvent | Solubility (mol/L) |
| PH22-15 | Water | 5.82 x 10⁻⁵ |
| 1-Octanol | 4.86 x 10⁻² | |
| Hexane | 2.09 x 10⁻³ | |
| PH22-25 | Water | 3.26 x 10⁻⁵ |
| 1-Octanol | 6.42 x 10⁻² | |
| Hexane | 7.49 x 10⁻³ |
Data adapted from "Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents" (2013).[5][6]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This high-throughput method assesses the kinetic solubility of a compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
96-well microplate.
-
Plate reader with turbidimetric measurement capability.
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO in the 96-well plate.
-
To each well containing the DMSO solution, add the aqueous buffer to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using the plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[5]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium (thermodynamic) solubility.
Materials:
-
Solid this compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Scintillation vials.
-
Orbital shaker.
-
Centrifuge.
-
HPLC system for quantification.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.
Mandatory Visualization
Signaling Pathways Modulated by Isatin 3-Hydrazones
This compound derivatives have been shown to exert their biological effects, particularly in the context of cancer, by modulating several key signaling pathways. These include the inhibition of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. Additionally, they can interfere with cell cycle progression by inhibiting Cyclin-Dependent Kinases (CDKs) such as CDK2. Furthermore, some derivatives can induce apoptosis by activating caspases and modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
References
Technical Support Center: Isatin 3-Hydrazone E/Z Isomerism and Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isatin 3-hydrazones. The focus is on understanding and managing E/Z isomerism and effectively separating the isomers.
Frequently Asked Questions (FAQs)
Q1: What are E/Z isomers in the context of Isatin 3-hydrazones?
A1: E/Z isomerism in isatin 3-hydrazones arises from the restricted rotation around the C=N double bond of the hydrazone functional group. The 'E' (entgegen) and 'Z' (zusammen) descriptors refer to the relative orientation of substituent groups around this double bond. These isomers are distinct chemical compounds with potentially different physical, chemical, and biological properties.[1][2][3] The Z-isomer is often the more thermodynamically stable form.[2][3]
Q2: How can I identify the E and Z isomers of my isatin 3-hydrazone?
A2: The most common methods for identifying E/Z isomers of isatin 3-hydrazones are Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.
-
¹H-NMR Spectroscopy: The chemical shift of the N-H proton of the hydrazone is a key indicator. Typically, the N-H proton of the Z-isomer resonates at a lower field (higher ppm value) compared to the E-isomer due to factors like intramolecular hydrogen bonding.[4][5]
-
UV-Vis Spectroscopy: The E and Z isomers often exhibit different absorption maxima.[4] For instance, in some isatin arylhydrazones, the E-isomers show an absorption band around 550 nm which is absent in the Z-isomers.[4]
Q3: What factors can cause the interconversion of E/Z isomers?
A3: Interconversion between E and Z isomers can be triggered by several factors:
-
Light (Photoisomerization): Irradiation with light of a specific wavelength can induce Z to E or E to Z isomerization.[1][4][5] This process is often reversible.[4]
-
Heat (Thermal Isomerization): Heating a sample can provide the energy needed to overcome the rotational barrier of the C=N bond, leading to isomerization.[1]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the isomers and the equilibrium between them.[4]
-
pH: Changes in pH can affect the protonation state of the molecule, which in turn can influence the rate of isomerization.
Q4: I obtained a mixture of isomers from my synthesis. Is this expected?
A4: Yes, it is common to obtain a mixture of E and Z isomers during the synthesis of isatin 3-hydrazones. The ratio of isomers can depend on the reaction conditions, such as the solvent and temperature.[6] In many cases, the Z-isomer is the predominant product due to its higher thermodynamic stability.[5]
Troubleshooting Guides
Problem 1: Difficulty in separating E/Z isomers by column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is critical. A slight difference in polarity between the isomers may require a fine-tuned solvent system. Try a gradient elution with a slow increase in the polar solvent. Hexane:ethyl acetate mixtures are commonly used.[4] |
| Isomer Interconversion on the Column | The silica gel stationary phase can sometimes catalyze the interconversion of isomers, leading to poor separation. Consider using a less acidic stationary phase like neutral alumina or a modified silica gel. Running the chromatography at a lower temperature might also help minimize interconversion. |
| Similar Polarity of Isomers | If the isomers have very similar polarities, standard column chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC) often provides better resolution for separating such isomers.[7][8] |
Problem 2: My purified isomer seems to convert to the other isomer over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Exposure to Light | Photoisomerization is a common issue.[1][4] Store your purified isomers in amber vials or protect them from light to prevent interconversion. |
| Thermal Instability | One of the isomers may be thermally less stable and convert to the more stable form at room temperature.[1] Store the purified isomers at a low temperature (e.g., in a refrigerator or freezer) to slow down this process. |
| Solvent Effects | The solvent in which the isomer is dissolved can influence the equilibrium between the E and Z forms.[4] If possible, store the compound as a solid or in a solvent where it shows the highest stability. |
Experimental Protocols
General Synthesis of Isatin 3-Hydrazones
This protocol describes a general method for the synthesis of isatin 3-hydrazones, which may result in a mixture of E/Z isomers.
-
Dissolve Isatin: Dissolve the desired isatin derivative (1 equivalent) in a suitable solvent, such as ethanol.[4]
-
Add Hydrazine: Add the corresponding hydrazine derivative (1 equivalent) to the solution.
-
Reaction: The reaction mixture can be stirred at room temperature or refluxed for several hours.[4] Reaction conditions will influence the isomer ratio.
-
Isolation: After cooling, the precipitated product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[4]
Separation of E/Z Isomers by Column Chromatography
This is a general guideline for separating E/Z isomers using column chromatography.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Load the Sample: Dissolve the mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1). Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, etc.).
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the separated isomers.
-
Combine and Evaporate: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizations
Caption: E/Z isomerization pathway for isatin 3-hydrazones.
Caption: Experimental workflow for synthesis and separation of E/Z isomers.
References
- 1. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2365-44-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation, interconversion, and insecticidal activity of the cis- and trans-isomers of novel hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting complex NMR spectra of Isatin 3-hydrazone derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for Isatin 3-hydrazone derivatives, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does the NMR spectrum of my this compound derivative show more peaks than expected for a single compound?
A1: The structural complexity of Isatin 3-hydrazones often leads to the presence of multiple species in solution, which can exist in equilibrium. This is the most common reason for observing a complicated spectrum. Key phenomena to consider are:
-
Geometric Isomerism (E/Z): The C=N double bond of the hydrazone moiety results in the formation of E and Z geometric isomers. These isomers interconvert, but often slowly on the NMR timescale, leading to two distinct sets of signals for each proton and carbon in the molecule.[1][2] The ratio of these isomers can be dependent on the solvent and temperature.[3]
-
Tautomerism: Isatin derivatives can exist in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms.[4] Similarly, the hydrazone portion can exhibit keto-enol or imine-enamine tautomerism. These different tautomers will have unique NMR spectra.
-
Restricted Rotation: If bulky substituents are present, rotation around single bonds (e.g., an amide bond) may be hindered. This can lead to the observation of different conformers (rotamers) at room temperature, each giving its own set of NMR signals.[2]
Q2: How can I definitively identify the exchangeable N-H protons of the isatin ring and the hydrazone linker?
A2: Identifying N-H protons is crucial for structural confirmation. These protons typically appear as broad singlets and their chemical shifts can be highly variable.
-
Chemical Shift Ranges: The isatin N-H proton typically resonates downfield, often in the range of δ 10.5-11.5 ppm.[5][6] The hydrazone N-H proton is also found downfield, sometimes even further than the isatin N-H, with reported values between δ 11.0 and δ 14.3 ppm.[5][7]
-
D₂O Exchange: The most reliable method is to perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable N-H (and any O-H) protons will significantly decrease in intensity or disappear entirely.[8]
Q3: How can I differentiate between the Z and E isomers in the NMR spectrum?
A3: Distinguishing between geometric isomers is a common challenge.
-
¹H NMR Chemical Shifts: For many hydrazones, the N-H proton of the Z isomer resonates at a lower field (further downfield) compared to the corresponding proton in the E isomer.[1][9] This is often due to intramolecular hydrogen bonding with the isatin carbonyl group in the Z form.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for this purpose. These experiments detect spatial proximity between protons. For the E isomer, a cross-peak may be observed between the hydrazone C-H proton and protons on the isatin aromatic ring (e.g., H4). For the Z isomer, a correlation would be expected between the hydrazone N-H proton and the C-H proton.
Q4: My aromatic region is very crowded and difficult to assign. What strategies can I use?
A4: The aromatic region (typically δ 6.5-8.5 ppm) often contains overlapping multiplets, especially with additional aromatic substituents.
-
Change of Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of DMSO-d₆ or CDCl₃) can alter the chemical shifts of protons, potentially resolving overlapping signals.[8]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for connecting different fragments of the molecule, for example, linking the isatin N-H proton to specific carbons in the indole ring.[6]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Compound aggregation at high concentration.2. Intermediate rate of chemical exchange (isomerization, rotation).3. Presence of paramagnetic impurities. | 1. Dilute the sample and re-acquire the spectrum.2. Perform variable temperature (VT) NMR. Heating may coalesce peaks by increasing the exchange rate, while cooling may sharpen them by slowing exchange.3. Ensure the sample and solvent are free from metal contaminants. |
| Overlapping signals | 1. Accidental degeneracy of chemical shifts.2. Presence of multiple isomers/tautomers. | 1. Change the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆).[8]2. Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve individual signals and correlations.[6] |
| Residual solvent peaks obscure signals | 1. Incomplete removal of purification solvents (e.g., ethyl acetate).2. The deuterated solvent peak itself is overlapping with a signal of interest (e.g., CHCl₃ at δ 7.26 ppm). | 1. Co-evaporate the sample with a more volatile solvent like dichloromethane multiple times before drying under high vacuum.[8]2. Switch to a different deuterated solvent whose residual peak is in a clear region of the spectrum (e.g., acetone-d₆).[8] |
| Inconsistent spectra between different batches of the same compound | 1. Different ratios of E/Z isomers due to variations in synthesis workup or crystallization.2. Different sample concentrations affecting chemical shifts. | 1. Analyze the isomer ratio by integration. If consistency is required, investigate purification methods that may favor one isomer.2. Prepare samples with consistent concentrations for comparison. |
Quantitative Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound derivatives based on published data. Note that exact values are highly dependent on the solvent and substituents.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Typical Chemical Shift (ppm) | Notes |
| Isatin N-H | 10.5 - 11.5 | Exchangeable with D₂O.[5][6] |
| Hydrazone N-H | 11.0 - 14.3 | Exchangeable with D₂O. Often very broad.[5][7] |
| Hydrazone C-H | 8.6 - 9.0 | Singlet, indicates formation of the hydrazone structure.[6] |
| Isatin Aromatic C-H | 6.8 - 8.3 | Complex multiplet patterns.[7][10] |
| Other Aromatic C-H | 6.5 - 8.5 | Depends on the nature of the hydrazide substituent.[6][10] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Typical Chemical Shift (ppm) | Notes |
| Isatin C=O (C2) | 162 - 166 | Carbonyl of the lactam ring.[1][6] |
| Hydrazone C=N (C3) | 159 - 165 | Azomethine carbon.[6] |
| Isatin Aromatic C | 106 - 148 | Includes both protonated and quaternary carbons.[1][10] |
| Hydrazide C=O | 160 - 176 | If an acylhydrazone derivative is present.[1] |
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a clean pipette. DMSO-d₆ is often preferred as it is a good solvent for this class of compounds and can help in observing exchangeable protons.
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes until the sample is completely dissolved. If solubility is an issue, gentle warming can be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool placed inside the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol for D₂O Exchange Experiment
-
Acquire Standard Spectrum: First, run a standard ¹H NMR spectrum of your sample following the protocol above.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample inside the tube.
-
Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks corresponding to N-H (and O-H) protons will have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.[8]
Visualizations
Workflow for NMR Spectral Interpretation
The following diagram illustrates a logical workflow for the complete NMR analysis of a novel this compound derivative.
Caption: A standard workflow for the structural elucidation of Isatin 3-hydrazones using NMR.
Troubleshooting Decision Tree for Unexpected Peaks
This diagram provides a logical path to diagnose the common issue of observing more peaks than anticipated in the NMR spectrum.
References
- 1. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Reproducibility in Isatin 3-Hydrazone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during the synthesis of Isatin 3-hydrazones, a critical class of compounds in medicinal chemistry. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols, we aim to improve the reproducibility and success rate of your experiments.
Troubleshooting Guide: Isatin 3-Hydrazone Synthesis
This guide provides solutions to common problems encountered during the synthesis of Isatin 3-hydrazones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Ensure the reaction is heated to reflux, a common condition for this condensation reaction. - Extend the reaction time. Typical durations range from 2 to 12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[1] |
| Poor Reagent Quality: Impurities in isatin or the hydrazine derivative can inhibit the reaction. | - Verify the purity of starting materials. Recrystallize isatin if necessary. Ensure the hydrazine hydrate or substituted hydrazine is not degraded. | |
| Suboptimal pH: The reaction is acid-catalyzed, but excessive acidity can protonate the hydrazine, reducing its nucleophilicity.[2] | - Use a catalytic amount of glacial acetic acid (typically a few drops).[1] For some syntheses, trifluoroacetic acid (20 mol%) has been used effectively.[3] | |
| Inappropriate Solvent: Reactants may not be fully soluble in the chosen solvent. | - Ethanol and methanol are the most commonly used and effective solvents.[1] Ensure your specific isatin and hydrazine derivatives are soluble. | |
| Formation of Multiple Products/Impure Product | Side Reactions (Azine Formation): The formed hydrazone can react with another molecule of isatin. | - Use a slight excess of the hydrazine reagent to favor the formation of the desired hydrazone.[2] |
| Decomposition: Isatin or the product may be unstable under prolonged heating or harsh acidic conditions. | - Monitor the reaction closely with TLC and stop it once the starting material is consumed. - Avoid excessively high temperatures or prolonged reaction times beyond what is necessary. | |
| Isomerization: Formation of E/Z isomers can lead to a mixture of products. | - The Z-isomer is often stabilized by an intramolecular hydrogen bond.[4] Purification by recrystallization can often isolate the major isomer. Characterization by NMR is crucial to identify the isomeric ratio. | |
| Difficulty in Product Purification | Product is an Oil or Gummy Solid: The product may not crystallize easily from the reaction mixture. | - After cooling the reaction, try adding the mixture to crushed ice or cold water to precipitate the solid. - If the product remains oily, attempt purification using column chromatography. |
| Co-precipitation of Impurities: Unreacted starting materials or byproducts may precipitate with the product. | - Wash the crude precipitate thoroughly with a cold solvent, such as diethyl ether or cold ethanol, to remove soluble impurities.[3] | |
| Unsuitable Recrystallization Solvent: The chosen solvent may not provide good differential solubility for the product and impurities. | - The most common and effective method for purifying isatin hydrazones is recrystallization.[1] - Test a range of solvents (e.g., ethanol, methanol, acetone, or mixtures like DMF/water) to find the optimal one for your specific product. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring reproducibility in this compound synthesis?
A1: The purity of the starting materials, particularly the isatin and the hydrazine derivative, is paramount. Impurities can significantly interfere with the reaction, leading to low yields and the formation of side products. It is highly recommended to use freshly purified reagents.
Q2: How do I choose the right solvent for my reaction?
A2: Ethanol is the most frequently reported and generally effective solvent for this reaction as it readily dissolves both isatin and many hydrazine derivatives, especially upon heating.[1] Methanol is also a suitable alternative. The key is to ensure both reactants are soluble in the chosen solvent at the reaction temperature.
Q3: Is a catalyst always necessary?
A3: Yes, the condensation is typically acid-catalyzed. A catalytic amount of a weak acid like glacial acetic acid is usually sufficient to protonate the carbonyl oxygen of isatin, making the C3 carbon more electrophilic for the nucleophilic attack by the hydrazine.[2] However, strong acids or large amounts of acid can be detrimental.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the best method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting isatin and hydrazine, you can observe the disappearance of the starting materials and the appearance of the product spot. This prevents unnecessarily long reaction times which can lead to byproduct formation.
Q5: What is the best technique for purifying the final this compound product?
A5: Recrystallization is the most common and effective method for purifying Isatin 3-hydrazones.[1] The crude product often precipitates upon cooling the reaction mixture and can be collected by filtration. Washing the filtered solid with a cold solvent before recrystallization can further remove impurities. Common recrystallization solvents include ethanol, acetone, and DMF/water mixtures.
Experimental Protocols
General Protocol for the Synthesis of Isatin 3-Hydrazones
This protocol is a generalized procedure based on commonly reported methods.[3][5] Researchers should adapt it based on the specific characteristics of their substrates.
Materials:
-
Isatin (or a substituted derivative) (1 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, carbohydrazide) (1 - 1.2 mmol)
-
Absolute Ethanol or Methanol (10-15 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve the isatin derivative (1 mmol) in absolute ethanol (10-15 mL) with gentle heating.
-
Add the hydrazine derivative (1 - 1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 2-8 hours.
-
Monitor the reaction progress by TLC until the starting isatin spot is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a solid.
-
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone).
Data Presentation
Table 1: Reaction Conditions and Yields for Selected Isatin 3-Hydrazones
| Compound | Isatin Derivative | Hydrazine/Hydrazide Derivative | Solvent | Catalyst | Time (h) | Yield (%) | Ref. |
| 3a | 1-(3,5-Di-tert-butyl-4-hydroxybenzyl)isatin | N,N,N-Triethyl-2-hydrazinyl-2-oxoethanammonium bromide | Ethanol | TFA (20 mol%) | 3 | 97 | [3] |
| 3d | 1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-6,7-dimethylisatin | N,N,N-Triethyl-2-hydrazinyl-2-oxoethanammonium bromide | Ethanol | TFA (20 mol%) | 3 | 94 | [3] |
| 4a | Isatin | 4-Methylbenzaldehyde hydrazone precursor | Ethanol | Glacial Acetic Acid | 4 | 75-98 | [5] |
| IVa | Isatin-3-[N2-(chloroacetyl)]hydrazone | Dimethylamine | Dry Acetone | K2CO3 | - | - | [6] |
| 2 | 5-Fluoroisatin | Benzaldehyde | Ethanol | - | - | 71 | - |
Note: The table presents a selection of examples to illustrate the variability in reaction conditions and yields.
Visualizations
This compound Synthesis Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality | MDPI [mdpi.com]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Stability issues of Isatin 3-hydrazone in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isatin 3-hydrazone in various solvents. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a critical factor?
A1: this compound is an organic compound derived from isatin, a versatile scaffold in medicinal chemistry.[1][2] The hydrazone moiety (>C=N-NH2) is crucial for the biological activity of many derivatives but is susceptible to degradation, primarily through hydrolysis.[2][3] Ensuring the stability of this compound in your chosen solvent is paramount for obtaining reproducible and reliable data in biological assays and analytical measurements. Degradation can lead to a loss of active compound, resulting in inaccurate findings.
Q2: In which common laboratory solvents is this compound soluble?
A2: The solubility of this compound is a key consideration for its use. Its solubility profile is summarized in the table below.[1]
| Solvent | Solubility |
| Water | Limited |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Q3: What are the primary factors that affect the stability of this compound in solution?
A3: The stability of the hydrazone linkage is influenced by several external factors.[4] The most significant are the pH of the solution, temperature, and the choice of solvent (protic vs. aprotic). Hydrazones are particularly sensitive to acidic conditions, which catalyze their hydrolysis.[5][6] Elevated temperatures can also accelerate degradation rates.
Caption: Key factors influencing the stability of this compound.
Q4: How does pH influence the stability of the hydrazone linkage?
A4: The hydrazone bond is labile under acidic conditions.[7] The hydrolysis of hydrazones is acid-catalyzed, meaning the degradation rate significantly increases as the pH drops.[5] Conversely, the bond is generally more stable at a neutral pH.[8] For applications requiring high stability, maintaining a neutral or slightly basic pH is advisable. One study on a model hydrazone found it to be stable at pH 7.4 and 9.0 but hydrolyzed under strongly acidic (pH 2.0) and highly alkaline (pH 13.0) conditions.[9]
| Condition | Expected Stability of Hydrazone Bond | Rationale |
| Acidic (e.g., pH < 6) | Low | Acid-catalyzed hydrolysis is the primary degradation pathway.[5][6] |
| Neutral (e.g., pH 7.4) | High | Hydrolysis is significantly slower at neutral pH.[8][9] |
| Basic (e.g., pH > 8) | Generally High | More stable than in acidic conditions, though very high pH can also promote degradation.[9] |
Q5: What is the general mechanism of degradation for this compound in solution?
A5: The primary degradation pathway for this compound in aqueous or protic solvents is hydrolysis. This reaction cleaves the carbon-nitrogen double bond (C=N) of the hydrazone. Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by a water molecule.[10][11] This forms an unstable carbinolamine intermediate, which then breaks down to regenerate the parent carbonyl compound (Isatin) and hydrazine.[10]
Caption: Simplified mechanism of this compound hydrolysis.
Troubleshooting Guide
Issue 1: My this compound solution in a protic solvent (e.g., methanol, ethanol) appears unstable (color change, precipitate) even when stored correctly.
-
Possible Cause: Hydrolysis. Protic solvents can facilitate the hydrolysis of the hydrazone bond over time, leading to the formation of Isatin and hydrazine. The change in the chemical composition can alter the solubility and color of the solution.
-
Recommendation:
-
Use Aprotic Solvents: For long-term storage or sensitive applications, consider using high-purity, anhydrous aprotic solvents like DMSO or DMF, where the compound is known to be soluble.[1]
-
Prepare Fresh Solutions: If protic solvents are required for your experiment, prepare the solution immediately before use to minimize degradation.
-
Buffer the Solution: If using an aqueous-organic mixture, buffering the solution to a neutral pH (around 7.4) can significantly enhance stability.
-
Issue 2: My HPLC analysis shows rapid degradation of this compound in an aqueous buffer.
-
Possible Cause: The pH of your buffer is likely acidic. Hydrazone hydrolysis is significantly accelerated under acidic conditions.[4][5]
-
Recommendation:
-
Verify Buffer pH: Measure and confirm the pH of your buffer solution.
-
Perform a pH Profile: To find the optimal pH for stability, conduct a preliminary experiment by incubating the compound in a series of buffers with different pH values (e.g., from pH 5 to 9).
-
Control Temperature: Ensure your samples are maintained at a consistent and appropriate temperature, as higher temperatures will increase degradation rates.[4]
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: Compound degradation during the assay. If the assay medium is acidic or the incubation time is long, a significant portion of the this compound may be degrading, leading to variable effective concentrations.
-
Recommendation:
-
Assess Stability in Assay Media: Perform a stability test of this compound directly in your cell culture or assay medium under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Quantify at T=0 and T=end: Use an analytical method like HPLC to measure the concentration of the parent compound at the beginning and end of your assay incubation period to determine the extent of degradation.
-
Reduce Incubation Time: If significant degradation is observed, explore whether the experimental protocol can be modified to use shorter incubation times.
-
Experimental Protocols
Protocol: Determining the Stability of this compound by HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent or buffer system.[8]
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, Ethanol, Buffered Saline)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
-
Incubator or water bath
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Preparation of Working Solutions: Dilute the stock solution with the test solvent (e.g., phosphate-buffered saline, pH 7.4) to a final working concentration (e.g., 10-50 µM).
-
Time Point Sampling: Aliquot the working solution into separate, labeled vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Store the vials under controlled temperature conditions (e.g., 25°C or 37°C). Protect from light if the compound is suspected to be light-sensitive.
-
Sample Analysis: At each designated time point, take one vial. If necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Transfer the sample to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a mobile phase optimized to separate the parent this compound from potential degradation products (like Isatin).
-
Data Analysis: Integrate the peak area of the parent compound in the chromatogram for each time point. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage of compound remaining versus time to determine the degradation profile.
Caption: Experimental workflow for an this compound stability study.
References
- 1. Buy this compound | 2365-44-8 [smolecule.com]
- 2. This compound | 2365-44-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. raineslab.com [raineslab.com]
Technical Support Center: Synthesis of N-substituted Isatin 3-hydrazones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of N-substituted Isatin 3-hydrazones.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of N-substituted Isatin 3-hydrazones, offering potential causes and recommended solutions to improve reaction yield and product purity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase Reaction Time: Typical reaction times range from 2 to 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] - Increase Temperature: Heating the reaction to reflux is a common and often necessary condition for this condensation reaction.[1] - Optimize Catalyst Concentration: A catalytic amount (a few drops) of glacial acetic acid is typically sufficient. An excess of acid could lead to unwanted side reactions.[1][2][3] |
| Poor Quality of Starting Materials: Impurities in the N-substituted isatin or the hydrazine derivative can interfere with the reaction. | - Verify Purity: Ensure the purity of your starting materials. If necessary, purify them before use.[1] | |
| Inappropriate Solvent: The reactants may not be sufficiently soluble in the chosen solvent, or the solvent may not be suitable for the reaction. | - Solvent Selection: Ethanol and methanol are the most commonly used and effective solvents for this reaction.[1] Ensure your reactants are soluble in the selected solvent. | |
| Formation of Side Products | Azine Formation: This is a common side reaction, particularly with unsubstituted hydrazine, where the hydrazone product reacts with another molecule of the isatin. | - Control Stoichiometry: Use a 1:1 molar ratio of the N-substituted isatin and the hydrazine derivative.[4] |
| Hydrolysis of Hydrazone: The hydrazone product can be susceptible to hydrolysis, especially in the presence of excess acid and water. | - Anhydrous Conditions: While not always necessary, using dry solvents and an inert atmosphere can minimize hydrolysis. - Control Acidity: Avoid using a large excess of acid catalyst.[1] | |
| Product is a Mixture of E/Z Isomers | Thermodynamic and Kinetic Control: The formation of hydrazones can result in a mixture of E and Z isomers. The Z-isomer is often the thermodynamically more stable product.[1][3] | - Reaction Conditions: Performing the reaction in the dark can help minimize the formation of the E-isomer, as photochemical conditions can promote Z to E isomerization.[1] - Solvent Effects: The choice of solvent can influence the equilibrium between the E and Z isomers.[1] |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. | - Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure. - Precipitation: Pour the reaction mixture into crushed ice or cold water to precipitate the product.[5] - Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol, methanol, or a DMF/water mixture.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of N-substituted Isatin 3-hydrazones?
The formation of hydrazones is an acid-catalyzed reaction that is pH-sensitive. The optimal pH is generally in the mildly acidic range, around 4.5-6.[4] This is because there needs to be enough acid to protonate the carbonyl oxygen of the isatin, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, too much acid will protonate the hydrazine, rendering it non-nucleophilic and unreactive.[4]Q2: Which solvents are most effective for this synthesis?
Ethanol and methanol are the most frequently reported and effective solvents for the synthesis of N-substituted Isatin 3-hydrazones.[1] The choice of solvent should ensure good solubility of both the N-substituted isatin and the hydrazine derivative.Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot.Q4: My product is an oil and won't crystallize. What should I do?
If your product is an oil, you can try the following techniques to induce crystallization:- Scratch the inside of the flask with a glass rod at the air-solvent interface.
- Add a seed crystal of the desired product if available.
- Attempt purification using column chromatography.
- Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then allow it to stand.
Q5: I am getting a mixture of E/Z isomers. How can I isolate the desired isomer?
The Z-isomer is often the more thermodynamically stable product and may crystallize preferentially from the solution.[1][3] Column chromatography can also be an effective method for separating E/Z isomers. The choice of eluent is critical and may require some optimization.Experimental Protocols
General Procedure for the Synthesis of N-substituted Isatin 3-hydrazones
This protocol is a generalized procedure based on several literature reports.[2][3][6]
Materials:
-
N-substituted Isatin (1.0 eq)
-
Substituted Hydrazine/Hydrazide (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (e.g., Glacial Acetic Acid, a few drops)
Procedure:
-
Dissolve the N-substituted isatin in the chosen solvent in a round-bottom flask.
-
Add the substituted hydrazine or hydrazide to the solution.
-
Add a catalytic amount of glacial acetic acid (typically 3-5 drops).
-
Heat the reaction mixture to reflux (typically 65°C for methanol) and stir for the desired time (ranging from 15 minutes to 12 hours).[2][3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, or the mixture can be poured into cold water or an ice bath to induce precipitation.[5]
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent to remove any soluble impurities.
-
Dry the purified product. Further purification can be achieved by recrystallization from a suitable solvent.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Isatin (1.2 eq) | N-substituted amino acid hydrazide (1.0 eq) | Methanol | Glacial Acetic Acid | 65 °C | 15-20 min | 58-96% | [2][3] |
| N-benzyl isatin (1.0 eq) | Respective hydrazide (1.0 eq) | Methanol | Acetic Acid | Reflux | Not specified | - | [6] |
| Isatin (1.0 eq) | tert-butyl carbazate (1.0 eq) | Ethanol | - | Reflux | 2 hours | - | [7] |
Visualizations
Experimental Workflow for Isatin 3-hydrazone Synthesis
Caption: General experimental workflow for the synthesis of N-substituted Isatin 3-hydrazones.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro | MDPI [mdpi.com]
- 3. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 7. Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07712J [pubs.rsc.org]
Technical Support Center: Isatin 3-Hydrazone Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common impurities encountered during the synthesis of Isatin 3-hydrazone and methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound typically arise from unreacted starting materials, side-reactions, or degradation of the product. These include:
-
Unreacted Isatin: The starting material for the synthesis.
-
Unreacted Hydrazine Derivative: Such as hydrazine hydrate or a substituted hydrazine.
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Isatin Oxime: A common byproduct in the Sandmeyer synthesis of the isatin precursor, which can carry over.
-
Azine byproduct: Formed from the reaction of the hydrazone product with another molecule of isatin.
-
Polymeric or "Tarry" Materials: These can form under the acidic and high-temperature conditions used in some isatin synthesis methods.
-
E / Z Isomers: this compound can exist as geometric isomers around the C=N double bond. While not strictly an impurity, the presence of both isomers can complicate analysis and may need to be controlled.[1][2] The Z-isomer is often the thermodynamically more stable product.[3]
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, consider the following:
-
Purity of Starting Materials: Ensure that the isatin and hydrazine derivative are of high purity. Impurities in the starting materials can lead to unwanted side reactions.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessive heat can lead to the formation of degradation products and tar.
-
Stoichiometry: Use a slight excess of the hydrazine derivative to ensure complete conversion of the isatin and to minimize the formation of azine byproducts.[4]
-
pH Control: The formation of hydrazones is pH-sensitive and is typically catalyzed by a small amount of acid, such as a few drops of glacial acetic acid.[4][5] A mildly acidic pH (around 4-6) is generally optimal.[4]
Q3: What is the best method for purifying crude this compound?
A3: The most common and effective method for purifying this compound is recrystallization.[6] This technique is often sufficient to remove unreacted starting materials and most side-products, yielding a crystalline solid of high purity. Column chromatography can also be used for purification, especially for removing isomers or closely related impurities.[7]
Q4: My this compound product is an oil and won't crystallize. What should I do?
A4: Oily products can be due to the presence of impurities that inhibit crystallization. Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by removing highly soluble impurities.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. Common solvents for the recrystallization of this compound and its derivatives include ethanol, methanol, acetone, and mixtures of DMF and water.[5][6] Experiment with different solvents or solvent mixtures to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Purity Check: Analyze the oily product by Thin Layer Chromatography (TLC) to assess its purity. If multiple spots are observed, column chromatography may be necessary to separate the desired product from the impurities before attempting recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. If necessary, extend the reaction time or gently heat the mixture. Ensure the pH is mildly acidic.[4] |
| Side reactions forming byproducts. | Use a slight excess of the hydrazine reagent to drive the reaction to completion and minimize azine formation.[4] | |
| Product is highly colored (dark red, brown, or black) | Formation of tarry materials or other colored impurities. | Purify the crude isatin starting material if it is impure. During workup, wash the crude product with a suitable solvent to remove colored impurities. Recrystallization is often effective in removing color. |
| Multiple spots on TLC | Presence of unreacted starting materials, byproducts, or E/Z isomers. | Identify the spots by running co-spots with the starting materials. If the impurities are significantly different in polarity from the product, recrystallization should be effective. For separating isomers or impurities with similar polarity, column chromatography may be required.[7] |
| Difficulty with Recrystallization | Inappropriate solvent; presence of oily impurities. | Experiment with different recrystallization solvents (e.g., ethanol, acetone, DMF/water).[6] If the product is oily, try triturating with a non-polar solvent first. |
Data Presentation
The following table summarizes the common impurities and provides an estimated purity level before and after a typical purification process. The exact values can vary depending on the specific reaction conditions and the purity of the starting materials.
| Impurity | Source | Typical Purity (Crude Product) | Purification Method | Typical Purity (Purified Product) |
| Unreacted Isatin | Incomplete reaction | 85-95% | Recrystallization | >98% |
| Unreacted Hydrazine | Excess reagent | 85-95% | Washing with a suitable solvent, Recrystallization | >98% |
| Isatin Oxime | Impurity in starting isatin | Dependent on isatin purity | Recrystallization | >99% |
| Azine Byproduct | Side reaction | 90-95% | Recrystallization, Column Chromatography | >98% |
| Tarry Materials | Decomposition | <90% | Washing, Recrystallization | >98% |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may need to be optimized for specific substituted isatins or hydrazine derivatives.
Materials:
-
Isatin (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the isatin in a suitable amount of ethanol or methanol with stirring.
-
Add the hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically indicated by the disappearance of the isatin spot on TLC), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol or methanol to remove any soluble impurities.
-
Dry the product in a vacuum oven.
Protocol for Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like acetone or a DMF/water mixture)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound should form.
-
To maximize the yield, you can place the flask in an ice bath for about 30 minutes to an hour after it has reached room temperature.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Impurities and Removal
Caption: Relationship between impurities and their removal methods.
References
- 1. Buy this compound | 2365-44-8 [smolecule.com]
- 2. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Scaling Up Isatin 3-Hydrazone Synthesis
Welcome to the technical support center for the synthesis of Isatin 3-hydrazones. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important reaction, moving from benchtop discovery to larger-scale production.
Frequently Asked Questions (FAQs) - General Synthesis
Q1: What is the basic principle behind the synthesis of Isatin 3-hydrazones?
The synthesis is a classic condensation reaction between an isatin (or a substituted derivative) and a hydrazine derivative. The carbonyl group at the C3 position of the isatin is electrophilic and reacts with the nucleophilic primary amine of the hydrazine. The reaction is typically catalyzed by an acid and involves the elimination of a water molecule to form the C=N hydrazone bond.[1]
Q2: Which solvents and catalysts are most effective for this synthesis at a lab scale?
Ethanol and methanol are the most commonly used and effective solvents for this reaction.[1] A catalytic amount of a weak acid, such as glacial acetic acid (typically a few drops), is sufficient to facilitate the reaction.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the isatin and hydrazine starting materials, you can observe the consumption of reactants and the formation of the new hydrazone product spot.[1]
Troubleshooting Guide: From Lab Bench to Scale-Up
Transitioning from a small-scale reaction (milligrams to grams) to a larger scale (kilograms) introduces significant challenges that are often not observed in the lab. This guide addresses issues specific to scaling up the Isatin 3-hydrazone synthesis.
Issue 1: Low or Inconsistent Yields at Larger Scales
Q: My reaction worked perfectly in a 100 mL flask, but when I scaled it up to a 20 L reactor, the yield dropped significantly. What could be the cause?
A: This is a common scale-up problem often related to mass and heat transfer limitations.
-
Inadequate Mixing: In a large reactor, achieving uniform mixing is difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase at scale, further hindering efficient stirring.
-
Poor Heat Transfer: Condensation reactions are often exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio is much smaller, and heat can build up, leading to thermal degradation of reactants or products and the formation of impurities.
-
Suboptimal Reagent Addition: The rate and method of adding reagents become critical at scale. Adding a reagent too quickly can cause a sudden temperature spike (exotherm) that is difficult to control in a large volume.
Solutions:
-
Optimize Agitation: Switch to a more powerful overhead stirrer or adjust the impeller design and speed to ensure thorough mixing.
-
Control Temperature: Use a reactor with a cooling jacket and a reliable temperature probe. Consider a slower, controlled addition of one of the reactants to manage the reaction exotherm.
-
Adjust Concentration: While it may seem counterintuitive, sometimes lowering the concentration (using more solvent) can improve mixing and heat transfer, ultimately leading to a better overall yield.
Issue 2: Product Purity and Color Variation
Q: The this compound product from my pilot-scale batch is a different color and appears less pure than my lab-scale product. Why?
A: Color and purity variations are often due to the formation of minor impurities that become significant at a larger scale.
-
Side Reactions: The longer reaction times or higher temperatures that can occur during scale-up can promote the formation of side products, such as azines. Azine formation is a common side reaction when using unsubstituted hydrazine, where the initial hydrazone product reacts with a second molecule of isatin.[1]
-
E/Z Isomerization: The C=N double bond of the hydrazone can exist as E/Z isomers. The ratio of these isomers can be influenced by reaction conditions like temperature, solvent, and pH, which are harder to control consistently at scale.[1] The Z-isomer is often the more thermodynamically stable product.[1]
-
Degradation: Extended heating or exposure to acid can cause degradation of the product.
Solutions:
-
Strict Stoichiometry: Use a 1:1 molar ratio of reactants. To minimize azine formation, try adding the isatin solution dropwise to the hydrazine solution to avoid localized excess.[3]
-
Minimize Heat Exposure: Aim for the lowest effective temperature and shortest reaction time necessary for completion. Monitor the reaction closely with TLC to avoid prolonged heating after the reaction is finished.
-
Purification Strategy: Lab-scale column chromatography is not practical for large quantities. The primary purification method at scale is recrystallization. You may need to screen different solvents or solvent mixtures to find the optimal conditions for crystallizing your specific this compound derivative.
Issue 3: Difficult Product Isolation and Purification
Q: I'm having trouble isolating my product. In the lab, it crashed out of solution nicely, but in the large reactor, I'm getting an oil or a very fine powder that is difficult to filter.
A: Crystallization and filtration behavior can change dramatically with scale.
-
Cooling Rate: Rapid cooling of a large volume can lead to the formation of very small crystals or an amorphous solid, which are difficult to filter and dry. Slow, controlled cooling is crucial for growing larger crystals.
-
Solvent Choice: A solvent that works for precipitation at a small scale might not be optimal for crystallization at a large scale.
-
Impurities: The presence of even small amounts of impurities can inhibit crystallization or cause the product to oil out.
Solutions:
-
Controlled Crystallization: Program the reactor's cooling jacket to cool the mixture slowly over several hours. Seeding the solution with a few crystals of pure product can help initiate crystallization.
-
Solvent Screening: Experiment with different solvents for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexanes.[4] Sometimes, dissolving the crude product in a solvent like DMF and then carefully adding an anti-solvent (like water) can induce crystallization.[4]
-
Filtration and Drying: Ensure your filtration setup (e.g., Nutsche filter) is appropriately sized for the batch. Incomplete drying can leave residual solvent, affecting the purity and stability of the final product.
Experimental Protocols
General Lab-Scale Protocol for this compound Synthesis
This generalized procedure is based on commonly reported methods and should be adapted for specific substrates.[1][5]
-
Dissolve Reactants: In a round-bottom flask, dissolve the isatin derivative (1 equivalent) in ethanol or methanol.
-
Add Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
Add Catalyst: Add a few drops of glacial acetic acid to the mixture.
-
Heat to Reflux: Heat the reaction mixture to reflux (typically 65-80°C).[1]
-
Monitor Reaction: Monitor the reaction progress by TLC until the isatin starting material is consumed (typical reaction times range from 2 to 12 hours).[1]
-
Isolate Product: Cool the reaction mixture to room temperature, then place it in an ice bath. The solid product will precipitate.
-
Purify: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, the crude product can be further purified by recrystallization from hot ethanol.[5]
Considerations for a Scale-Up Protocol (Pilot Scale)
Moving to a larger reactor requires a focus on process control and safety.
-
Reactor Setup: Use a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and an addition funnel.
-
Reagent Loading: Charge the reactor with the hydrazine derivative dissolved in the chosen solvent (e.g., ethanol).
-
Controlled Addition: Dissolve the isatin derivative and the acetic acid catalyst in a separate container and load this solution into the addition funnel. Add the isatin solution to the reactor dropwise or at a slow, controlled rate, ensuring the internal temperature does not exceed the desired setpoint.
-
Controlled Heating & Cooling: Once the addition is complete, use the reactor jacket to slowly heat the mixture to reflux. After the reaction is complete (as determined by in-process control like TLC or HPLC), use the jacket to cool the mixture down slowly (e.g., over 4-6 hours) to promote crystallization.
-
Isolation: Isolate the product using a suitable large-scale filter (e.g., a Nutsche filter dryer). Wash the filter cake with cold solvent.
-
Drying: Dry the product under vacuum at a controlled temperature until a constant weight is achieved.
Quantitative Data
The yield of this compound synthesis is highly dependent on the specific substituents on both the isatin and hydrazine moieties. The following table summarizes yields reported in the literature for various derivatives at a lab scale.
| Isatin Derivative | Hydrazine/Aldehyde Derivative | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Isatin | Hydrazine Hydrate | Methanol | None | 1 | ~99% | [5] |
| Isatin monohydrazone | 2,6-dichlorobenzaldehyde | Ethanol | Acetic Acid | 4 | 98% | [2] |
| 5-Fluoro-isatin | Benzaldehyde | Ethanol | Acetic Acid | 3-4 | 71% | [3][6] |
| 5-Fluoro-isatin | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 3-4 | 65% | [3][6] |
| 5-Bromo-isatin | Triethylammonium Hydrazide | Ethanol | TFA | 3 | 89% | [4] |
| Isatin | (s-triazine) hydrazine | Ethanol | Acetic Acid | 3-4 | 94% | [7] |
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the acid-catalyzed condensation reaction between isatin and a generic hydrazine (R-NHNH₂) to form the this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Isatin Derivatives in Antimicrobial Research: A Comparative Analysis of 3-Hydrazones and 3-Thiosemicarbazones
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Among the myriad of heterocyclic compounds investigated, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. [1][2][3] This guide provides a comparative analysis of two key classes of isatin derivatives, isatin 3-hydrazones and isatin 3-thiosemicarbazones, focusing on their antimicrobial efficacy with supporting experimental data and methodologies.
The core structure of isatin features a reactive keto group at the C-3 position, which serves as a versatile handle for synthetic modifications, leading to the generation of diverse derivatives like hydrazones and thiosemicarbazones.[2][4] These modifications have been shown to significantly influence the antimicrobial profile of the parent isatin molecule.
Comparative Antimicrobial Activity
Both isatin 3-hydrazones and isatin 3-thiosemicarbazones have demonstrated significant antimicrobial activities. However, the introduction of the thiosemicarbazone moiety often enhances the biological activity of the resulting compound. Thiosemicarbazones, as ligands, and their metal complexes are of considerable interest due to their potential as antitumor, antibacterial, antiviral, and antimalarial agents.[5] The chelation theory suggests that the enhanced activity of metal complexes of isatin-3-thiosemicarbazone can be attributed to the coordinated metal ion.[6]
The antimicrobial potency of these derivatives is influenced by various factors, including the nature and position of substituents on the isatin ring and the aromatic or aliphatic moieties attached to the hydrazone or thiosemicarbazone side chain. For instance, the presence of electron-withdrawing groups, such as halogens, at the 5-position of the isatin ring has been shown to produce more active compounds.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected isatin 3-hydrazone and isatin 3-thiosemicarbazone derivatives against various microbial strains, as reported in the literature.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| This compound | Isatin-3-(4'-hydroxy)benzoylhydrazone | Enterococcus faecalis | 25-50 | [7] |
| Isatin-3-(4'-hydroxy)benzoylhydrazone | Candida albicans | 25-50 | [7] | |
| Ammonium isatin-3-hydrazones | Staphylococcus aureus | 2-4 times higher than norfloxacin | [4] | |
| Isatin 3-Thiosemicarbazone | Isatin-3-thiosemicarbazone complexes (Zn(II), Hg(II), Pd(II)) | Various bacteria and fungi | Showed most activity | [5][6] |
| Fluorinated isatin-thiosemicarbazone derivatives | Gram-negative strains & Candida albicans | Showed remarkable activity | [8] | |
| Isatin-benzofuran hybrid with thiosemicarbazide at C-3 | Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter aerogenes, Proteus mirabilis | < 1 | [9] |
Experimental Protocols
The evaluation of antimicrobial activity for isatin derivatives typically involves standardized methods such as broth microdilution or agar disk diffusion to determine the Minimum Inhibitory Concentration (MIC).
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of Test Compounds: The synthesized isatin derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of isatin derivatives.
Concluding Remarks
The available data suggest that both isatin 3-hydrazones and 3-thiosemicarbazones are valuable scaffolds in the development of new antimicrobial agents. The thiosemicarbazone derivatives, particularly when complexed with metal ions or appropriately substituted, often exhibit superior antimicrobial activity. The versatility of the isatin core allows for extensive structural modifications, offering a promising avenue for the discovery of potent and broad-spectrum antimicrobial drugs. Further research, including quantitative structure-activity relationship (QSAR) studies, will be crucial in optimizing the design of isatin-based antimicrobials with enhanced efficacy and reduced toxicity.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soeagra.com [soeagra.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. shd.org.rs [shd.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Isatin 3-hydrazone efficacy compared to standard antibiotics (e.g., norfloxacin)
A comparative analysis of the antibacterial efficacy of novel isatin 3-hydrazone derivatives against the established antibiotic, norfloxacin, reveals promising potential for a new class of antimicrobial agents. Several studies indicate that specific this compound compounds exhibit antibacterial activity comparable to, and in some cases significantly exceeding, that of norfloxacin, particularly against resilient Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Isatin, a naturally occurring indole derivative, and its analogs have long been a subject of interest in medicinal chemistry due to their wide range of biological activities. The modification of the isatin scaffold at the N-1 and C-3 positions has given rise to numerous derivatives, with isatin 3-hydrazones emerging as a particularly potent class of antimicrobial compounds. These derivatives have demonstrated a broad spectrum of activity, and recent research has focused on their efficacy relative to standard antibiotics in the fluoroquinolone class, such as norfloxacin.
Comparative Efficacy: Isatin 3-Hydrazones vs. Norfloxacin
The antibacterial efficacy of this compound derivatives has been quantified in several studies through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Recent findings highlight the potential of these compounds. For instance, a series of phenolic isatin-3-hydrazones demonstrated noteworthy activity against Gram-positive bacteria. The most effective of these compounds showed MIC values against Staphylococcus aureus that were two to four times lower than those of norfloxacin[1]. Even more striking results were observed in a study on isatin-3-acylhydrazones with enhanced lipophilicity. All the synthesized compounds in this study exhibited MIC values against MRSA strains that were 2 to 100 times lower than that of norfloxacin, indicating a significantly higher potency[2][3]. Another study on triethylammonium isatin-3-hydrazones also found that some of the synthesized compounds showed activity against Staphylococcus aureus and Bacillus cereus that was either comparable to or greater than norfloxacin[4].
The following table summarizes the comparative MIC values of selected this compound derivatives and norfloxacin against various bacterial strains as reported in the literature.
| Compound Type | Bacterial Strain | This compound Derivative MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Reference |
| Phenolic Isatin-3-Hydrazones | Staphylococcus aureus | 2-4 times more active than Norfloxacin | Not specified | [1] |
| Isatin-3-Acylhydrazones | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-100 times more active than Norfloxacin | Not specified | [2][3] |
| Triethylammonium Isatin-3-Hydrazones | Staphylococcus aureus | Comparable or higher activity than Norfloxacin | Not specified | [4] |
| Triethylammonium Isatin-3-Hydrazones | Bacillus cereus | Comparable or higher activity than Norfloxacin | Not specified | [4] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose, with detailed protocols provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the this compound derivative or norfloxacin is prepared by dissolving a known weight of the compound in a suitable solvent to achieve a high concentration.
2. Preparation of Microtiter Plates:
-
Using a multichannel pipette, 100 µL of sterile Mueller-Hinton Broth (MHB) is dispensed into all wells of a 96-well microtiter plate.
-
100 µL of the antimicrobial stock solution is added to the first well of each row, and serial twofold dilutions are performed by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well.
3. Preparation of Bacterial Inoculum:
-
A few colonies of the test bacterium are picked from a fresh agar plate and suspended in sterile saline.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
Conclusion
The available data strongly suggest that this compound derivatives represent a promising avenue for the development of new antibacterial drugs. Their demonstrated efficacy, particularly against drug-resistant strains like MRSA, positions them as potential alternatives or adjuncts to existing antibiotic therapies. The favorable comparisons with norfloxacin underscore the potential of this chemical class. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and mechanism of action.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Isatin 3-Hydrazone Derivatives in Cancer Research
A deep dive into the structure-activity relationships of novel isatin 3-hydrazone derivatives reveals critical insights for the development of potent anticancer agents. This guide provides a comparative analysis of key derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
Isatin and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The this compound scaffold, in particular, has emerged as a versatile framework for designing novel therapeutic agents. By modifying substituents on the isatin ring and the hydrazone moiety, researchers can fine-tune the pharmacological profile of these compounds, leading to enhanced efficacy and selectivity. This guide focuses on the structure-activity relationship (SAR) validation of two distinct series of this compound derivatives, highlighting their comparative anticancer activities and the experimental protocols used for their evaluation.
Comparative Anticancer Activity
The anticancer potential of this compound derivatives is often evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.
Here, we compare the cytotoxic activity of two series of this compound derivatives against the human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines. The data clearly demonstrates how substitutions on the C-ring of the isatin-hydrazone scaffold influence their anticancer potency.
| Compound | Substituent (C-ring) | IC50 (µM) vs. MCF7 | IC50 (µM) vs. A2780 |
| 4e | 2-Bromo | 5.46 ± 0.71 | 18.96 ± 2.52 |
| 4f | 3-Bromo | 9.07 ± 0.59 | > 40 |
| 4g | 4-Bromo | 15.7 | > 40 |
| 4j | 2,6-Dichloro | 1.51 ± 0.09 | 25.32 ± 1.21 |
| 4k | 2,6-Difluoro | 3.56 ± 0.31 | 30.14 ± 0.87 |
| Doxorubicin | (Control Drug) | 3.1 | Not Reported |
Table 1: Comparative cytotoxic activity of bromo- and dihalo-substituted isatin-hydrazone derivatives. Data sourced from[3][4].
The SAR study reveals that the position and nature of halogen substituents on the C-ring significantly impact cytotoxicity.[3] For instance, a bromo substituent at the 2-position (compound 4e ) results in significantly higher activity against MCF7 cells compared to substitutions at the 3- or 4-positions (compounds 4f and 4g ).[3] Furthermore, di-substitution with chloro groups at the 2- and 6-positions (compound 4j ) yields the most potent derivative against MCF7 cells, with an IC50 value of 1.51 µM, which is more than two-fold more potent than the standard anticancer drug, doxorubicin.[3]
Mechanism of Action: Targeting Cyclin-Dependent Kinase 2 (CDK2)
Several isatin derivatives have been found to exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] The promising cytotoxicity of compounds 4j and 4k prompted further investigation into their ability to inhibit CDK2.
| Compound | CDK2 Inhibition IC50 (µM) |
| 4j | 0.245 |
| 4k | 0.300 |
| Imatinib | 0.131 |
Table 2: Inhibitory activity of compounds 4j and 4k against CDK2. Data sourced from[3][4].
Both compounds exhibited good inhibitory activity against CDK2, with compound 4j being the more potent of the two.[4] This suggests that the anticancer activity of these isatin-hydrazone derivatives may be, at least in part, mediated through the inhibition of CDK2, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Inhibition of CDK2 by this compound Derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives (General Procedure)
A mixture of a substituted isatin (1 mmol) and a hydrazide derivative (1 mmol) is magnetically stirred in ethanol. A catalytic amount of trifluoroacetic acid is added, and the mixture is refluxed for 3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure this compound derivative.[5]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
CDK2 Kinase Inhibition Assay
The inhibitory activity of the compounds against the CDK2 protein kinase was performed using a commercially available ADP-Glo™ Kinase Assay kit.[4]
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the CDK2 enzyme, the substrate (e.g., histone H1), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have demonstrated that strategic modifications to the molecular scaffold can lead to the development of highly potent anticancer agents. The halogen-substituted derivatives, particularly compound 4j , have shown exceptional activity against breast cancer cells, potentially through the inhibition of CDK2.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and selectivity. Further investigation into the detailed molecular mechanisms of action, including their effects on other cellular targets and signaling pathways, will be crucial for their clinical translation. The experimental workflows and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective cancer therapies.
Caption: General workflow for SAR validation of Isatin 3-Hydrazones.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Binding Affinities: A Comparative Guide to Isatin 3-Hydrazone Analog Docking Studies
A deep dive into the computational evaluation of Isatin 3-hydrazone analogs reveals their significant potential as inhibitors for a range of therapeutic targets. This guide synthesizes findings from multiple studies, offering a comparative analysis of their docking performance, detailed experimental protocols, and visual representations of the underlying molecular processes.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Computational methods, particularly molecular docking, have become indispensable in elucidating the binding modes and predicting the affinity of these analogs for various protein targets. This guide provides an objective comparison of the docking performance of different this compound analogs against key biological targets, supported by experimental data from recent studies.
Comparative Docking Performance
The inhibitory potential of this compound analogs has been computationally and experimentally validated against several key protein targets. The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of different analogs.
Monoamine Oxidase (MAO) Inhibition
A study on Isatin-based hydrazone derivatives identified potent inhibitors of both MAO-A and MAO-B, enzymes implicated in neurological disorders.[1][2] The IB series of compounds, derived from isatin and benzaldehyde, demonstrated greater MAO-A inhibitory activity than the IA series (from isatin and acetophenone).[1][2]
| Compound | Target | IC50 (µM) | Ki (µM) |
| IB3 | MAO-A | 0.019 | 0.0088 |
| MAO-B | 0.068 | 0.048 | |
| IB4 | MAO-A | 0.015 | 0.0063 |
| MAO-B | 1.87 | 0.060 |
Anticancer Activity and Kinase Inhibition
This compound analogs have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cell cycle regulation and signaling.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
Several studies have focused on Isatin-hydrazones as CDK2 inhibitors. One study compared three different isatin-based scaffolds (IA, IB, and IC) and found that the IC scaffold had the most promising in vitro anticancer activity.[3] Another investigation identified compounds 4j and 4k as potent CDK2 inhibitors.[4]
| Compound | Target | IC50 (µM) | Cell Line(s) |
| IC scaffold analog | CDK2 | 4.23 to >100 | A549, HeLa, HepG2, SGC-7901 |
| 4j | CDK2 | 0.245 | - |
| MCF7 | 1.51 ± 0.09 | - | |
| 4k | CDK2 | 0.300 | - |
| MCF7 | 3.56 ± 0.31 | - | |
| Imatinib (control) | CDK2 | 0.131 | - |
Receptor Tyrosine Kinase (RTK) Inhibition:
Further studies on potent CDK2 inhibitors revealed their activity against multiple RTKs, including EGFR, VEGFR-2, and FLT-3.[5]
| Compound | Target | IC50 (µM) |
| Compound 1 | EGFR | 0.269 |
| VEGFR-2 | 0.232 | |
| FLT-3 | 1.535 | |
| Compound 2 | EGFR | 0.369 |
| VEGFR-2 | 0.266 | |
| FLT-3 | 0.546 |
Antiproliferative Activity:
A series of fluorinated isatin-hydrazones were synthesized and evaluated for their antiproliferative activity against lung (A549) and liver (HepG2) cancer cell lines.[6][7][8]
| Compound | Cell Line | IC50 (µM) |
| Compound 8 | A549 | 42.43 |
| HepG2 | 48.43 | |
| Compound 14 | A549 | 115.00 |
Antitubercular Activity
Isatin-hydrazone derivatives have also been investigated for their potential as antitubercular agents. A study on isoniazid-isatin hydrazones demonstrated potent activity against Mycobacterium tuberculosis H37Rv.[9]
| Compound | Target | MIC (mM) |
| Compound 7 | M. tuberculosis H37Rv | 0.017 |
| Rifampicin (control) | M. tuberculosis H37Rv | 0.048 |
Experimental Protocols
The following sections provide a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the this compound analogs are typically drawn using chemical drawing software like ChemDraw and then converted to a 3D format. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The protein is then energy minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Glide, and Schrödinger Suite.[3]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box are set to encompass the entire binding pocket, allowing the ligand to move freely within this defined space.
-
Docking Algorithm: The chosen docking software uses a specific algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The docking poses are evaluated and ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Docking Results
The docking results are analyzed to understand the binding mode of the most potent inhibitors. This involves visualizing the protein-ligand complex and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.[1][2][9]
Visualizing the Process
To better understand the computational and biological context of these studies, the following diagrams illustrate a typical molecular docking workflow and a simplified kinase signaling pathway, a common target for this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]
Isatin 3-Hydrazones: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cell Lines
A detailed examination of isatin 3-hydrazone derivatives reveals their potential as selective anticancer agents. This guide synthesizes experimental data to compare the cytotoxic effects of these compounds on various cancer cell lines against their impact on normal, healthy cells, providing valuable insights for researchers and drug development professionals.
Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] Among these, isatin 3-hydrazones have emerged as a particularly promising class of compounds, demonstrating considerable cytotoxicity against numerous cancer cell lines.[4][5][6] A critical aspect of their therapeutic potential lies in their selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This guide provides a comparative overview of the cytotoxic profiles of various this compound derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following tables summarize the IC50 values of various this compound derivatives against a panel of human cancer cell lines and normal cell lines, as determined by in vitro assays.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4j | MCF7 | Breast Adenocarcinoma | 1.51 ± 0.09 | Doxorubicin | 3.10 ± 0.29 |
| Compound 4k | MCF7 | Breast Adenocarcinoma | 3.56 ± 0.31 | Doxorubicin | 3.10 ± 0.29 |
| Compound 4e | MCF7 | Breast Adenocarcinoma | 5.46 ± 0.71 | - | - |
| Compound 4e | A2780 | Ovary Adenocarcinoma | 18.96 ± 2.52 | - | - |
| Compound 23 | MDA-MB-231 | Triple-Negative Breast Cancer | 15.8 ± 0.6 | - | - |
| Compound 4b | A-2780 | Ovarian Carcinoma | -0.4987 (log IC50) | Docetaxel | 0.2200 (log IC50) |
| Compound 4d | A-2780 | Ovarian Carcinoma | -0.8138 (log IC50) | Docetaxel | 0.2200 (log IC50) |
| Compound 4b | MCF-7 | Breast Adenocarcinoma | -0.1293 (log IC50) | Docetaxel | 0.2400 (log IC50) |
| Compound 8 | A549 | Lung Carcinoma | 42.43 | - | - |
| Compound 8 | HepG2 | Hepatocellular Carcinoma | 48.43 | - | - |
| Compound 5i | MCF-7 | Breast Adenocarcinoma | 9.29 ± 0.97 | - | - |
| Compound | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Insight |
| Fluorinated Isatins (3a, 3b, 3d) | WI38 | Normal Human Lung Fibroblast | Low cytotoxicity | Compounds showed higher activity against tumor cells compared to the healthy cell line.[7] |
| Compound 23 | MCF-10A | Non-tumorigenic Breast Epithelial | - | Screened against this normal cell line to assess selectivity.[1] |
| Isatin-triazole hybrid 13 | HL-7702, GES-1 | Normal Liver and Gastric Mucosa | 40.27, 35.97 | Less cytotoxic on normal cell lines compared to the MGC-803 cancer cell line (IC50 = 9.78 µM).[6] |
| Compounds 3, 8, 10, 12, 14 | HEK-293T | Human Embryonic Kidney | >200 (for some) | Some derivatives showed low toxicity to this normal cell line.[8] |
| Compounds 3a, 6, 15 | WI-38 | Normal Human Lung Fibroblast | >69 | Exhibited minimal cytotoxicity against normal cells, indicating favorable selectivity.[9] |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is predominantly conducted using cell viability assays. The following are detailed methodologies for the key experiments cited.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells (both cancer and normal) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under the same conditions.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used to determine cytotoxicity by measuring cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed multiple times with water to remove the TCA and air-dried.
-
Staining: A solution of Sulforhodamine B (SRB) in acetic acid is added to each well to stain the cellular proteins. The plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Protein-Bound Dye Solubilization: The protein-bound SRB is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated in a similar manner to the MTT assay.
Mechanism of Action: Signaling Pathways
The cytotoxic effects of isatin 3-hydrazones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[7][10] This process is frequently mediated through the modulation of various signaling pathways.
One of the proposed mechanisms involves the induction of apoptosis through the mitochondrial pathway.[7][10] This can be initiated by an increase in reactive oxygen species (ROS) production, leading to the dissipation of the mitochondrial membrane potential.[7][10]
Caption: Proposed mitochondrial pathway of apoptosis induction by Isatin 3-Hydrazones.
Furthermore, isatin 3-hydrazones have been identified as inhibitors of key enzymes involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2.[4][11] Inhibition of these kinases can disrupt the cell cycle and block pro-survival signaling pathways, ultimately leading to cell death.
Caption: Inhibition of key kinases by Isatin 3-Hydrazones disrupts cell proliferation.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound derivatives is a multi-step process, from compound synthesis to data analysis.
References
- 1. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Head-to-head comparison of different Isatin 3-hydrazone derivatives' activity
A Head-to-Head Comparison of Isatin 3-Hydrazone Derivatives: Biological Activity and Therapeutic Potential
This compound derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with potent anticancer, antimicrobial, and antioxidant properties. This guide provides a comprehensive head-to-head comparison of various this compound derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action. This information is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of these promising therapeutic agents.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the isatin ring and the hydrazone moiety. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy in different biological assays.
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Anticancer Activity (IC50 µM) of this compound Derivatives
| Compound ID/Structure | Cell Line | IC50 (µM) | Reference |
| Series 1: Halogenated Benzylidene Derivatives | |||
| 4j (2,6-dichlorobenzylidene) | MCF-7 | 1.51 ± 0.09 | [1] |
| 4k (2-chloro-6-fluorobenzylidene) | MCF-7 | 3.56 ± 0.31 | [1] |
| 4e (unspecified halogen) | MCF-7 | 5.46 ± 0.71 | [1] |
| 4e (unspecified halogen) | A2780 | 18.96 ± 2.52 | [1] |
| Series 2: N-Substituted Amino Acid Hydrazone-Isatin Derivatives | |||
| Compound 20 | HT-29 | 22-30 | [2][3] |
| Compound 35 | HT-29 | 22-30 | [2][3] |
| Mono-hydrazone-isatin 17 | A375 | 46.7 ± 2.0 | [2] |
| Mono-hydrazone-isatin 17 | HT-29 | 44.6 ± 2.0 | [2] |
| Series 3: Thiazole Tagged Isatin Hydrazones | |||
| Vd (R = 5-Cl, R1 = OH & R2 = OCH3) | HBL-100 | 246.53 | [4] |
| Vh (R = 5-Cl, R1 = OH & R2 = OCH3) | HeLa | 247.29 | [4] |
| Series 4: Isatin-3-[N2-(N,N-dialkylamino/diphenylamino/ heterylamino)acetyl]hydrazones | |||
| IVk (5-Cl, -N(CH3)2) | HBL-100 | 382.46 | [5] |
| IVk (5-Cl, -N(CH3)2) | HeLa | 364.17 | [5] |
| IVl (5-Cl, -N(C2H5)2) | HBL-100 | 395.83 | [5] |
| IVl (5-Cl, -N(C2H5)2) | HeLa | 379.45 | [5] |
| Series 5: Fluorinated Isatin-Hydrazones | |||
| Compound 8 (4-nitrobenzylidene) | A549 | 42.43 | [6] |
| Compound 8 (4-nitrobenzylidene) | HepG2 | 48.43 | [6] |
Note: The activity of these compounds can vary based on the specific substitutions and the cell line tested.
Antimicrobial Activity
This compound derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC µg/mL) of this compound Derivatives
| Compound ID/Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Series 1: Hydrazone Derivatives | |||||
| Compound 2 | 204 | - | - | - | [7] |
| Compound 1 | 106 | - | - | - | [7] |
| Series 2: Triethylammonium Isatin Hydrazones | |||||
| 3a, 3b, 3e, 3f, 3l, 3m | 2-4 times higher than norfloxacin | - | - | - | [8][9] |
| Series 3: Thiazole Tagged Isatin Hydrazones (Zone of Inhibition in mm) | |||||
| Ve | 16 | 20 | 18 | - | [4] |
| Vi | 12 | 14 | 15 | - | [4] |
Note: Direct comparison of MIC values should be done with caution as experimental conditions can vary between studies.
Antioxidant Activity
Several this compound derivatives have been evaluated for their ability to scavenge free radicals, indicating their potential as antioxidant agents. The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Antioxidant Activity (IC50 µM) of this compound Derivatives
| Compound ID/Structure | IC50 (µM) | Assay | Reference |
| Series 1: Isatin-3-[N2-(N,N-dialkylamino/diphenylamino/ heterylamino)acetyl]hydrazones | |||
| IVl (5-Cl, -N(C2H5)2) | 21.39 | DPPH | [5] |
| IVn (5-Cl, Morpholino) | 21.43 | DPPH | [5] |
| Series 2: Thiazole Tagged Isatin Hydrazones | |||
| Vh (R = 5-Cl, R1 = OH & R2 = OCH3) | 8.09 | DPPH | [4] |
| Series 3: N-Substituted Amino Acid Hydrazone-Isatin Derivatives | |||
| Compound 20 | Comparable to Ascorbic Acid | FRAP | [2][3] |
| Compound 35 | Comparable to Ascorbic Acid | FRAP | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and widely used method for the synthesis of this compound derivatives involves the condensation reaction between an isatin and a hydrazine derivative.[1][3]
General Procedure:
-
A mixture of isatin (1 equivalent) and the appropriate hydrazine derivative (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for a period ranging from 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][4][5]
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial two-fold dilution of the this compound derivatives is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many this compound derivatives is attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Several derivatives have been identified as potent inhibitors of various protein kinases.
One of the key mechanisms of action for certain this compound derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1] By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Furthermore, some derivatives have shown inhibitory activity against Receptor Tyrosine Kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12] Inhibition of these pathways can disrupt downstream signaling cascades that are vital for tumor growth and the formation of new blood vessels that supply the tumor.
Caption: Inhibition of key signaling pathways by this compound derivatives.
The experimental workflow for identifying and characterizing the biological activity of these compounds typically follows a logical progression from synthesis to in-depth biological evaluation.
Caption: Experimental workflow for the evaluation of this compound derivatives.
References
- 1. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]
- 3. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating CDK2 as a Target for Isatin 3-Hydrazone Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isatin 3-hydrazone derivatives as potential anticancer agents targeting Cyclin-Dependent Kinase 2 (CDK2). It objectively evaluates their performance against other CDK2 inhibitors and discusses the current evidence for CDK2 as the primary target of their anticancer activity. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Among these, Isatin 3-hydrazones have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[3][4] Several studies have demonstrated that these compounds can inhibit the activity of CDK2, a key regulator of cell cycle progression, suggesting a potential mechanism for their anticancer properties.[3][5] This guide delves into the experimental evidence supporting CDK2 as a therapeutic target for Isatin 3-hydrazones and compares their efficacy with other known CDK2 inhibitors.
Performance Comparison of this compound Derivatives and Other CDK2 Inhibitors
Several this compound derivatives have been synthesized and evaluated for their ability to inhibit CDK2 and suppress cancer cell growth. The following tables summarize the in vitro inhibitory activity and cytotoxicity of selected Isatin 3-hydrazones and compare them with established CDK2 inhibitors.
Table 1: In Vitro CDK2 Inhibitory Activity of this compound Derivatives and Other CDK2 Inhibitors
| Compound | Target Kinase(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin 3-Hydrazones | ||||
| Compound 4j | CDK2 | 0.245 | Imatinib | 0.131 |
| Compound 4k | CDK2 | 0.300 | Imatinib | 0.131 |
| HI 5 | CDK2/Cyclin A2 | 49% inhibition (concentration not specified) | - | - |
| Alternative CDK2 Inhibitors | ||||
| Dinaciclib | CDK2, CDK1, CDK5, CDK9 | 0.001 (CDK2) | - | - |
| Roscovitine | CDK2, CDK1, CDK5, CDK7, CDK9 | 0.7 (CDK2) | - | - |
| Palbociclib | CDK4/6 (indirectly affects CDK2) | - | - | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.
Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin 3-Hydrazones | ||||
| Compound 4j | MCF7 (Breast) | 1.51 ± 0.09 | Doxorubicin | 3.1 |
| A2780 (Ovarian) | 18.96 ± 2.52 | |||
| Compound 4k | MCF7 (Breast) | 3.56 ± 0.31 | Doxorubicin | 3.1 |
| A2780 (Ovarian) | >50 | |||
| Compound 4e | MCF7 (Breast) | 5.46 ± 0.71 | ||
| A2780 (Ovarian) | 18.96 ± 2.52 | |||
| HI 5 | MCF7 (Breast) | 1.15 | Doxorubicin | - |
| MDA-MB-231 (Breast) | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 indicates greater cytotoxicity.
Target Validation: Is CDK2 the Primary Target?
While the in vitro data strongly suggest that Isatin 3-hydrazones are potent inhibitors of CDK2, direct validation of CDK2 as the primary target for their anticancer activity within a cellular context is an area of ongoing investigation. Techniques such as the Cellular Thermal Shift Assay (CETSA), which measures target engagement in intact cells, and genetic approaches like siRNA-mediated knockdown of CDK2, are crucial for definitively linking the cytotoxic effects of these compounds to their interaction with CDK2.
Current research has shown that suppressing CDK2 expression via siRNA can lead to cell cycle arrest and inhibit proliferation in cancer cells, which aligns with the proposed mechanism of action for this compound.[6] However, to date, no published studies have directly demonstrated that CDK2 knockdown sensitizes cancer cells to this compound treatment.
Furthermore, some Isatin-hydrazone derivatives have been shown to inhibit other kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like Tyrosine Kinase-3 (FLT-3), indicating potential off-target effects that may contribute to their overall anticancer activity.[7]
Therefore, while CDK2 is a highly plausible target, further studies are required to conclusively validate its role as the primary mediator of this compound's anticancer efficacy and to understand the full spectrum of their molecular targets.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the CDK2 signaling pathway, a general experimental workflow for target validation, and the synthesis of Isatin 3-hydrazones.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Caption: Experimental workflow for validating CDK2 as a target.
Caption: General synthesis scheme for Isatin 3-hydrazones.[3]
Experimental Protocols
Synthesis of Isatin 3-hydrazones (General Procedure)[3]
-
Step 1: Synthesis of Isatin Monohydrazone. A mixture of isatin and hydrazine hydrate is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate, isatin monohydrazone, is filtered, washed with cold ethanol, and dried.
-
Step 2: Synthesis of 3-((substituted)benzylidene)hydrazono)indolin-2-one. Isatin monohydrazone is refluxed with a substituted aryl aldehyde in absolute ethanol in the presence of a catalytic amount of glacial acetic acid. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to yield the pure this compound derivative.
In Vitro CDK2 Kinase Assay (Luminescence-based)
This protocol is adapted from a standard ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare serial dilutions of the this compound compound and a positive control inhibitor in the appropriate buffer. Prepare the CDK2/Cyclin A enzyme, substrate (e.g., a synthetic peptide), and ATP solutions.
-
Reaction Setup: In a 96-well plate, add the diluted compounds or vehicle control. Add the CDK2/Cyclin A enzyme and pre-incubate briefly.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature. Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent in vitro inhibitory activity against CDK2 and cytotoxicity in various cancer cell lines. The data presented in this guide suggest that these compounds are promising candidates for further preclinical development.
However, a critical next step is the rigorous validation of CDK2 as the primary cellular target responsible for their anticancer effects. Future research should focus on:
-
Direct Target Engagement Studies: Employing techniques like CETSA to confirm the binding of Isatin 3-hydrazones to CDK2 in a cellular environment.
-
Genetic Validation: Utilizing siRNA or CRISPR/Cas9 to modulate CDK2 expression and assess the impact on the sensitivity of cancer cells to this compound treatment.
-
Off-Target Profiling: Conducting comprehensive kinase profiling to identify other potential targets and better understand the selectivity and potential side effects of these compounds.
-
In Vivo Efficacy Studies: Evaluating the most promising this compound derivatives in animal models of cancer to assess their therapeutic potential in a more complex biological system.
By addressing these key areas, the scientific community can gain a more complete understanding of the mechanism of action of Isatin 3-hydrazones and pave the way for their potential translation into novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor | Semantic Scholar [semanticscholar.org]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating Bacterial Defenses: A Comparative Guide to Cross-Resistance Studies of Isatin 3-Hydrazones
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is paramount in the evaluation of new antimicrobial candidates. This guide provides an objective comparison of the performance of Isatin 3-hydrazone derivatives against various bacterial strains, with a focus on their activity against antibiotic-resistant isolates and their interactions with conventional antibiotics. The data presented is compiled from recent studies to support further investigation into this promising class of compounds.
Isatin 3-hydrazones are a class of synthetic compounds that have garnered significant interest for their broad-spectrum antibacterial activity. As the threat of antimicrobial resistance continues to grow, it is crucial to not only assess the potency of new compounds but also to understand how they interact with existing resistance mechanisms. This guide summarizes the available data on the performance of Isatin 3-hydrazones against drug-resistant bacteria and explores their potential for synergistic activity with established antibiotics.
Performance Against Drug-Resistant Bacteria
Several studies have evaluated the in vitro activity of this compound derivatives against a panel of clinically relevant bacteria, including strains with well-documented resistance to conventional antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric in these assessments.
Isatin-Pyrazole Hydrazones
A study on a series of Isatin-pyrazole hydrazone conjugates revealed their potential against both Gram-positive and Gram-negative bacteria. One compound, designated PS9, demonstrated notable activity against several strains.[1]
| Bacterial Strain | Compound | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Enterococcus faecalis | PS9 | 8 | - | - |
| Staphylococcus aureus | PS9 | 32 | - | - |
| Bacillus subtilis | PS9 | 32 | - | - |
| Escherichia coli | PS9 | 16 | - | - |
| Pseudomonas aeruginosa | PS9 | 8 | - | - |
| Klebsiella pneumoniae | PS9 | 8 | - | - |
| Data sourced from Irfan et al. (2022)[1] |
Furthermore, the study highlighted that compound PS9 was effective against multidrug-resistant (MDR) environmental isolates, with MIC values lower than those of standard drugs for selected strains.[1][2]
Phenolic Isatin-3-Hydrazones with Quaternary Ammonium Moieties
Research into phenolic Isatin-3-hydrazones incorporating a quaternary ammonium center has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The MIC values for several of these compounds were found to be 2–4 times lower than that of the reference drug norfloxacin against S. aureus.[3]
| Bacterial Strain | Compound Series | MIC Range (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | 3a, 3b, 3e, 3f, 3l, 3m | Lower than Norfloxacin | Norfloxacin | Not specified |
| Methicillin-Resistant S. aureus (MRSA) | 3a, 3e, 3m | Effective | Norfloxacin | Not specified |
| Data sourced from Latypova et al. (2024)[3] |
Triethylammonium Isatin-3-Hydrazones
A series of triethylammonium isatin-3-hydrazones also demonstrated significant activity against Gram-positive bacteria, including MRSA strains.[5]
| Bacterial Strain | Compound Series | Activity Level | Reference Antibiotic |
| Staphylococcus aureus | triethylammonium isatin-3-hydrazones | Higher or at the level of norfloxacin | Norfloxacin |
| Bacillus cereus | triethylammonium isatin-3-hydrazones | Higher or at the level of norfloxacin | Norfloxacin |
| Methicillin-Resistant S. aureus (MRSA) | triethylammonium isatin-3-hydrazones | Active | Norfloxacin |
| Data sourced from Latypova et al. (2022)[5] |
Synergistic Effects with Conventional Antibiotics
A key aspect of evaluating new antimicrobial agents is their potential to be used in combination therapy to enhance efficacy and overcome resistance. Studies on Isatin-pyrazole hydrazone conjugates have revealed synergistic effects when combined with ampicillin and ciprofloxacin against select bacterial strains.[1][2][6] This suggests that these compounds may work through mechanisms that are complementary to those of established antibiotics, potentially restoring their activity against resistant bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Synergy Testing (Checkerboard Assay)
The synergistic effects of this compound derivatives with conventional antibiotics are often evaluated using a checkerboard microdilution assay.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of the this compound derivative in the horizontal rows and serial dilutions of the conventional antibiotic in the vertical columns.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Experimental Workflows
To better illustrate the process of evaluating the antibacterial activity and potential for cross-resistance of this compound derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC Determination.
Caption: Conceptual Workflow for a Cross-Resistance Study.
References
- 1. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
A Comparative Analysis of the Bioactivity of Isatin 3-Hydrazone and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione), a versatile heterocyclic compound, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives. Among these, Isatin 3-hydrazones have emerged as a particularly promising scaffold. The complexation of these hydrazones with various metal ions has been shown to significantly enhance their therapeutic potential, leading to a surge in research focused on their anticancer, antimicrobial, and antioxidant properties. This guide provides a comprehensive comparative analysis of the bioactivity of Isatin 3-hydrazone and its metal complexes, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Bioactivity
The biological efficacy of Isatin 3-hydrazones is often magnified upon chelation with metal ions. This enhancement is attributed to factors such as increased lipophilicity, altered redox potentials, and the stabilization of the ligand in a specific geometric conformation conducive to biological interaction. The following tables summarize the quantitative data from various studies, offering a clear comparison of the bioactivity of the free ligands and their metal complexes.
Anticancer Activity
The antiproliferative effects of Isatin 3-hydrazones and their metal complexes have been extensively studied against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Standard (IC50, µM) |
| This compound (Ligand) | MCF-7 | > 50 | Doxorubicin (3.1) |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | MCF-7 | 1.51 ± 0.09 | Doxorubicin (3.1) |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | MCF-7 | 3.56 ± 0.31 | Doxorubicin (3.1) |
| Co(II) complex of an this compound derivative | HCT116 | 0.54 | Not specified |
| Cu(II) complex of an this compound derivative | MCF-7 | 0.54 | Not specified |
| Ni(II) complex of an this compound derivative | Ehrlich Ascites Carcinoma | Lower than ligand | Not specified |
| Zn(II) complex of an this compound derivative | Ehrlich Ascites Carcinoma | Lower than ligand | Not specified |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Generally, metal complexes of Isatin 3-hydrazones exhibit lower MIC values, indicating enhanced antimicrobial activity compared to the free ligands.[1][2]
| Compound | Microorganism | MIC (µg/mL) | Reference Standard (MIC, µg/mL) |
| This compound (Ligand) | Staphylococcus aureus | > 100 | Streptomycin (10) |
| This compound (Ligand) | Escherichia coli | > 100 | Streptomycin (15) |
| Mn(III) complex of an Isatin 3-bishydrazone | Various bacteria | More potent than ligand | Not specified |
| Fe(III) complex of an Isatin 3-bishydrazone | Various bacteria | More potent than ligand | Not specified |
| Co(III) complex of an Isatin 3-bishydrazone | Various bacteria | More potent than ligand | Not specified |
| Isatin-pyrazole hydrazone (PS9) | P. aeruginosa | 8 | Not specified |
| Isatin-pyrazole hydrazone (PS6) | B. subtilis | 8 | Not specified |
Antioxidant Activity
The antioxidant potential is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | DPPH Scavenging IC50 (µM) | Reference Standard (IC50, µM) |
| Isatin salicylhydrazidehydrazone (Ligand) | 54.14 ± 2.43 | tert-butyl-4-hydroxyanisole (44.7) |
| Mn(II) complex | 35.16 ± 2.45 | tert-butyl-4-hydroxyanisole (44.7) |
| Co(II) complex | 43.53 ± 3.12 | tert-butyl-4-hydroxyanisole (44.7) |
| Ni(II) complex | 57.71 ± 2.61 | tert-butyl-4-hydroxyanisole (44.7) |
| Cu(II) complex | 29.63 ± 2.76 | tert-butyl-4-hydroxyanisole (44.7) |
| Zn(II) complex | 31.13 ± 1.41 | tert-butyl-4-hydroxyanisole (44.7) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of scientific findings. Below are the methodologies for the synthesis of this compound metal complexes and key biological assays.
Synthesis of this compound Ligands
Materials:
-
Isatin or substituted Isatin
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve Isatin (1 equivalent) in hot ethanol.
-
To this solution, add a solution of hydrazine hydrate (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF) to obtain the pure this compound ligand.[3]
Synthesis of this compound Metal Complexes
Materials:
-
This compound ligand
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or ethanol
Procedure:
-
Dissolve the this compound ligand (2 equivalents) in hot methanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to approximately 7.0 using a methanolic solution of a weak base like sodium acetate, if necessary.
-
Reflux the reaction mixture for 3-6 hours.
-
Cool the mixture to room temperature. The resulting colored precipitate is the metal complex.
-
Filter the complex, wash it with methanol and then with diethyl ether, and dry it in a desiccator over anhydrous CaCl₂.[4]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (this compound and its metal complexes) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of the compounds.
Procedure:
-
Prepare a nutrient agar medium and pour it into sterile Petri plates.
-
Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
A well with the solvent alone serves as a negative control, and a standard antibiotic is used as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.[5][6][7]
Signaling Pathways and Mechanisms of Action
The anticancer activity of Isatin 3-hydrazones and their metal complexes is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.[8] Some this compound derivatives have been identified as potent CDK2 inhibitors.[9][10][11]
CDK2 Inhibition Pathway by Isatin 3-hydrazones.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[6][12][] Isatin 3-hydrazones have been shown to inhibit EGFR, thereby blocking these oncogenic signals.[14]
EGFR Signaling Inhibition by Isatin 3-hydrazones.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is another crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, Isatin 3-hydrazones can suppress tumor-induced angiogenesis.[15][16]
VEGFR-2 Signaling Inhibition by Isatin 3-hydrazones.
Conclusion
The comparative analysis clearly demonstrates that the complexation of Isatin 3-hydrazones with metal ions is a highly effective strategy for enhancing their bioactivity. The resulting metal complexes often exhibit superior anticancer, antimicrobial, and antioxidant properties compared to the parent ligands. The multifaceted mechanism of action, involving the inhibition of key signaling pathways like those mediated by CDK2, EGFR, and VEGFR-2, underscores their potential as promising candidates for the development of novel therapeutic agents. Further research focusing on structure-activity relationships, in vivo efficacy, and toxicological profiles is warranted to translate these promising findings into clinical applications.
References
- 1. Synthesis, characterization and antibacterial properties of some trivalent metal complexes with [(2-hydroxy-1-naphthaldehyde)-3-isatin]-bishydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin-derived antibacterial and antifungal compounds and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and modeling structures of isatin-3-Girard T (IGT) and P (IGP) hydrazone complexes. | Semantic Scholar [semanticscholar.org]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. elgenelim.com [elgenelim.com]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 14. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Isatin 3-Hydrazone: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Isatin 3-hydrazone, a compound of interest in medicinal chemistry, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information, outlining a clear, step-by-step process for its safe disposal.
Core Principles of this compound Disposal
The primary hazard associated with this compound lies in its hydrazone moiety, which is related to hydrazine, a toxic and potentially carcinogenic substance. Therefore, the disposal procedure focuses on the chemical inactivation of this functional group prior to final disposal as hazardous waste. The general approach involves oxidation of the hydrazone.
It is imperative to handle this compound in accordance with its Safety Data Sheet (SDS), which identifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol is designed to be executed by trained laboratory personnel.
Step 1: Segregation and Labeling
Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions. Keep it in its original container or a clearly labeled, sealed container suitable for hazardous waste.[2]
Step 2: Chemical Inactivation (Oxidation)
The preferred method for neutralizing the hazardous hydrazone component is through oxidation. This can be achieved using a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite.[3][4] An alternative method involves the use of hydrogen peroxide.[5]
-
Preparation: Prepare a dilute solution of the oxidizing agent. For spills or small quantities of waste, a 5% solution of sodium or calcium hypochlorite is recommended.[3][5]
-
Reaction: In a suitable container within a chemical fume hood, cautiously add the oxidizing agent to a solution or suspension of the this compound waste. The reaction should be performed at a controlled temperature to avoid any potential for runaway reactions.
-
Monitoring: The completion of the reaction can be monitored by the absence of the starting material, which can be checked by appropriate analytical methods if necessary. A slight excess of the oxidizing agent is often used to ensure complete destruction of the hydrazone.[5]
Step 3: Neutralization and pH Adjustment
After the oxidation reaction is complete, it may be necessary to neutralize the resulting solution. The optimal pH range for the hypochlorite reaction is between 5 and 8.[5] Use appropriate acids or bases to adjust the pH as needed.
Step 4: Final Disposal
The treated solution, along with any solid residues, should be collected in a designated hazardous waste container. This container must be properly labeled with its contents.[2]
Step 5: Contacting a Licensed Waste Disposal Contractor
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal contractor.[3][4] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
Step 6: Decontamination
Thoroughly decontaminate all glassware, equipment, and surfaces that came into contact with this compound using appropriate cleaning agents.[4] Dispose of any contaminated disposable materials, such as gloves, as hazardous waste.[1][6]
Quantitative Data for Chemical Inactivation
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the chemical inactivation of hydrazone derivatives.
| Parameter | Sodium/Calcium Hypochlorite Method | Hydrogen Peroxide Method |
| Oxidant Concentration | < 5% w/w aqueous solution[3] | Dilute aqueous solution |
| Reagent Ratio | 1:1 volume ratio to a <5% w/w hydrazine-containing solution[3] | 2 moles of H₂O₂ per mole of hydrazine[5] |
| Recommended pH | 5 - 8[5] | Not specified |
| Notes | A slight excess of hypochlorite is recommended to ensure complete destruction.[5] | A slight excess of hydrogen peroxide is recommended.[5] |
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Isatin 3-hydrazone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Isatin 3-hydrazone, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) : May cause respiratory irritation.[1]
GHS Pictograms:
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are suitable. Always inspect gloves for tears or holes before use. |
| Body | Laboratory coat or chemical-resistant apron. | Should be buttoned to provide full coverage. |
| Respiratory | A NIOSH-approved respirator is required if dust is generated and engineering controls are not sufficient. | Use a respirator with a particulate filter. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Avoid creating dust when handling the solid form.
-
Use a spatula or other appropriate tool to transfer the compound.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminant.
-
Remove PPE carefully to avoid contaminating skin.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and absorb it with an inert material, then place it in a sealed container for disposal. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Collect all liquid waste in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
